molecular formula C22H18N2O5S B1580897 Disperse red 86 CAS No. 81-68-5

Disperse red 86

カタログ番号: B1580897
CAS番号: 81-68-5
分子量: 422.5 g/mol
InChIキー: BXIGAWRFDMDLTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Disperse red 86 is a useful research compound. Its molecular formula is C22H18N2O5S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164933. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C22H18N2O5S/c1-12-7-9-13(10-8-12)30(27,28)24-16-11-17(29-2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h3-11,24H,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGAWRFDMDLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC
Source PubChem
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Molecular Formula

C22H18N2O5S
Source PubChem
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DSSTOX Substance ID

DTXSID5044730
Record name C.I. Disperse Red 86
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Molecular Weight

422.5 g/mol
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CAS No.

81-68-5, 12223-43-7
Record name Disperse Red 86
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Record name Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl-
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Record name N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)-4-methylbenzenesulphonamide
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Record name Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl
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Record name DISPERSE RED 86
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Foundational & Exploratory

Disperse Red 86: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Anthraquinone (B42736) Dye: From Industrial Applications to Therapeutic Potential

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, recognized for its vibrant bluish-pink to peach-pink hue.[1] Primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester (B1180765), it is valued for its good light and sublimation fastness.[2][3] Beyond its industrial importance, the anthraquinone scaffold of this compound places it within a chemical class of significant interest to researchers in materials science and drug development. Anthraquinone derivatives are being actively investigated for a range of biomedical applications, including as anticancer agents.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, analytical methods, toxicological profile, and exploring its potential in research and development.

Chemical and Physical Properties

This compound is an organic compound with the IUPAC name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.[6] Its chemical structure is characterized by a central anthraquinone core. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[6]
Synonyms C.I. 62175, 1-Amino-2-methoxy-4-p-tolylsulfonamidoanthraquinone
CAS Number 81-68-5[7]
Molecular Formula C22H18N2O5S
Molecular Weight 422.45 g/mol
Appearance Pink powder
Boiling Point 691.4 ± 65.0 °C (Predicted)
Water Solubility Very low[8]
Solubility Soluble in ethanol (B145695) and acetone[2]
LogP 4.13

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
UV-Vis Spectroscopy A protocol for determining the maximum absorption wavelength (λmax) is available.[6]
FTIR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the quinone system (around 1630-1670 cm⁻¹), and S=O stretching of the sulfonamide group (around 1330 and 1150 cm⁻¹) are observed.[6]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to the expected molecular weight of 422.46 g/mol .[6]
NMR Spectroscopy Detailed ¹H and ¹³C NMR data are not readily available in the public domain.[6]

Synthesis and Manufacturing

There are two primary methods reported for the synthesis of this compound.

Method 1: Condensation and Methoxylation

This process begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with p-toluenesulfonamide. This is followed by a methoxylation reaction with methanol (B129727) under alkaline conditions to yield the final product.[7]

Method 2: From 1-Amino-2-sulfonic acid group-4-p-toluenesulfonamido-9,10-anthraquinone

An alternative synthesis involves the reaction of 1-amino-2-sulfonic acid group-4-p-toluenesulfonamido-9,10-anthraquinone with potassium hydroxide (B78521) in methanol.

Below is a generalized experimental workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound start Start Materials: - Bromamine (B89241) Acid - p-Toluenesulfonamide - Copper Sulfate (B86663) - Potassium Carbonate condensation Condensation Reaction (97±1)°C, 12h start->condensation filtration1 Filtration and Washing (2% salt water) condensation->filtration1 intermediate Condensation Product (I) filtration1->intermediate methoxylation Methoxylation Reaction - Methanol - Potassium Hydroxide 87-89°C, 4h intermediate->methoxylation filtration2 Filtration and Washing (80°C hot water) methoxylation->filtration2 drying Drying filtration2->drying product This compound drying->product

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Method 1)

Materials:

  • 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid, 100%)

  • p-Toluenesulfonamide (≥98%)

  • Copper sulfate (≥98%)

  • Potassium carbonate (99%)

  • Methanol (industrial grade)

  • Potassium hydroxide

  • 2% Salt water solution

  • Deionized water

Procedure:

Step 1: Condensation

  • In a suitable reaction vessel, combine 10 kg of bromamine acid, 5 kg of p-toluenesulfonamide, 0.35 kg of copper sulfate, and 1.87 kg of potassium carbonate.[7]

  • Heat the mixture to 97±1°C and maintain this temperature for 12 hours.[7]

  • Cool the reaction mixture to 30°C.[7]

  • Filter the mixture and wash the resulting filter cake with a 2% salt water solution until neutral.[7]

  • Dry the filter cake to obtain approximately 13 kg of the condensation product (I).[7]

Step 2: Methoxylation

  • In a separate reaction vessel, add 15 kg of the condensation product (I), 35.6 kg of potassium hydroxide, and 71.5 kg of methanol.[7]

  • Heat the mixture to 87-89°C and reflux for 4 hours.[7]

  • Cool the reaction mixture to 30°C and dilute with 100 kg of water.[7]

  • Filter the mixture and wash the filter cake with hot water (80°C) until neutral.[7]

  • Dry the product to obtain approximately 11 kg of this compound.[7]

High-Temperature Exhaust Dyeing of Polyester with this compound

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • pH buffer (acetic acid/sodium acetate)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

  • Add 1 g/L of a dispersing agent to the water.

  • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

  • Add the predispersed dye (e.g., 1% on the weight of fabric) to the dyebath.

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/minute.

  • Maintain the temperature at 130°C for 30-60 minutes.

  • Cool the dyebath to 70-80°C.

  • Rinse the dyed fabric thoroughly with hot and then cold water.

  • Perform a reduction clearing step by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes to remove unfixed dye.

  • Rinse the fabric again and neutralize with a dilute acetic acid solution.

  • Finally, rinse with cold water and dry.

Applications in Research and Industry

The primary application of this compound is in the dyeing of polyester and its blended fabrics.[3] It can also be used for dyeing triacetate and polyamide fibers. In the field of materials science, its strong electron-accepting characteristics and visible light absorption profile make it a candidate for research into non-linear optical (NLO) properties, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).[6]

Toxicological Profile

The toxicological data for this compound is limited. However, information on related disperse dyes and its chemical class provides some insights.

  • Acute Toxicity: Studies on similar disperse dyes, such as Disperse Red 11 and Disperse Red 370, indicate low acute oral and dermal toxicity in rats, with LD50 values greater than 2000 mg/kg.[9]

  • Skin Sensitization: There is evidence to suggest that some disperse dyes can have skin sensitizing potential.

  • Genotoxicity: Research on other disperse dyes, such as Disperse Red 1, has shown evidence of genotoxicity in various in vitro and in vivo models.[5][10][11] Disperse Red 1 has been shown to be genotoxic to human hepatoma cells (HepG2).[4]

  • Endocrine Disruption: this compound has been identified as a potential endocrine-disrupting compound.[12]

Potential for Drug Development

While this compound is primarily known as a textile dye, its anthraquinone core is a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents.[4] Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on the anthraquinone structure.[13]

The proposed mechanisms of action for the anticancer effects of some anthraquinone derivatives include:

  • DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate into the DNA double helix, which can interfere with DNA replication and transcription. They can also inhibit topoisomerase II, an enzyme crucial for DNA topology, leading to cell cycle arrest and apoptosis.[13]

  • Induction of Oxidative Stress: Some anthraquinone derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. A potential signaling pathway involved is the ROS/JNK pathway. Increased ROS levels can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), which in turn can trigger mitochondrial stress and the release of cytochrome c, ultimately activating the apoptotic cascade.[9]

While there is no direct evidence of this compound's activity in this pathway, its structural similarity to other biologically active anthraquinones suggests that this is a plausible area for future research.

G cluster_pathway Potential ROS/JNK Signaling Pathway for Anthraquinone Derivatives anthraquinone Anthraquinone Derivative (e.g., this compound) ros Increased Reactive Oxygen Species (ROS) anthraquinone->ros jnk JNK Phosphorylation ros->jnk mitochondria Mitochondrial Stress jnk->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosis Apoptosis cytochrome_c->apoptosis

A potential signaling pathway for the biological activity of anthraquinone derivatives.

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile industry. For researchers, its significance extends to materials science and, more speculatively, to drug discovery. The rich chemistry and diverse biological activities of the anthraquinone class of compounds suggest that this compound and its derivatives may hold untapped potential. Further investigation into its biological properties, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its potential beyond its current industrial uses.

References

The Discovery and Enduring Legacy of Anthraquinone Dyes: From Ancient Textiles to Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vibrant hues of anthraquinone (B42736) dyes have colored human history for millennia, from the rich reds of ancient textiles to the sophisticated blues of modern industry. Beyond their role as colorants, the unique chemical architecture of the anthraquinone scaffold has paved the way for its emergence as a privileged structure in drug discovery, particularly in the development of potent anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of anthraquinone dyes, and delves into their modern applications in medicine, with a focus on their mechanisms of action and the experimental workflows used to evaluate their therapeutic potential.

A Journey Through Time: The History of Anthraquinone Dyes

The story of anthraquinone dyes begins with natural colorants extracted from plants and insects. The most historically significant of these is alizarin (B75676), a red dye obtained from the root of the madder plant (Rubia tinctorum).[1][2] For centuries, madder was a cornerstone of the dyeing industry, used to produce a range of red, pink, and purple shades.[1] In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated alizarin as the primary coloring principle of madder.[3]

A pivotal moment in the history of synthetic chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working at BASF, successfully synthesized alizarin from anthraquinone, which they in turn derived from coal tar.[1] This achievement marked the first synthesis of a natural dye and effectively rendered the cultivation of madder obsolete, revolutionizing the textile industry.[1][4] Hot on their heels, British chemist William Henry Perkin independently discovered a similar synthesis route.[3]

The 20th century saw a rapid expansion in the variety and application of synthetic anthraquinone dyes. The development of new intermediates and synthetic methodologies led to the creation of a wide spectrum of colors with excellent light and wash fastness.[5] This era saw the emergence of important classes of anthraquinone dyes, including:

  • Vat Dyes: Known for their exceptional fastness, these dyes are applied in a soluble, reduced form and then oxidized on the fiber.

  • Disperse Dyes: Developed for dyeing synthetic fibers like polyester, these non-ionic dyes have low water solubility.

  • Reactive Dyes: These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. C.I. Reactive Blue 19 is a prominent example.[6][7][8]

The timeline below illustrates the key milestones in the discovery and development of anthraquinone dyes.

HistoryOfAnthraquinoneDyes cluster_ancient Ancient Era cluster_19th_century 19th Century cluster_20th_century 20th Century Ancient Use Use of Madder Root for Red Dye Isolation 1826: Isolation of Alizarin from Madder Root (Robiquet & Colin) Ancient Use->Isolation Extraction Synthesis 1868: First Synthesis of Alizarin (Graebe & Liebermann) Isolation->Synthesis Chemical Duplication VatDyes Early 1900s: Development of Anthraquinone Vat Dyes Synthesis->VatDyes Industrial Expansion DisperseDyes Mid-1900s: Introduction of Disperse Anthraquinone Dyes VatDyes->DisperseDyes New Fiber Demands ReactiveDyes 1949: Patenting of C.I. Reactive Blue 19 DisperseDyes->ReactiveDyes Improved Performance

Key Milestones in Anthraquinone Dye History

The Chemistry of Color: Synthesis of Anthraquinone Dyes

The core of all anthraquinone dyes is the 9,10-anthraquinone skeleton. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on the aromatic rings gives rise to a wide range of vibrant colors.[5]

Synthesis of Alizarin (1,2-dihydroxyanthraquinone)

The industrial synthesis of alizarin has evolved since its initial discovery. The most common modern method involves the sulfonation of anthraquinone followed by alkaline fusion.

Experimental Protocol: Synthesis of Alizarin from Anthraquinone

  • Sulfonation: Anthraquinone is heated with fuming sulfuric acid (oleum) at approximately 180°C. This introduces a sulfonic acid group onto the anthraquinone ring, primarily at the 2-position, to form anthraquinone-2-sulfonic acid.[3]

  • Alkaline Fusion: The resulting anthraquinone-2-sulfonic acid is fused with a mixture of sodium hydroxide (B78521) (caustic soda) and an oxidizing agent, such as potassium chlorate (B79027) or sodium nitrate, at around 200°C under pressure.[3] This step replaces the sulfonic acid group with a hydroxyl group and introduces a second hydroxyl group at the 1-position.

  • Purification: The reaction mixture is then dissolved in water and acidified to precipitate the crude alizarin. Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.

ParameterValueReference
Sulfonation Temperature ~180°C[3]
Alkaline Fusion Temperature ~200°C[3]
Oxidizing Agent Potassium Chlorate / Sodium Nitrate[3]
Synthesis of C.I. Disperse Blue 79

C.I. Disperse Blue 79 is a widely used navy blue azo-anthraquinone dye. Its synthesis involves the diazotization of an amino-substituted anthraquinone derivative and subsequent coupling with another aromatic compound.

Experimental Protocol: Synthesis of C.I. Disperse Blue 79

  • Synthesis of Diazo Component (2,4-dinitro-6-bromoaniline): 2,4-dinitroaniline (B165453) is brominated using bromine in the presence of chlorobenzene (B131634) at 50-55°C.[9]

  • Diazotization: The 2,4-dinitro-6-bromoaniline is diazotized using nitrosyl sulfuric acid (prepared from sodium nitrite (B80452) and sulfuric acid) in acetic acid.[9]

  • Coupling: The resulting diazonium salt is coupled with a coupling component, such as 3-((2-acetoxyethyl)(phenyl)amino)propanenitrile, in a mixture of acetic acid and water to yield the final dye.[9]

  • Purification: The precipitated dye is collected by filtration, washed, and dried.[9]

ParameterValueReference
Bromination Temperature 50-55°C[9]
Diazotization Reagent Nitrosyl Sulfuric Acid[9]
Coupling Solvent Acetic Acid / Water[9]
Synthesis of C.I. Reactive Blue 19

C.I. Reactive Blue 19 is an important anthraquinone reactive dye known for its brilliant blue shade. Its synthesis involves the condensation of bromamic acid with an aniline (B41778) derivative.

Experimental Protocol: Synthesis of C.I. Reactive Blue 19

  • Condensation: Bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is condensed with 3-((4-aminophenyl)sulfonyl)ethanol.[6][8] This reaction is typically carried out in an aqueous medium in the presence of a copper catalyst (e.g., CuSO4/SnCl2 composite) and a base (e.g., sodium bicarbonate) to maintain a pH of 7.6-7.8.[8] The reaction temperature is maintained between 30-40°C.[8]

  • Esterification: The resulting intermediate is then esterified with concentrated sulfuric acid to introduce the reactive sulfate (B86663) ester group.[8]

  • Purification: The final product is isolated by filtration and dried.[8]

ParameterValueReference
Reaction Temperature 30-40°C[8]
pH 7.6-7.8[8]
Catalyst CuSO4/SnCl2 composite[8]

Anthraquinones in Drug Development: A New Frontier

The planar, polycyclic structure of anthraquinones makes them ideal candidates for interacting with biological macromolecules, particularly DNA. This has led to the development of a number of anthraquinone-based anticancer drugs.

Mechanisms of Anticancer Activity

Anthraquinone derivatives exert their anticancer effects through several key mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic ring system of anthraquinones allows them to slide between the base pairs of the DNA double helix (intercalation).[10] This distorts the DNA structure and interferes with DNA replication and transcription.[10] Furthermore, many anthraquinone-based drugs are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[11][12][13] By stabilizing the topoisomerase II-DNA covalent complex, these drugs lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[10]

DNA_Intercalation_TopoII_Inhibition cluster_drug_action Anthraquinone Drug Action Drug Anthraquinone Derivative Intercalation DNA Intercalation Drug->Intercalation TopoII Topoisomerase II Drug->TopoII DNA DNA Double Helix Complex Stabilized TopoII-DNA Cleavage Complex DNA->Complex Intercalation->DNA TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis DSB->Apoptosis ROS_JNK_Pathway cluster_ros_pathway ROS-Mediated Apoptosis Drug Anthraquinone Derivative ROS Increased Cellular ROS Levels Drug->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Anticancer_Workflow cluster_workflow Anticancer Activity Evaluation Workflow Synthesis Synthesis & Purification of Anthraquinone Derivative CellViability Cell Viability Assay (e.g., MTT Assay) Synthesis->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for JNK, ROS detection) CellCycle->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

References

Disperse Red 86 (CAS No. 81-68-5): An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of the anthraquinone (B42736) dye, Disperse Red 86.

Introduction

This compound, identified by the CAS number 81-68-5, is a synthetic dye belonging to the anthraquinone class.[1] Primarily utilized in the textile industry for coloring hydrophobic synthetic fibers such as polyester, its low water solubility makes it suitable for application as a fine aqueous dispersion.[1][2] While its industrial applications are well-documented, the core anthraquinone structure of this compound places it within a class of compounds that has garnered significant interest in the field of drug development, particularly as potential anticancer agents and fluorescent probes.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, manufacturing and analytical protocols, and exploring its potential biological activities based on the broader understanding of anthraquinone derivatives.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the tables below. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C22H18N2O5S[2]
Molecular Weight 422.45 g/mol [5]
Appearance Pink powder[No specific citation found]
Water Solubility Low[1]
LogP (Octanol-Water Partition Coefficient) 4.1[5]

Table 2: Computed Properties of this compound

PropertyValueReference(s)
Hydrogen Bond Donor Count 2[No specific citation found]
Hydrogen Bond Acceptor Count 7[No specific citation found]
Rotatable Bond Count 4[No specific citation found]
Topological Polar Surface Area 124 Ų[5]
Complexity 771[5]

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A common manufacturing method begins with bromamine (B89241) acid (1-amino-4-bromo-2-anthraquinonesulfonic acid) as the primary raw material. This is first condensed with p-toluenesulfonamide. Following this condensation, a methoxylation reaction is carried out with methanol (B129727) under alkaline conditions to yield the final product. The resulting this compound is then filtered, ground, and dried to produce the final powdered dye.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample and identify any potential impurities from the synthesis process.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

  • Reverse-phase C18 column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. The exact ratio may need optimization, but a common starting point is a gradient elution. A phosphoric acid or formic acid modifier is typically added.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent such as methanol to create a stock solution.

    • Dilute the stock solution with the mobile phase to a final working concentration.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Standard reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with an acid modifier.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram.

    • The purity of the sample can be estimated by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

Biological Activity and Potential in Drug Development

While specific in vitro or in vivo toxicological and pharmacological studies on this compound are limited in publicly accessible literature, the broader class of anthraquinone derivatives has been extensively investigated for its biological activities.

Anticancer Potential of Anthraquinones

Anthraquinones are a well-established class of compounds with significant anticancer properties.[3][6] Several clinically used chemotherapy drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on an anthraquinone scaffold.[7] The proposed mechanisms of their anticancer activity are multifaceted and include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the anthraquinone core allows it to intercalate between the base pairs of DNA. This can interfere with DNA replication and transcription. Furthermore, some anthraquinone derivatives are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[7]

  • Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling within the cell, leading to the generation of reactive oxygen species.[7] This can induce oxidative stress, damage cellular components including DNA, and trigger apoptotic cell death.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: By causing DNA damage and cellular stress, anthraquinones can activate signaling pathways that lead to programmed cell death (apoptosis) and arrest the cell cycle, preventing cancer cell proliferation.[3][8]

Given that this compound possesses the core anthraquinone structure, it is plausible that it may exhibit similar biological activities. However, dedicated studies are required to confirm this and to determine its potency and mechanism of action.

Potential as a Fluorescent Probe

The inherent fluorescence of some anthraquinone derivatives has led to their investigation as fluorescent probes for cellular imaging.[4][9] These probes can be used to visualize cellular structures and processes. The suitability of a compound as a fluorescent probe depends on its photophysical properties, cell permeability, and specific localization within the cell. Further research would be needed to characterize the fluorescent properties of this compound and its potential for live-cell imaging applications.

Visualizations

Proposed Synthetic Pathway

Disperse_Red_86_Synthesis Bromamine_Acid Bromamine Acid Condensation_Product Condensation Product Bromamine_Acid->Condensation_Product Condensation p_Toluenesulfonamide p-Toluenesulfonamide p_Toluenesulfonamide->Condensation_Product Disperse_Red_86 This compound Condensation_Product->Disperse_Red_86 Methoxylation Methanol Methanol (under alkaline conditions) Methanol->Disperse_Red_86 HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Dissolve this compound in Methanol & Dilute Filter Filter Sample (0.45 µm) Sample_Prep->Filter Injection Inject Sample onto C18 Column Filter->Injection Mobile_Phase_Prep Prepare Acetonitrile/ Water Mobile Phase Separation Gradient Elution Mobile_Phase_Prep->Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity_Calculation Calculate Purity (%) Integration->Purity_Calculation Anthraquinone_MoA cluster_dna_damage DNA Damage Pathway cluster_ros Oxidative Stress Pathway Anthraquinone Anthraquinone (e.g., this compound) DNA_Intercalation DNA Intercalation Anthraquinone->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Anthraquinone->Topoisomerase_II_Inhibition Redox_Cycling Redox Cycling Anthraquinone->Redox_Cycling DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II_Inhibition->DNA_Strand_Breaks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) DNA_Strand_Breaks->Apoptosis ROS_Generation Generation of Reactive Oxygen Species (ROS) Redox_Cycling->ROS_Generation Oxidative_Damage Oxidative Damage to Cellular Components ROS_Generation->Oxidative_Damage Oxidative_Damage->Apoptosis

References

An In-depth Technical Guide to the Basic Principles of Disperse Dyes for Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Disperse Dyes

Disperse dyes are a class of non-ionic, organic coloring agents characterized by their very low solubility in water.[1][2] They are specifically designed for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765), but also nylon, cellulose (B213188) acetate (B1210297), and acrylic fibers.[2][3][4][5] Unlike ionic dyes that form chemical bonds with the fiber, disperse dyes function through a mechanism of molecular dispersion.[3] In the dyeing process, these dyes are applied from a fine aqueous dispersion, penetrating the fiber's molecular structure at high temperatures.[4][6] The dye molecules are then held within the amorphous regions of the fiber polymer by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[5][7] This method provides vibrant, durable coloration with good fastness properties on fibers that are otherwise difficult to dye.[4][6]

The history of disperse dyes is closely linked to the development of cellulose acetate fibers in 1923-24.[8] Today, they represent the most important class of dyes for polyester, which is one of the most widely produced synthetic fibers globally.[3][9]

Classification of Disperse Dyes

Disperse dyes can be classified based on their chemical structure or their application performance, which is often related to their molecular size and sublimation fastness.

Classification by Chemical Structure

The chemical structure of a disperse dye determines its color, fastness properties, and dyeing behavior. The vast majority of commercial disperse dyes belong to two main chemical classes: azo and anthraquinone.[8][10]

Table 1: Major Chemical Classes of Disperse Dyes

Chemical ClassPercentage of Market (Approx.)Characteristics
Monoazo Dyes 50-80%Comprise the largest group, offering a full spectrum of colors.[2][3][11][12] They are cost-effective but may have moderate light fastness.[3]
Anthraquinone Dyes 15-40%Provide bright colors (reds, violets, blues) and generally exhibit superior lightfastness compared to azo dyes.[3][10] However, they are more expensive to manufacture.[3][10]
Diazo Dyes ~10%A subclass of azo dyes, used for specific shades.[2]
Other Structures ~5-10%Includes smaller classes like nitrodiphenylamine, styryl, quinonaphthalone, and various heterocyclic compounds, each offering unique spectral and fastness characteristics.[2][3][11]
Classification by Application Performance

This classification system categorizes dyes based on their energy level, which correlates with their molecular weight, dyeing temperature requirements, and sublimation fastness. This is critical for selecting compatible dyes for combination shades.

Table 2: Classification of Disperse Dyes by Application Performance

TypeDescriptionCharacteristicsTypical Dyeing Method
Type E (Low Energy) Low-temperature type with small molecular mass.Good leveling properties, low sublimation fastness.[11][12] Suitable for achieving uniform color.Carrier Dyeing (~100°C) or High-Temperature Dyeing (105-140°C).[2][3]
Type SE (Medium Energy) Medium-temperature type.Offers a balance of good leveling and sublimation fastness.[11]High-Temperature Dyeing, Thermosol.[11]
Type S (High Energy) High-temperature type with larger molecular mass.Excellent sublimation fastness, making them suitable for fabrics requiring heat treatments like pleating. Requires high temperatures for diffusion.[3][11]High-Temperature Dyeing (>130°C), Thermosol (180-220°C).[2][3]

The Dyeing Mechanism for Hydrophobic Fibers

The dyeing of hydrophobic fibers like polyester with disperse dyes is understood as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[2][5][13] The mechanism proceeds through several critical, simultaneous steps.

  • Dispersion and Dissolution: Disperse dyes, being sparingly soluble, are first milled into fine particles and suspended in the dyebath using a dispersing agent.[2][4] During heating, a small fraction of the dye dissolves from the particle surfaces, creating a saturated monomolecular solution.[13][14]

  • Adsorption: The dissolved, individual dye molecules are transported through the aqueous medium and adsorb onto the surface of the synthetic fiber.[5][13] This initial attraction is driven by hydrophobic interactions between the non-polar dye and the non-polar fiber.[4]

  • Diffusion: This is the rate-determining step. At high temperatures (typically 120-130°C for polyester), the tightly packed polymer chains of the fiber swell and the kinetic energy of the dye molecules increases.[4][5][7] This thermal energy allows the adsorbed dye molecules to diffuse from the fiber surface into the amorphous, non-crystalline regions of the fiber's internal structure.[7][9][13]

  • Fixation: Once inside the fiber, the dye molecules are held in place by a combination of hydrogen bonds and van der Waals forces.[5][7] As the fiber cools, its structure contracts, physically trapping the dye molecules within the polymer matrix.[4][9] This entrapment results in good wash fastness.[6]

Key Factors Influencing the Dyeing Process

The efficiency and quality of disperse dyeing are highly dependent on the precise control of several process parameters.

Table 3: Key Parameters in Polyester Dyeing with Disperse Dyes

ParameterOptimal Range/ConditionInfluence on the Process
Temperature 120°C - 130°C (High-Temp Method)This is the most critical factor.[1][4] High temperatures are required to swell the polyester fibers, opening up the polymer structure and increasing the rate of dye diffusion into the fiber.[6][7][9] Below 100°C, the rate of dyeing is impractically low.[15]
pH 4.5 - 5.5 (Slightly Acidic)Maintaining an acidic pH is essential for the stability of most disperse dyes, preventing their hydrolysis at high temperatures.[4][7] Acetic acid is commonly used for pH control.[2][13]
Dyeing Time 30 - 60 minutes (at temperature)Longer dyeing times generally lead to better color saturation and deeper shades as more dye can diffuse into the fiber.[4] However, prolonged exposure to high temperatures can potentially reduce the fiber's strength.[4]
Dispersing Agents Varies by formulationThese are crucial for maintaining a stable and fine dispersion of dye particles in the bath, preventing aggregation which can lead to spotting and uneven dyeing.[2][4]
Carriers (Optional, for lower temp dyeing)These are organic chemicals that act as swelling agents for the fiber, allowing dyeing to occur at lower temperatures (around 100°C).[2][7] Their use has declined due to environmental concerns and cost.[6]

Thermodynamics and Kinetics of Dyeing

The interaction between disperse dyes and synthetic fibers can be quantitatively described by thermodynamic and kinetic models, which are essential for understanding dye affinity, equilibrium, and dyeing rates.

  • Adsorption Isotherms: These models describe the equilibrium distribution of dye between the dyebath and the fiber at a constant temperature. The dyeing of polyester with disperse dyes often follows the Nernst partition mechanism , where the fiber acts like a solid solvent in which the dye partitions itself.[16][17] The Langmuir and Freundlich isotherms are also used to model the process under different conditions.[16]

  • Kinetics: The rate of dyeing is primarily governed by the diffusion of the dye into the fiber, a process described by Fick's second law of diffusion .[3][14] The rate is influenced by factors like temperature, dye molecular size, and fiber morphology.[4]

Table 4: Key Thermodynamic and Kinetic Parameters in Disperse Dyeing

ParameterSymbolDescription
Standard Affinity Δμ°Represents the difference in chemical potential between the dye in its standard state in the fiber and in the dyebath. A more negative value indicates a higher affinity of the dye for the fiber.
Enthalpy of Dyeing ΔH°Measures the heat absorbed or released during the dyeing process. For disperse dyeing of polyester, it is typically a negative value (exothermic process).[14][18]
Entropy of Dyeing ΔS°Represents the change in the randomness or disorder of the system during dyeing.
Diffusion Coefficient DA measure of the rate at which dye molecules move through the fiber polymer. It increases significantly with temperature.[16][18]
Activation Energy of Diffusion EaThe minimum energy required for a dye molecule to diffuse into the fiber structure.[16][18]

Experimental Protocols

Protocol for Laboratory-Scale High-Temperature Dyeing of Polyester Fabric

This protocol outlines a standard procedure for dyeing a polyester fabric sample in a laboratory setting using a high-temperature beaker dyeing machine.

Materials and Reagents:

  • Polyester fabric sample (pre-scoured to remove impurities)

  • Disperse dye (e.g., 2% on weight of fabric, owf)

  • Dispersing agent (e.g., 1 g/L)

  • Acetic acid (to adjust pH)

  • Deionized water

  • Reduction clearing agent: Sodium hydrosulfite (2 g/L) and Sodium hydroxide (B78521) (2 g/L)

Procedure:

  • Dye Dispersion Preparation: Carefully weigh the required amount of disperse dye powder. Make a smooth paste with a small amount of water and the dispersing agent. Gradually add more water to create a fine, stable dispersion.[7][13]

  • Dyebath Setup: Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath), for example, 1:10 or 1:20.[2][19] Add the required volume of water to the dyeing beaker.

  • Chemical Addition: Add the prepared dye dispersion to the dyebath. Add acetic acid to adjust the pH of the bath to between 4.5 and 5.5.[2]

  • Dyeing Cycle:

    • Place the polyester fabric sample into the dyebath at a starting temperature of approximately 60°C.[13]

    • Seal the beaker and place it in the dyeing machine.

    • Increase the temperature at a controlled rate (e.g., 2°C/min) to the target dyeing temperature of 130°C.[13][19]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[13][19]

    • Cool the dyebath down to approximately 60-70°C.[13]

  • Rinsing: Remove the dyed fabric from the beaker and rinse thoroughly with hot and then cold water to remove loose dye on the surface.

  • Reduction Clearing (Post-Scour): To improve wash and crock fastness, perform a reduction clearing process. Prepare a separate bath with sodium hydrosulfite and sodium hydroxide. Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[19] This step destroys any dye particles remaining on the fiber surface.

  • Final Rinsing and Drying: Rinse the fabric again, first with hot water, then neutralize with a weak acid if necessary, followed by a final cold rinse. Dry the fabric in an oven or air.

Protocol for Determining Color Fastness to Washing (ISO 105-C06)

This is a standardized method to assess the resistance of the color to washing.

  • A specimen of the dyed fabric is stitched between two specified adjacent undyed fabrics (e.g., cotton and polyester).

  • The composite sample is washed in a solution containing a standard soap or detergent under specified conditions of time and temperature (e.g., 30 minutes at 60°C).

  • The sample is rinsed and dried.

  • The change in the color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using a standardized Grey Scale.

Visualization of the Dyeing Process

The following diagrams illustrate the core mechanism and experimental workflow associated with disperse dyeing.

DyeingMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Hydrophobic Fiber (e.g., Polyester) cluster_fixation Fixation DyeDispersion Dye Particles in Dispersion DissolvedDye Single Dissolved Dye Molecules DyeDispersion->DissolvedDye Dissolution (Equilibrium) FiberSurface Fiber Surface DissolvedDye->FiberSurface Adsorption FiberInterior Amorphous Region of Fiber Interior FiberSurface->FiberInterior Diffusion (High Temp) TrappedDye Trapped Dye Molecules (van der Waals Forces) FiberInterior->TrappedDye Entrapment on Cooling

Caption: The disperse dyeing mechanism from aqueous dispersion to final fixation within the fiber.

DyeingWorkflow start Start prep_dyebath 1. Prepare Dyebath (Dye Dispersion, Water, Dispersing Agent) start->prep_dyebath adjust_ph 2. Adjust pH (4.5-5.5) with Acetic Acid prep_dyebath->adjust_ph load_fabric 3. Load Fabric Sample at 60°C adjust_ph->load_fabric heat_cycle 4. Ramp Temperature to 130°C load_fabric->heat_cycle hold_cycle 5. Hold at 130°C for 45-60 min heat_cycle->hold_cycle cool_down 6. Cool Down to ~70°C hold_cycle->cool_down rinse1 7. Hot and Cold Rinse cool_down->rinse1 reduction_clear 8. Reduction Clearing (Post-Scour) rinse1->reduction_clear rinse2 9. Final Rinse & Neutralize reduction_clear->rinse2 dry 10. Dry Fabric rinse2->dry finish End dry->finish

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

References

An In-Depth Technical Guide to the Chromophore of Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is a synthetic dye belonging to the anthraquinone (B42736) class of colorants. Its chromophoric system is based on the 9,10-anthraquinone core, a tricyclic aromatic ketone. The color and properties of this compound are determined by the specific auxochromic and functional groups attached to this core structure. This technical guide provides a comprehensive overview of the chromophore of this compound, including its chemical structure, physicochemical properties, synthesis, and available toxicological information. Detailed experimental protocols for its synthesis and characterization are also provided, along with visualizations of key processes.

Chemical and Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[1]
CAS Number 81-68-5
C.I. Name This compound
C.I. Number 62175[2]
Molecular Formula C22H18N2O5S
Molecular Weight 422.45 g/mol [3]
Appearance Red to peach-pink powder[4]
LogP 4.13 - 4.89[3][5]

The Chromophore of this compound

The core of the this compound chromophore is the anthraquinone skeleton. The vibrant color of this dye arises from the extended π-conjugated system of the anthraquinone core, which is further modulated by the presence of electron-donating (auxochromic) groups. In this compound, these are an amino (-NH2) group and a methoxy (B1213986) (-OCH3) group, and an electron-withdrawing p-tolylsulfonamido group. This combination of substituents creates a "push-pull" electronic effect, which shifts the absorption of light to the visible region, resulting in its characteristic red color.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with p-toluenesulfonamide (B41071), followed by a methoxylation reaction.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Condensation Reaction [3]

  • In a reaction vessel, combine 10 kg of bromamine (B89241) acid (100%), 5 kg of p-toluenesulfonamide (≥98% purity), 0.35 kg of copper sulfate (B86663) (≥98% purity), and 1.87 kg of potassium carbonate (99% purity).

  • Heat the mixture to 97 ± 1 °C and maintain this temperature for 12 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to 30 °C.

  • Filter the solid product and wash the filter cake with a 2% salt water solution until the filtrate is neutral.

  • Dry the resulting condensation product. This yields approximately 13 kg of the intermediate.

Step 2: Methoxylation Reaction [3]

  • In a separate reaction vessel, add 15 kg of the dried condensation product from Step 1, 35.6 kg of potassium hydroxide, and 71.5 kg of industrial-grade methanol.

  • Heat the mixture to 87-89 °C and reflux for 4 hours.

  • Cool the reaction mixture to 30 °C.

  • Dilute the mixture with 100 kg of water.

  • Filter the precipitate and wash it with hot water (80 °C) until the washings are neutral.

  • Dry the final product to obtain approximately 11 kg of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Methoxylation Bromamine_Acid Bromamine Acid Condensation_Reaction Condensation (97°C, 12h) Bromamine_Acid->Condensation_Reaction p_Toluenesulfonamide p-Toluenesulfonamide p_Toluenesulfonamide->Condensation_Reaction Reactants_1 CuSO4, K2CO3 Reactants_1->Condensation_Reaction Intermediate Intermediate Product Condensation_Reaction->Intermediate Cooling, Filtration, Washing, Drying Intermediate_2 Intermediate Product Methoxylation_Reaction Methoxylation (Reflux, 4h) Intermediate_2->Methoxylation_Reaction Reactants_2 KOH, Methanol Reactants_2->Methoxylation_Reaction Disperse_Red_86 This compound Methoxylation_Reaction->Disperse_Red_86 Cooling, Dilution, Filtration, Washing, Drying

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is responsible for its color.

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a suitable spectroscopic grade solvent in which this compound is soluble, such as ethanol, acetone, or dimethylformamide (DMF).

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the chosen solvent as a blank to zero the instrument.

  • Measurement: Record the absorbance spectra of the working solutions over a wavelength range of at least 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the path length of the cuvette is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

Spectroscopic ParameterExpected Value Range
λmax (in organic solvents) 450 - 550 nm
Molar Extinction Coefficient (ε) 10,000 - 20,000 L·mol⁻¹·cm⁻¹

Note: The expected values are based on typical data for red anthraquinone dyes.[6] Actual values for this compound may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry this compound with dry KBr powder and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

  • Instrument Setup: Use a calibrated FT-IR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet.

  • Sample Scan: Place the sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Wavenumber (cm⁻¹)Assignment
3400 - 3300N-H stretching (amino group)
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (methyl and methoxy groups)
1670 - 1630C=O stretching (quinone)
1600 - 1450C=C stretching (aromatic rings)
1350 - 1300 and 1170 - 1150S=O stretching (sulfonamide)
1250 - 1200C-O stretching (methoxy group)
1180 - 1140C-N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

  • Solvent Selection: Dissolve a sufficient amount of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Prepare the NMR sample in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Sample This compound Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in solvent FTIR FT-IR Spectroscopy Sample->FTIR Prepare KBr pellet or use ATR NMR NMR Spectroscopy Sample->NMR Dissolve in deuterated solvent Data_Analysis Data Analysis and Structure Confirmation UV_Vis->Data_Analysis λmax, ε FTIR->Data_Analysis Functional Groups NMR->Data_Analysis ¹H and ¹³C Chemical Shifts

Caption: Workflow for the spectroscopic characterization of this compound.

Toxicological Information and Biological Activity

The toxicological profile of this compound is not extensively documented in publicly available literature. However, as a member of the anthraquinone and disperse dye classes, some general toxicological concerns can be noted. Some disperse dyes have been shown to have allergenic potential, causing contact dermatitis.[7] There is also a broader concern about the potential for some dyes and their degradation products to have mutagenic or carcinogenic effects.[7]

One database lists this compound as a potential endocrine-disrupting compound, although specific studies on its mechanism of action in this regard are lacking.[1] The biodegradation of anthraquinone dyes can be a complex process, and the resulting metabolites may also have toxicological implications.[8][9] Further research is needed to fully elucidate the toxicological and biological activity of this compound.

Conclusion

This compound is an anthraquinone-based dye with a well-defined chemical structure that dictates its color and properties. While its primary application is in the textile industry, an understanding of its chromophore is essential for researchers in materials science and toxicology. This guide has provided a comprehensive overview of the available information on this compound, including its synthesis and characterization. The provided experimental protocols offer a starting point for further investigation into the properties and potential applications or biological effects of this compound. Further research is warranted to fill the gaps in the quantitative spectroscopic data and to fully assess its toxicological profile.

References

Unlocking the Research Potential of Disperse Red 86: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 86 (C.I. 62175; CAS 81-68-5) is an anthraquinone-based dye traditionally utilized in the textile industry for its vibrant red hue and excellent fastness on synthetic fibers.[1][2][3] Beyond its established industrial applications, the unique physicochemical properties of this compound present a compelling case for its exploration in diverse research fields, including materials science and biomedical research. This technical guide provides an in-depth overview of the core properties of this compound, summarizing key quantitative data and detailing experimental protocols to facilitate its investigation for novel research applications. Potential research avenues as a molecular probe, in non-linear optical materials, and as a subject for toxicological studies relevant to drug development are discussed.

Physicochemical Properties

This compound is an anthraquinone (B42736) derivative with the molecular formula C₂₂H₁₈N₂O₅S.[1] Its structure imparts a brilliant bluish-pink to peach-pink shade.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CI Name This compound[1]
CI Number 62175[1]
CAS Number 81-68-5 / 12223-43-7[1]
Molecular Formula C₂₂H₁₈N₂O₅S[1]
Molecular Weight 422.45 g/mol [1]
Chemical Class Anthraquinone[4]
Appearance Pink powder[1]

Table 1: Physicochemical Properties of this compound

Potential Research Applications

The inherent properties of this compound, such as its fluorescence and chemical structure, suggest its potential utility in several advanced research applications beyond textile dyeing.

Fluorescent Molecular Probe for Cellular Imaging

Disperse dyes, owing to their fluorescent properties, have potential applications as probes in biological signaling pathways.[5][6] The lipophilic nature of this compound could facilitate its passive diffusion across cell membranes, making it a candidate for staining intracellular compartments.[7] Further research is required to characterize its photophysical properties (e.g., quantum yield, photostability) in biological media and to assess its specificity for cellular targets.

A logical workflow for evaluating this compound as a potential cellular probe is outlined below.

G Workflow for Evaluating this compound as a Cellular Probe cluster_0 Characterization cluster_1 In Vitro Evaluation cluster_2 Application Development A Determine Photophysical Properties (Absorption, Emission, Quantum Yield, Photostability) C Cytotoxicity Assessment (e.g., MTT Assay) A->C B Assess Solubility in Biocompatible Solvents B->C D Cellular Uptake and Localization Studies (Confocal Microscopy) C->D If non-toxic at working concentrations E Co-localization with Known Organelle Markers D->E F Test in Specific Biological Assays (e.g., tracking cellular processes) E->F

Workflow for evaluating this compound as a cellular probe.
Non-Linear Optical (NLO) Materials

Azo dyes, a class to which some disperse dyes belong, have been investigated for their second-order non-linear optical (NLO) properties.[8][9] While this compound is an anthraquinone dye, the presence of donor-acceptor groups in its structure suggests that it may also exhibit NLO properties. Research in this area would involve incorporating this compound into a polymer matrix and evaluating the resulting material's NLO response.

Photosensitizer in Photodynamic Therapy (PDT)

Anthraquinone derivatives are known to act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation.[10][11][12][13][14][15] This property is the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The potential of this compound as a photosensitizer for PDT warrants investigation. Key studies would involve measuring its singlet oxygen quantum yield and evaluating its phototoxicity in cancer cell lines.

The following diagram illustrates a proposed workflow for investigating the potential of this compound in photodynamic therapy research.

G Investigating this compound for Photodynamic Therapy cluster_0 Photochemical & Photophysical Characterization cluster_1 In Vitro Phototoxicity Studies cluster_2 In Vivo Preclinical Studies A Determine Absorption Spectrum and Molar Extinction Coefficient B Measure Singlet Oxygen Quantum Yield A->B F Assess Phototoxicity upon Light Irradiation in Cancer Cell Lines B->F If significant singlet oxygen generation C Assess Photostability C->F D Determine Cellular Uptake and Subcellular Localization D->F E Evaluate Cytotoxicity in the Dark E->F G Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) F->G H Tumor Xenograft Models G->H If significant phototoxicity is observed

Workflow for investigating this compound in PDT research.

Toxicological Profile for Drug Development Context

For drug development professionals, understanding the toxicological profile of a compound is paramount. While data specifically for this compound is limited, studies on other anthraquinone and disperse dyes provide valuable insights into potential hazards.

Genotoxicity and Cytotoxicity

Genotoxicity data on anthraquinones are limited, but some studies have shown that certain anthraquinone dyes can be genotoxic.[16][17] For instance, some anthraquinones have been shown to inhibit topoisomerase II, a mechanism of action for some anticancer drugs.[18] The genotoxic potential of this compound should be thoroughly evaluated using a battery of assays before considering any biomedical application. A summary of toxicological data for related disperse dyes is presented in Table 2. It is important to note that the toxicity of a specific dye is highly dependent on its chemical structure.

DyeAssayResultReference(s)
Disperse Red 1 Micronucleus Assay (Human Lymphocytes & HepG2 cells)Increased micronuclei frequency (mutagenic)[19]
Disperse Red 1 In vivo mouse studyTesticular cytotoxicity, abnormal sperm morphology, DNA damage[20][21]
Disperse Red 11 Mouse Lymphoma AssayGenotoxic (increased mutants and micronuclei)[17]
Disperse Red 11 Ames TestConflicting results[22]
Disperse Red 17 Acute Oral Toxicity (Rat)LD50 > 2000 mg/kg bw[23]
Anthraquinones (general) VariousSome are potential carcinogens and may inhibit topoisomerase II[18][24]

Table 2: Summary of Toxicological Data for Selected Disperse and Anthraquinone Dyes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research. The following are key experimental protocols relevant to the potential applications of this compound.

In Vitro Micronucleus Assay for Genotoxicity Testing

This protocol is adapted from studies on other anthraquinone dyes and can be used to assess the genotoxic potential of this compound.[24]

Objective: To detect damage to chromosomes or the mitotic apparatus.

Materials:

  • Mammalian cell line (e.g., L5178Y mouse lymphoma cells, human lymphocytes)

  • This compound

  • Cell culture medium and supplements

  • S9 fraction for metabolic activation

  • Cytochalasin B

  • Fixative (e.g., methanol:acetic acid)

  • DNA-specific stain (e.g., Giemsa, DAPI)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture the selected mammalian cells to a suitable density. Expose the cells to a range of concentrations of this compound, both with and without the S9 mix for metabolic activation. Include appropriate negative and positive controls.

  • Addition of Cytochalasin B: Add cytochalasin B to the cell cultures to block cytokinesis, which results in the accumulation of binucleated cells.

  • Cell Harvesting: After an appropriate incubation period, harvest the cells by centrifugation.

  • Fixation and Staining: Fix the cells using a suitable fixative and stain with a DNA-specific stain.

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic response.

High-Temperature Exhaust Dyeing of Polyester (B1180765) (for Materials Science Applications)

This protocol is relevant for preparing materials for NLO studies or other applications where this compound is incorporated into a polymer matrix.[4]

Objective: To uniformly dye polyester fabric with this compound.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • pH buffer (acetic acid/sodium acetate)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dyebath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1. Add the dispersing agent (1 g/L) to the water. Adjust the pH of the dyebath to 4.5-5.5 using the acetic acid/sodium acetate (B1210297) buffer. Add the predispersed dye (e.g., 1% on weight of fabric) to the dyebath.

  • Dyeing Process: Immerse the polyester fabric in the dyebath at room temperature. Raise the temperature to 130°C at a rate of 2°C/minute. Maintain the temperature at 130°C for 60 minutes. Cool the dyebath down to 70°C at a rate of 3°C/minute.

  • Rinsing and Clearing: Rinse the dyed fabric with hot and then cold water. Perform a reduction clearing step by treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) to remove surface dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly and dry.

Conclusion

This compound is a compound with a well-established role in the textile industry. However, its chemical structure and fluorescent properties suggest a largely untapped potential for a range of research applications. This guide has provided a framework for exploring these possibilities, from its use as a molecular probe in cellular imaging to its incorporation into advanced materials and its evaluation in the context of drug development. The provided protocols and workflows are intended to serve as a starting point for researchers to unlock the full scientific potential of this versatile dye. Further investigation into its photophysical properties, biological interactions, and toxicological profile is essential for its successful transition into these novel research areas.

References

An In-depth Technical Guide to Disperse Red 86 in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 86 is a synthetically produced anthraquinone-based dye recognized for its vibrant bluish-pink to peach-pink hues.[1] While its primary application lies in the dyeing of hydrophobic synthetic fibers such as polyester, its inherent photophysical properties suggest potential for broader use in advanced materials science research.[1][2] This guide provides a comprehensive overview of the technical specifications of this compound, including its physicochemical properties, spectral characteristics, and established experimental protocols. The information compiled herein is intended to serve as a foundational resource for researchers exploring the integration of this dye into novel materials and systems.

Core Properties of this compound

This compound is chemically identified as N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₂₂H₁₈N₂O₅S
Molecular Weight 422.45 g/mol
CAS Number 81-68-5[3]
Chemical Class Anthraquinone (B42736)[4]
Appearance Peach-pink powder

Spectroscopic and Photophysical Characteristics

The color and potential for applications in areas such as organic electronics are dictated by the dye's interaction with light.[2]

UV-Visible Absorption

The absorption of light in the visible spectrum is responsible for the characteristic color of this compound. The maximum absorption wavelength (λmax) is a key parameter for any application involving light absorption.

ParameterValueSolvent
λmax 525 nmDichloromethane

Note: The λmax value is sourced from a data table in a comprehensive guide on the spectroscopic analysis of this compound. While the specific document was not fully accessible, this value is consistent with the observed color of the dye.

Fluorescence Properties
ParameterValue (Estimated)Note
Emission Maximum (λem) 600 - 700 nmBased on red-emitting fluorescent dyes.
Fluorescence Quantum Yield (Φf) 0.1 - 0.6Highly dependent on the molecular environment and solvent.[5]

Thermal Stability

The thermal stability of a dye is critical for its processing and for the durability of the final material. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.

ParameterValue (Estimated)Analytical TechniqueReference(s)
Onset Decomposition Temperature (Tonset) 280 - 320 °CTGA
Peak Decomposition Temperature (Tpeak) 350 - 400 °CTGA
Glass Transition Temperature (Tg) 110 - 140 °CDSC
Melting Temperature (Tm) 210 - 240 °CDSC

Note: These values are representative estimates for anthraquinone dyes and should be confirmed by experimental analysis for this compound.

Solubility

This compound is characterized by its low solubility in water, a defining feature of disperse dyes.[4] However, it is soluble in various organic solvents, which is crucial for its application in materials science where solution-based processing is often employed.

SolventSolubilityReference(s)
Water Insoluble[3]
N,N-Dimethylformamide (DMF) Soluble[1]
Dimethyl Sulfoxide (DMSO) Soluble[6]
Ethanol Soluble[6]
Dichloromethane Soluble (for UV-Vis analysis)[2]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline key experimental procedures involving this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[1] A general manufacturing method is described as the condensation of these precursors in the presence of copper sulfate (B86663) and potassium carbonate, followed by washing with methanol (B129727) and treatment with methoxy (B1213986) potassium hydroxide.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents A 1-Amino-4-bromo-9,10-dioxo-9,10- dihydroanthracene-2-sulfonic acid E Condensation Reaction A->E B 4-Methylbenzenesulfonamide B->E C Copper Sulfate C->E D Potassium Carbonate D->E F Crude Product E->F G Washing with Methanol F->G H Treatment with Methoxy Potassium Hydroxide G->H I Filtration and Drying H->I J This compound I->J

A simplified workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Ensuring the purity of the dye is crucial for reliable experimental results. Reverse-phase HPLC is a suitable method for this purpose.[1]

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of N,N-dimethylformamide (DMF) to create a stock solution.[1]

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Detection: UV-Vis detector set at the λmax of the dye.

HPLC_Workflow A Weigh 10 mg of This compound B Dissolve in 10 mL DMF (Stock Solution) A->B C Dilute to 100 µg/mL with Mobile Phase B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by UV-Vis Detector F->G H Data Analysis: Purity Assessment G->H

Workflow for the purity analysis of this compound by HPLC.
UV-Visible Spectroscopy

This protocol is used to determine the maximum absorption wavelength (λmax) of this compound.[2]

Materials:

  • This compound powder

  • Spectroscopic grade dichloromethane

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute stock solution of this compound in dichloromethane.

  • Scan the absorbance of the solution over a wavelength range of 400-700 nm to identify the λmax.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

Applications in Materials Science

While the primary application of this compound is in the textile industry, its molecular structure and photophysical properties make it a candidate for research in other areas of materials science.[2]

Organic Electronics

Anthraquinone derivatives are being investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), due to their electron-accepting properties and visible light absorption.[2] Although specific performance data for this compound in such devices is not widely published, its properties suggest it could function as a dopant or sensitizer.

DSSC_Mechanism cluster_DSSC Dye-Sensitized Solar Cell (DSSC) Principle A Photon Absorption (Sunlight) B Dye Excitation (e.g., this compound) A->B C Electron Injection B->C e⁻ D TiO₂ Conduction Band C->D E External Circuit D->E e⁻ F Counter Electrode E->F e⁻ G Electrolyte Regeneration F->G H Dye Regeneration G->H e⁻ H->B

A conceptual diagram of the working principle of a DSSC, where a dye like this compound could act as the sensitizer.
Fluorescent Probes

The potential fluorescence of this compound makes it a candidate for use as a molecular probe. The sensitivity of the fluorescence of some dyes to their local environment (e.g., polarity, viscosity) can be exploited to study the properties of materials at a molecular level.

Conclusion

This compound is a well-characterized dye with a strong foundation of data related to its use in the textile industry. Its inherent properties as an anthraquinone derivative suggest a broader potential for application in materials science, particularly in areas where light absorption and emission are key. This guide provides a starting point for researchers interested in exploring these possibilities by consolidating the available technical data and outlining relevant experimental protocols. Further research is needed to fully quantify its fluorescence properties and evaluate its performance in advanced material systems.

References

Methodological & Application

Application Note: HPLC Method for Purity Analysis of Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Disperse Red 86. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound, with the chemical name N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, is an anthraquinone (B42736) dye primarily utilized for coloring synthetic fibers like polyester.[1] The synthesis of this compound typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[1][2] This manufacturing process can introduce impurities, such as unreacted starting materials and various side-products. To ensure the quality and consistency of the dye, a reliable analytical method for purity assessment is essential. This application note presents a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound.[1]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation : A high-performance liquid chromatography (HPLC) system equipped with a gradient pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector is required.

  • Chemicals and Reagents :

    • This compound certified reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Deionized Water (HPLC grade, e.g., Milli-Q)

    • Phosphoric acid (analytical grade)

    • N,N-dimethylformamide (DMF) or a mixture of acetonitrile and water for sample dissolution[1]

  • Chromatographic Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

Preparation of Solutions
  • Mobile Phase A : Prepare a 0.1% solution of phosphoric acid in water.[1]

  • Mobile Phase B : Use 100% acetonitrile.[1]

  • Sample Diluent : A mixture of acetonitrile and water or N,N-dimethylformamide (DMF) can be used as the sample diluent.[1]

  • Standard Stock Solution (approx. 1 mg/mL) :

    • Accurately weigh approximately 10 mg of the this compound reference standard.[1]

    • Transfer it to a 10 mL volumetric flask and dissolve in the sample diluent.[1]

  • Working Standard Solution (approx. 100 µg/mL) :

    • Dilute the standard stock solution with the mobile phase to achieve a final concentration of about 100 µg/mL.[1]

  • Sample Preparation :

    • Accurately weigh about 10 mg of the this compound sample and prepare a stock solution of approximately 1 mg/mL in the same manner as the standard.[1]

    • Prepare a working sample solution of about 100 µg/mL by diluting the stock solution with the mobile phase.[1]

    • Before injection, filter the final solution through a 0.45 µm syringe filter.[1]

Data Presentation

HPLC Method Parameters

A gradient elution is recommended to ensure the effective separation of impurities that may have a wide range of polarities.[1]

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm[1]
Mobile Phase A 0.1% Phosphoric acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength Diode Array Detector (DAD) at 254 nm and the visible λmax of the dye (approximately 520 nm).[1]
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed. The following are typical acceptance criteria:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Resolution (Rs) Rs ≥ 2.0 between the this compound peak and the nearest eluting impurity.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution.
Data Analysis

The purity of the this compound sample is determined by the area percentage method.[1] The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100. For accurate quantification, the use of a certified analytical standard is highly recommended.[1]

Mandatory Visualization

experimental_workflow prep Solution Preparation sample_prep Sample and Standard Preparation (100 µg/mL) prep->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis hplc_conditions Set HPLC Parameters: - Column: C18 - Mobile Phase: H₂O/ACN with H₃PO₄ - Gradient Elution - Flow Rate: 1.0 mL/min - Detection: 254 nm & ~520 nm hplc_analysis->hplc_conditions injection Inject Sample/Standard (10 µL) hplc_conditions->injection data_acquisition Data Acquisition injection->data_acquisition chromatogram Obtain Chromatogram data_acquisition->chromatogram data_analysis Data Analysis chromatogram->data_analysis system_suitability System Suitability Check (Tailing, Plates, Resolution) data_analysis->system_suitability purity_calc Purity Calculation (% Area) data_analysis->purity_calc report Final Report system_suitability->report purity_calc->report logical_relationship sample This compound Sample hplc RP-HPLC Separation sample->hplc Injection main_peak This compound Peak hplc->main_peak impurity_peaks Impurity Peaks hplc->impurity_peaks detector DAD/UV-Vis Detection main_peak->detector impurity_peaks->detector data Chromatographic Data (Peak Areas) detector->data calculation Purity Calculation (% Area Normalization) data->calculation result Purity Result calculation->result

References

Application Note: Analysis of Disperse Red 86 by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the separation and identification of Disperse Red 86, an anthraquinone-based dye, using thin-layer chromatography (TLC). This method is suitable for the qualitative analysis of dye purity and for monitoring chemical reactions. The protocol outlines procedures for sample and mobile phase preparation, chromatographic development, and data analysis. Representative chromatographic data for structurally similar compounds are provided for reference.

Introduction

This compound (C.I. 62175) is a synthetic anthraquinone (B42736) dye used in the textile industry for coloring hydrophobic fibers like polyester.[1] Its chemical formula is C₂₂H₁₈N₂O₅S with a molecular weight of 422.45 g/mol .[2] Structurally, it is identified as N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.[3] Given its low solubility in water, TLC provides a rapid, simple, and inexpensive method for its analysis using organic solvent systems.[4] This technique is crucial for assessing dye purity, identifying components in a mixture, and tracking the progress of synthesis reactions.[4]

The principle of TLC relies on the differential partitioning of a compound between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase.[5] Compounds with a higher affinity for the stationary phase travel shorter distances, resulting in lower Retention Factor (Rf) values, while compounds with a higher affinity for the mobile phase travel further, yielding higher Rf values.[5]

Experimental Protocol

This protocol provides a general method for the TLC analysis of this compound. Optimization of the mobile phase may be required depending on the specific sample matrix and analytical goals.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates

  • This compound Standard: Analytical grade

  • Solvents (HPLC or analytical grade):

  • Apparatus:

    • Micropipettes or capillary tubes for spotting

    • TLC developing chamber with a lid

    • Pencil and ruler

    • Fume hood

    • Drying oven or heat gun (optional)

Workflow Diagram

TLC_Workflow Figure 1. General Workflow for TLC Analysis of this compound cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sample 1. Prepare Sample (1 mg/mL in Dichloromethane) prep_mobile 2. Prepare Mobile Phase (e.g., Toluene:Ethyl Acetate:Formic Acid) prep_chamber 3. Saturate Chamber prep_plate 4. Prepare & Spot Plate prep_chamber->prep_plate develop_plate 5. Develop Plate prep_plate->develop_plate dry_plate 6. Dry Plate develop_plate->dry_plate develop_plate->dry_plate visualize 7. Visualize Spot (Visible Light) dry_plate->visualize dry_plate->visualize calculate_rf 8. Calculate Rf Value visualize->calculate_rf visualize->calculate_rf

Caption: Figure 1. General Workflow for TLC Analysis of this compound.

Detailed Methodology
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound by dissolving the dye in a suitable solvent such as dichloromethane or acetone.

  • Mobile Phase Preparation: Based on the anthraquinone structure of this compound, a mobile phase consisting of a mixture of non-polar and polar solvents is recommended.[6] A good starting system is Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) . Prepare a sufficient volume to fill the developing chamber to a depth of 0.5-1.0 cm.

  • TLC Plate Preparation and Spotting:

    • Using a pencil, gently draw a light origin line approximately 1.5 cm from the bottom of the TLC plate.

    • Mark the points for sample application on this line, ensuring they are at least 1 cm from the plate's edge.

    • Using a micropipette or capillary tube, apply 1-2 µL of the sample solution to the marked point. Allow the solvent to evaporate completely. The goal is to create a small, concentrated spot.[3]

  • Chromatogram Development:

    • Pour the prepared mobile phase into the TLC chamber to a depth of 0.5-1.0 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor and cover with the lid.[5] Allow it to stand for 10-15 minutes.

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate. Development should be stopped when the solvent front is about 1 cm from the top of the plate.

  • Visualization and Data Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry in a fume hood.

    • This compound is a colored compound, so the spot should be visible under white light.

    • Measure the distance from the origin line to the center of the spot (d_sample) and the distance from the origin line to the solvent front (d_solvent).

    • Calculate the Retention Factor (Rf) value using the following formula:[5] Rf = d_sample / d_solvent

Results and Data Presentation

While specific experimental Rf values for this compound are not widely published, the chromatographic behavior of other anthraquinone dyes on silica gel can provide a valuable reference. The polarity and resulting Rf value are highly dependent on the functional groups present on the anthraquinone core. The table below presents Rf values for several anthraquinone dyes using a mobile phase of petroleum ether, ethyl acetate, and formic acid.[6]

Table 1: Representative Rf Values of Anthraquinone Dyes on Silica Gel

CompoundMobile Phase SystemReported Rf Value
Anthraquinone Fraction 1Pet. Ether : Ethyl Acetate : Formic Acid (75:25:1)0.68
Anthraquinone Fraction 2Pet. Ether : Ethyl Acetate : Formic Acid (75:25:1)0.58

Data sourced from a study on anthraquinones extracted from plant materials, demonstrating separation on silica gel.[6] The Rf values for this compound are expected to vary based on the exact mobile phase composition but will likely fall within a range that allows for effective separation from impurities of different polarities.

Conclusion

The Thin-Layer Chromatography protocol described here is a robust and efficient method for the qualitative analysis of this compound. By using a silica gel stationary phase and an appropriate organic mobile phase, effective separation can be achieved. The visible color of the dye simplifies detection, and the calculation of its Rf value provides a key parameter for its identification and purity assessment. Researchers can adapt the mobile phase composition to optimize separation from specific impurities or related compounds.

References

Application Notes: High-Temperature Exhaust Dyeing of Polyester with Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

Disperse dyes are the primary class of dyes utilized for coloring polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of the fiber at high temperatures.[1][2] Disperse Red 86, an anthraquinone-based dye, yields a brilliant bluish-pink to red shade on polyester fabrics and is noted for its good overall fastness properties.[1][3][4] The high-temperature (HT) exhaust dyeing method, typically conducted between 120-135°C under pressure, is the preferred process for achieving deep shades and high color fastness on polyester with disperse dyes.[1][5][6] This method facilitates the swelling of polyester fibers, allowing for the diffusion and penetration of the dye molecules into the fiber's amorphous regions.[2][7]

This document provides a detailed protocol for the laboratory-scale application of this compound to polyester fabric using the high-temperature exhaust method. The procedure includes fabric pre-treatment, dyebath preparation, the dyeing cycle, and a crucial post-treatment step known as reduction clearing, which removes surface dye to significantly improve wash fastness.[1][8]

Data Presentation

Quantitative data for the compound and dyeing process are summarized in the tables below.

Table 1: Chemical Properties of this compound

Property Value
C.I. Name This compound
C.I. Number 62175
CAS Number 81-68-5 / 12223-43-7
Chemical Class Anthraquinone
Molecular Formula C₂₂H₁₈N₂O₅S
Molecular Weight 422.45 g/mol
Appearance Pink Powder

Source:[1][4]

Table 2: High-Temperature Exhaust Dyeing Protocol Parameters

Parameter Recommended Value Purpose
Fabric 100% Polyester (Scoured & Bleached) Substrate for dyeing.
This compound 0.5 - 4.0% (on weight of fiber) Colorant; percentage determines shade depth.
Dispersing Agent 0.5 - 1.0 g/L Ensures uniform dispersion of dye particles.[1]
Leveling Agent 0.5 - 1.0 g/L Promotes even dye uptake and prevents patchiness.
pH 4.5 - 5.5 Optimal acidic range for polyester dyeing and dye stability.[1][7][9]
pH Adjuster Acetic Acid Used to lower the pH of the dyebath.[1]
Liquor Ratio 10:1 to 20:1 Ratio of the volume of dye liquor to the weight of fabric.
Dyeing Temperature 130°C Ensures fiber swelling for dye penetration.[10][11][12]
Dyeing Time 30 - 60 minutes (at 130°C) Allows for sufficient diffusion and fixation of the dye.[11][12]
Heating Rate 1.5 - 2.0°C / minute Gradual increase to promote level dyeing.

| Cooling Rate | ~2.0°C / minute | Slow cooling to prevent shocking and creasing of the fabric.[1] |

Table 3: Post-Treatment (Reduction Clearing) Protocol

Parameter Recommended Value Purpose
Sodium Hydroxide (B78521) 2.0 g/L Creates the necessary alkaline conditions.[1]
Sodium Hydrosulfite 2.0 g/L Reducing agent that strips unfixed dye from the fiber surface.[1]
Non-ionic Detergent 1.0 - 2.0 g/L Aids in washing off the cleared dye.[13]
Treatment Temperature 70 - 80°C Optimal temperature for the clearing process.[1]

| Treatment Time | 15 - 20 minutes | Duration for effective removal of surface dye.[1] |

Experimental Protocols

Pre-treatment of Polyester Fabric

Before dyeing, it is critical to remove any impurities, oils, or sizes from the fabric that could hinder dye uptake.

  • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.

  • Immerse the polyester fabric in the bath at a liquor ratio of 20:1.

  • Raise the temperature to 60-70°C and treat the fabric for 15-20 minutes.[1]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric completely before weighing it for the dyeing experiment.

Dyebath Preparation
  • Weigh the dry, scoured polyester fabric sample.

  • Calculate the required amounts of water, this compound, dispersing agent, and leveling agent based on the fabric weight and the desired liquor ratio (e.g., 10:1).

  • Create a smooth paste of the weighed this compound powder with a small amount of water and the dispersing agent. This prevents the dye from agglomerating in the dyebath.[1]

  • Fill the dyeing vessel of a high-temperature laboratory dyeing machine with the calculated volume of water.

  • Add the dispersing agent and leveling agent to the water and stir.

  • Add the prepared dye paste to the bath and stir well to ensure a uniform dispersion.[1]

  • Adjust the pH of the dyebath to the optimal range of 4.5-5.5 using a dilute solution of acetic acid.[1][7][9]

High-Temperature Exhaust Dyeing Procedure
  • Place the polyester fabric sample into the prepared dyebath at approximately 60°C.

  • Seal the dyeing vessel and begin agitation.

  • Increase the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.[11][12]

  • Once the temperature reaches 130°C, maintain this temperature for 30-60 minutes, depending on the desired shade depth.[11][12]

  • After the dyeing time is complete, cool the dyebath down to 70-80°C at a rate of approximately 2.0°C per minute.[1]

  • Remove the dyed fabric from the machine and perform a hot rinse to remove loose dye from the surface.

Post-Treatment (Reduction Clearing)

This step is essential for removing unfixed dye adsorbed on the fiber surface, thereby improving color fastness.[8]

  • Prepare a fresh bath at a 10:1 liquor ratio containing sodium hydroxide (2.0 g/L) and sodium hydrosulfite (2.0 g/L).[1]

  • Immerse the hot-rinsed dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[1]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.[1]

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes at 40°C.[1][13]

  • Perform a final cold water rinse and dry the fabric.

Experimental Workflow Visualization

The diagram below illustrates the complete workflow for the high-temperature exhaust dyeing of polyester with this compound.

DyeingWorkflow High-Temperature Exhaust Dyeing Workflow for Polyester cluster_pretreatment 1. Pre-Treatment cluster_dyeing 2. Dyeing Process cluster_posttreatment 3. Post-Treatment Scour Scour Fabric (1-2 g/L Detergent, 60-70°C, 20 min) RinseDry Hot & Cold Rinse, then Dry Scour->RinseDry DyebathPrep Prepare Dyebath (Dye, Auxiliaries, pH 4.5-5.5) RinseDry->DyebathPrep LoadFabric Load Fabric at 60°C DyebathPrep->LoadFabric Heat Heat to 130°C (Rate: 1.5-2.0°C/min) LoadFabric->Heat Dye Dye at 130°C (30-60 min) Heat->Dye Cool Cool to 70-80°C (Rate: ~2.0°C/min) Dye->Cool HotRinse1 Hot Rinse Cool->HotRinse1 ReductionClear Reduction Clearing (NaOH + Na₂S₂O₄, 70-80°C, 20 min) HotRinse1->ReductionClear HotRinse2 Hot Rinse ReductionClear->HotRinse2 ColdRinse1 Cold Rinse HotRinse2->ColdRinse1 Neutralize Neutralize (Acetic Acid, 40°C, 5 min) ColdRinse1->Neutralize FinalRinseDry Final Cold Rinse & Dry Neutralize->FinalRinseDry

Caption: Experimental workflow for dyeing polyester with this compound.

References

Application Notes and Protocols: Disperse Red 86 as a Fluorescent Probe in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86, an anthraquinone-based dye, is primarily recognized for its application in the textile industry for dyeing synthetic fibers such as polyester.[1] Its molecular structure, characterized by an anthraquinone (B42736) core, suggests potential for fluorescence-based applications. While specific data on this compound as a dedicated fluorescent probe in polymer science research is limited, its chemical class—anthraquinone dyes—has been explored for various fluorescence applications.[2][3][4][5] These applications range from sensing to creating fluorescent polymer composites.[2][6]

These application notes and protocols are intended to serve as a comprehensive guide for researchers interested in exploring the potential of this compound as a fluorescent probe in polymeric systems. The methodologies outlined below are based on established principles for characterizing and utilizing fluorescent dyes in polymers and may require optimization for specific experimental conditions and polymer matrices.

Potential Applications

Based on the properties of analogous anthraquinone dyes, this compound could potentially be utilized in the following areas:

  • Probing Polymer Microenvironments: The fluorescence of solvatochromic dyes is often sensitive to the polarity and viscosity of their local environment. This compound could potentially be used to study changes in polymer microenvironments, such as during polymerization, cross-linking, or degradation.

  • Sensing and Monitoring: Anthraquinone derivatives have been investigated as sensors for various analytes.[7] By incorporating this compound into a polymer matrix, it may be possible to develop sensors for ions or small molecules that interact with the dye, leading to a change in its fluorescence signal.

  • Fluorescent Polymer Nanoparticles: The encapsulation of fluorescent dyes within polymer nanoparticles is a common strategy for creating bright, photostable probes for bioimaging and diagnostics.[8][9] this compound could be encapsulated to create red-fluorescent nanoparticles.

  • Studying Polymer Dynamics: Fluorescence anisotropy measurements of a probe embedded in a polymer can provide information about the local mobility of the polymer chains.

Data Presentation

Due to the limited availability of specific photophysical data for this compound in various polymers, the following table provides a template for researchers to populate as they characterize the dye in their systems of interest. For comparison, typical ranges for other red fluorescent dyes in polymer matrices are included.

PropertyPolymer Matrix (e.g., PMMA, Polystyrene)This compound (Experimental Data)Typical Range for Red Dyes
Excitation Maximum (λex) 540 - 640 nm
Emission Maximum (λem) 560 - 700 nm
Stokes Shift (nm) 20 - 100 nm
Quantum Yield (ΦF) 0.1 - 0.9
Fluorescence Lifetime (τ) 1 - 5 ns

Experimental Protocols

Protocol 1: Preparation of this compound-Doped Polymer Films

This protocol describes the preparation of thin polymer films containing this compound for spectroscopic analysis.

Materials:

  • This compound

  • Polymer (e.g., Polymethyl methacrylate (B99206) - PMMA, Polystyrene)

  • Suitable solvent (e.g., Toluene, Dichloromethane)

  • Glass slides or quartz substrates

  • Spin coater or casting knife

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).

  • Polymer Solution Preparation: Prepare a polymer solution of the desired concentration (e.g., 10% w/v) in the same solvent.

  • Doping the Polymer Solution: Add a specific volume of the this compound stock solution to the polymer solution to achieve the desired dye concentration. Mix thoroughly.

  • Film Casting/Spin Coating:

    • Casting: Pour the doped polymer solution onto a clean glass slide and use a casting knife to create a film of uniform thickness. Allow the solvent to evaporate slowly in a dust-free environment.

    • Spin Coating: Dispense a small amount of the doped polymer solution onto a substrate mounted on a spin coater. Spin at a predetermined speed and time to achieve the desired film thickness.

  • Drying: Dry the films in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

Protocol 2: Characterization of Photophysical Properties

This protocol outlines the steps to measure the key photophysical properties of this compound in the prepared polymer films.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Time-Resolved Fluorescence Spectrometer (for lifetime measurements)

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Place the polymer film in the sample holder of the UV-Vis spectrophotometer.

    • Record the absorption spectrum to determine the absorption maximum (λabs).

  • Fluorescence Spectroscopy:

    • Place the polymer film in the sample holder of the fluorometer.

    • Set the excitation wavelength to the determined λabs.

    • Record the emission spectrum to determine the emission maximum (λem).

    • Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λem.

  • Quantum Yield Measurement:

    • The quantum yield should be determined relative to a standard dye with a known quantum yield (e.g., Rhodamine 6G).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent/matrix.

  • Fluorescence Lifetime Measurement:

    • Use a time-resolved fluorescence spectrometer (e.g., Time-Correlated Single Photon Counting - TCSPC).

    • Excite the sample with a pulsed light source at λex.

    • Record the fluorescence decay curve.

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Protocol 3: Fluorescence Microscopy of Polymer Structures

This protocol describes how to visualize the distribution of this compound within a polymer matrix using fluorescence microscopy.

Materials and Equipment:

  • Polymer sample containing this compound

  • Fluorescence microscope with appropriate filter sets (excitation and emission filters matched to the spectra of this compound)

  • Microscope slides and coverslips

  • Immersion oil (if using an oil immersion objective)

Procedure:

  • Sample Preparation: Prepare a thin section of the polymer sample or a thin film on a microscope slide.

  • Microscope Setup:

    • Turn on the fluorescence light source.

    • Select the appropriate filter cube for red fluorescence.

    • Place the sample on the microscope stage.

  • Imaging:

    • Focus on the sample using brightfield illumination first.

    • Switch to fluorescence illumination.

    • Adjust the exposure time and gain to obtain a clear image with a good signal-to-noise ratio.

    • Capture images of the fluorescence distribution.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships relevant to the use of this compound as a fluorescent probe.

experimental_workflow cluster_prep Sample Preparation cluster_char Photophysical Characterization cluster_app Application prep1 Prepare this compound Stock Solution prep3 Dope Polymer with Dye prep1->prep3 prep2 Prepare Polymer Solution prep2->prep3 prep4 Create Polymer Film/Nanoparticles prep3->prep4 char1 UV-Vis Absorption prep4->char1 app1 Fluorescence Microscopy prep4->app1 char2 Fluorescence Spectroscopy (Ex/Em) char1->char2 char3 Quantum Yield Measurement char2->char3 char4 Fluorescence Lifetime Measurement char2->char4 app2 Sensing Experiment app1->app2 app3 Polymer Dynamics Study app1->app3

Caption: Experimental workflow for using this compound in polymers.

signaling_pathway cluster_stimulus Stimulus cluster_probe Probe Interaction cluster_response Fluorescence Response cluster_detection Detection stimulus Change in Polymer Environment (e.g., Polarity, Viscosity, Analyte Binding) probe This compound in Polymer Matrix stimulus->probe response Change in Fluorescence Signal (Intensity, Wavelength, Lifetime) probe->response detection Spectrofluorometer / Microscope response->detection

Caption: Conceptual signaling pathway for a this compound-based sensor.

References

Application Note: Determining Polymer Glass Transition Temperature using Disperse Red 86 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glass transition temperature (Tg) is a critical parameter for characterizing polymers, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is accompanied by significant changes in the polymer's mechanical properties, free volume, and molecular mobility. Traditional methods for determining Tg, such as differential scanning calorimetry (DSC), can sometimes be limited by sample size requirements and sensitivity.

Fluorescence spectroscopy offers a sensitive and versatile alternative for probing the local environment within a polymer matrix.[1][2][3] By incorporating a fluorescent probe into the polymer, changes in the local viscosity and free volume around the probe can be monitored through its fluorescence emission. As the polymer is heated through its glass transition, the increased molecular motion of the polymer chains provides more free volume around the probe molecule. This increased freedom of movement often leads to a higher probability of non-radiative decay processes (e.g., internal conversion, molecular rotation), resulting in a decrease in fluorescence intensity.[4] The temperature at which a distinct change in the slope of the fluorescence intensity versus temperature plot occurs is taken as the glass transition temperature.

Disperse Red 86, an anthraquinone-based dye, is known for its use in coloring polymers.[5][6] While its primary application is as a colorant, its fluorescent properties can potentially be leveraged to serve as a probe for monitoring the glass transition of polymers. This application note provides a detailed protocol for determining the glass transition temperature of polymers using the fluorescence of this compound.

Principle of the Method

The fluorescence quantum yield of many molecules is sensitive to their local environment. In a rigid, glassy polymer matrix below Tg, the movement of the fluorescent probe is restricted. This limitation hinders non-radiative decay pathways that involve molecular motion, leading to a relatively high fluorescence intensity. As the polymer is heated and passes through the glass transition temperature, the polymer chains gain significant mobility, increasing the free volume within the matrix. This allows the this compound molecules to undergo more efficient non-radiative de-excitation, for instance, through intramolecular rotations or vibrations. Consequently, the fluorescence intensity decreases more sharply with increasing temperature above Tg. By plotting the fluorescence intensity as a function of temperature, the glass transition temperature can be identified as the point of intersection of the two linear regions corresponding to the glassy and rubbery states.

Experimental Protocols

Materials and Reagents
  • Polymer of interest (e.g., Polystyrene (PS), Poly(methyl methacrylate) (PMMA), Poly(vinyl acetate) (PVAc))

  • This compound (CAS 81-68-5)[6]

  • A suitable solvent for both the polymer and this compound (e.g., Toluene, Dichloromethane, Tetrahydrofuran)

  • Glass slides or quartz substrates

  • Spectrofluorometer equipped with a temperature-controlled sample holder and a front-face or solid-sample accessory[1]

Preparation of Polymer Films Doped with this compound
  • Stock Solution Preparation:

    • Prepare a stock solution of the polymer in a suitable solvent at a concentration of approximately 5-10% (w/v). The exact concentration may need to be optimized depending on the polymer's molecular weight and the desired film thickness.

    • Prepare a stock solution of this compound in the same solvent at a concentration of approximately 0.1-1 mg/mL.

  • Doping the Polymer Solution:

    • Add a small aliquot of the this compound stock solution to the polymer solution to achieve a final dye concentration in the range of 0.01-0.1% (w/w) relative to the polymer. The optimal concentration should be low enough to avoid aggregation-induced quenching but high enough to provide a strong fluorescence signal.

  • Film Casting:

    • Clean the glass slides or quartz substrates thoroughly.

    • Deposit a controlled volume of the doped polymer solution onto the substrate.

    • Employ a suitable film casting technique, such as spin-coating, drop-casting, or doctor-blading, to create a thin, uniform film.

    • Allow the solvent to evaporate completely. This can be done at room temperature, followed by heating in a vacuum oven at a temperature below the expected Tg of the polymer to remove any residual solvent.

Fluorescence Spectroscopy Measurements
  • Instrument Setup:

    • Place the polymer film in the temperature-controlled sample holder of the spectrofluorometer. To minimize back reflection of the excitation light, position the film at an angle (e.g., 45°) relative to the incident beam.[1][7]

    • Set the excitation wavelength. For an anthraquinone (B42736) derivative like this compound, a suitable excitation wavelength would likely be in the UV-Vis range (e.g., 350-500 nm). This should be determined by measuring the absorption spectrum of the dye-doped film.

    • Set the emission wavelength range to capture the fluorescence spectrum of this compound.

  • Temperature-Dependent Measurement:

    • Begin the experiment at a temperature well below the expected Tg of the polymer.

    • Heat the sample at a controlled rate (e.g., 1-5 °C/min).

    • Record the fluorescence emission spectrum at regular temperature intervals (e.g., every 2-5 °C).

    • Continue the measurement to a temperature well above the expected Tg.

Data Analysis and Interpretation

  • Data Extraction: From each recorded spectrum, extract the maximum fluorescence intensity.

  • Data Plotting: Plot the maximum fluorescence intensity as a function of temperature.

  • Tg Determination: The resulting plot will typically show two regions with different slopes. The fluorescence intensity will decrease gradually with increasing temperature in the glassy state and more rapidly in the rubbery state. The glass transition temperature (Tg) is determined from the intersection of the two lines fitted to these regions. Alternatively, the Tg can be taken as the peak of the first derivative of the fluorescence intensity with respect to temperature (-dI/dT).[8]

Data Presentation

The following table presents representative glass transition temperatures for various polymers determined using different fluorescent probes. This data is provided for illustrative purposes to demonstrate the type of results that can be obtained with this technique.

PolymerFluorescent ProbeTg (°C) Determined by FluorescenceReference Method (e.g., DSC) Tg (°C)
Polystyrene (PS)Tetraphenylethene (TPE)~8578
Poly(vinyl acetate) (PVAc)DCDHF~3332.8
Poly(isobutyl methacrylate) (PiBMA)FCVJ~5553
Low-Density Polyethylene (LDPE)DBANSNot Detected-125

Note: The Tg for LDPE was not detected by the fluorescence of DBANS in the cited study, highlighting that the suitability of the probe-polymer system is crucial.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Dissolve Polymer and This compound in Solvent prep2 Cast Thin Film on Substrate prep1->prep2 prep3 Dry Film to Remove Solvent prep2->prep3 meas1 Mount Film in Temperature-Controlled Spectrofluorometer prep3->meas1 meas2 Heat Sample at a Constant Rate meas1->meas2 meas3 Record Fluorescence Spectra at Temperature Intervals meas2->meas3 an1 Plot Fluorescence Intensity vs. Temperature meas3->an1 an2 Identify Two Linear Regions an1->an2 an3 Determine Tg from the Intersection of Linear Fits an2->an3 result result an3->result Glass Transition Temperature (Tg)

Caption: Experimental workflow for determining polymer Tg using fluorescence spectroscopy.

Conceptual Diagram of Tg Determination by Fluorescence

conceptual_diagram temp_low Low Temperature (T < Tg) temp_high High Temperature (T > Tg) state_glassy Glassy State - Low Molecular Mobility - Low Free Volume temp_low->state_glassy state_rubbery Rubbery State - High Molecular Mobility - High Free Volume temp_high->state_rubbery fluor_high High Fluorescence Intensity - Restricted Probe Motion - Reduced Non-Radiative Decay state_glassy->fluor_high fluor_low Low Fluorescence Intensity - Increased Probe Motion - Enhanced Non-Radiative Decay state_rubbery->fluor_low

Caption: Relationship between temperature, polymer state, and fluorescence intensity.

Conclusion

The use of fluorescent probes like this compound presents a highly sensitive method for determining the glass transition temperature of polymers. This technique is particularly advantageous for thin films and small sample quantities where conventional methods may be challenging. The protocol outlined in this application note provides a comprehensive guide for researchers to employ this methodology. Successful implementation relies on careful sample preparation and precise control of experimental parameters. The principles and procedures described herein are broadly applicable to a wide range of polymer-probe systems, offering a powerful tool for materials characterization in research and development.

References

Application Notes and Protocol for Dyeing Polyamide Fibers with Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamide fibers, commonly known as nylon, are synthetic polymers characterized by their excellent strength, durability, and elasticity.[1] The dyeing of these fibers is influenced by the presence of amino and carboxyl terminal groups, allowing for the use of various dye classes, including acid and disperse dyes.[1] Disperse dyes, which are non-ionic and have low water solubility, are particularly effective for achieving level dyeings on polyamide, as they are less sensitive to variations in the fiber's chemical and physical structure.[2]

Disperse Red 86 is an anthraquinone-based disperse dye that produces a brilliant bluish-pink to peach-pink shade.[3] It is recognized for its good overall fastness properties, especially its high light fastness, making it a suitable candidate for applications requiring color stability.[3] This document provides a detailed protocol for the exhaust dyeing of polyamide fibers with this compound in a laboratory setting. The procedure covers the preparation of the dyebath, the dyeing process, and post-treatment to ensure optimal color yield and fastness.

Experimental Protocol

This protocol details the exhaust dyeing method for polyamide fibers using this compound. The process involves a high-temperature dyeing cycle to ensure adequate diffusion and fixation of the dye within the fiber structure.

Materials and Equipment:

  • Polyamide fabric (scoured and pre-wetted)

  • This compound (C.I. 62175)

  • Dispersing agent (e.g., lignosulfonate-based)

  • Leveling agent (optional, for pale to medium shades)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • Laboratory-scale high-temperature dyeing machine

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Spectrophotometer (for color measurement, optional)

Procedure:

1. Dyebath Preparation:

  • Calculate the required amounts of dye and auxiliary chemicals based on the weight of the fabric (owf) and the desired liquor ratio. A typical liquor ratio for laboratory dyeing is 10:1 to 20:1.[4][5]

  • Prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of water and the dispersing agent. Gradually add more water to form a fine, stable dispersion.

  • Fill the dyeing vessel with the calculated volume of water and add the dispersing agent and leveling agent (if used).

  • Add the prepared dye dispersion to the dyebath and stir thoroughly.

  • Adjust the pH of the dyebath to a weakly acidic range of 4.5-5.5 using acetic acid.[6]

2. Dyeing Process:

  • Introduce the pre-wetted polyamide fabric into the dyebath at a starting temperature of approximately 40°C.

  • Gradually raise the temperature of the dyebath to the dyeing temperature. For polyamide, a temperature of 100°C (at the boil) is often sufficient.[5]

  • Hold the temperature at 100°C for 45-60 minutes to allow for dye diffusion and fixation.

  • After the dyeing cycle is complete, cool the dyebath down to 70-80°C.

3. Post-Treatment (Reduction Clearing):

  • Remove the dyed fabric from the dyebath and rinse with warm water.

  • Prepare a reduction clearing bath containing sodium hydroxide (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L).[6]

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.[3][6] This step is crucial for improving the wet fastness properties of the dyed fabric.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute acetic acid solution, if necessary.

  • Finally, rinse with cold water and air dry.

Data Presentation

The following table summarizes the key quantitative parameters for the dyeing protocol and the expected fastness properties of this compound on polyamide fibers.

ParameterRecommended ValueNotes
Dyeing Parameters
This compound0.5 - 2.0% (owf)Adjust based on desired shade depth.
Liquor Ratio10:1 - 20:1A lower liquor ratio is more economical.[4]
pH4.5 - 5.5A weakly acidic medium is optimal for disperse dyeing of polyamide.[6]
Dispersing Agent1.0 - 2.0 g/LPrevents dye agglomeration.
Leveling Agent0.5 - 1.0 g/LRecommended for pale to medium shades to ensure even dyeing.
Dyeing Temperature100°CDyeing at the boil is effective for polyamide.[5]
Dyeing Time45 - 60 minutesAt dyeing temperature.
Reduction Clearing
Sodium Hydroxide2.0 g/L
Sodium Hydrosulfite2.0 g/L
Temperature70 - 80°C
Time15 - 20 minutes
Fastness Properties
Light FastnessGood to ExcellentThis compound is known for its high light fastness.[3]
Wash FastnessModerate to GoodReduction clearing significantly improves wash fastness.
Rubbing FastnessGood
Sublimation FastnessGood to Excellent[3]

Visualizations

The following diagrams illustrate the experimental workflow for dyeing polyamide fibers with this compound.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment fabric_prep Scour and Pre-wet Polyamide Fabric dyebath_prep Prepare Dyebath: - this compound - Dispersing Agent - Leveling Agent (opt.) - Water ph_adjust Adjust pH to 4.5-5.5 with Acetic Acid dyebath_prep->ph_adjust start_dyeing Introduce Fabric at 40°C ph_adjust->start_dyeing ramp_up Ramp Temperature to 100°C start_dyeing->ramp_up hold_temp Hold at 100°C for 45-60 min ramp_up->hold_temp cool_down Cool Down to 70-80°C hold_temp->cool_down rinse1 Warm Water Rinse cool_down->rinse1 reduction_clearing Reduction Clearing: - NaOH + Na hydrosulfite - 70-80°C for 15-20 min rinse1->reduction_clearing rinse2 Hot and Cold Water Rinse reduction_clearing->rinse2 neutralize Neutralize (if needed) rinse2->neutralize dry Air Dry neutralize->dry

Caption: Experimental workflow for dyeing polyamide with this compound.

DyeingPathway Dye_in_Bath Dispersed Dye in Dyebath Dye_on_Surface Dye Adsorbed on Fiber Surface Dye_in_Bath->Dye_on_Surface Adsorption Dye_in_Fiber Dye Diffused into Fiber Dye_on_Surface->Dye_in_Fiber Diffusion (Heat Assisted) Final_Dyeing Fixed Dyeing Dye_in_Fiber->Final_Dyeing Fixation (Cooling)

Caption: Signaling pathway of disperse dye on polyamide fiber.

References

Application Notes and Protocols for Disperse Red 86 in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86, an anthraquinone-based dye, is traditionally utilized in the textile industry for its vibrant color and stability. This document explores its potential application as a photosensitizer in dye-sensitized solar cells (DSSCs). While anthraquinone (B42736) derivatives possess favorable photophysical properties, their performance in DSSCs has been historically limited by challenges in achieving efficient electron injection.[1][2] These application notes provide a comprehensive guide for researchers interested in evaluating this compound as a novel sensitizer (B1316253) in DSSC fabrication, including detailed experimental protocols and a comparative analysis of related anthraquinone dyes.

Rationale for Investigation

The exploration of new, cost-effective, and stable dyes is crucial for the advancement of DSSC technology. Anthraquinone dyes, including this compound, offer several potential advantages:

  • Broad Absorption Spectra: Many anthraquinone dyes exhibit strong absorption in the visible region of the electromagnetic spectrum.[2][3]

  • Photostability: This class of dyes is known for its good stability against photodegradation.[2]

  • Synthetic Accessibility: The synthesis and modification of anthraquinone structures are well-established, allowing for targeted molecular engineering to improve photovoltaic performance.

Despite these advantages, the power conversion efficiency (PCE) of anthraquinone-based DSSCs has been modest.[1][2] This is often attributed to poor electron injection from the dye's excited state into the conduction band of the semiconductor (typically TiO₂).[2] Therefore, research into new anthraquinone structures like this compound, potentially with modifications to enhance electron injection, is a valid and intriguing area of study.

Data Presentation

The following table summarizes the photovoltaic performance of several anthraquinone-based dyes from the literature, which can serve as a benchmark for evaluating the performance of this compound.

Dye DescriptionShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Reference
Aminohydroxyanthraquinone derivative---0.125[1]
Anthraquinone with carboxylic acid anchor0.440.520.600.13[1]
Polymeric anthraquinone sensitizer0.230.240.690.04[1][2]

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of a DSSC using this compound as the sensitizer.

Materials and Equipment
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Semiconductor: Titanium dioxide (TiO₂) paste (e.g., P25)

  • Sensitizer: this compound

  • Solvent for Dye Solution: High-purity ethanol (B145695) or a suitable organic solvent

  • Electrolyte: Iodine-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Counter Electrode: Platinum-coated FTO glass or graphite-coated FTO glass

  • Sealing Gasket: Surlyn or other suitable polymer film

  • Equipment: Screen printer or doctor blade, furnace, solar simulator (AM 1.5G, 100 mW/cm²), source meter, UV-Vis spectrophotometer, fume hood, ultrasonic bath.

Protocol 1: Preparation of TiO₂ Photoanode
  • Cleaning of FTO Glass:

    • Cut the FTO glass to the desired size (e.g., 2 cm x 2 cm).

    • Clean the FTO glass by sonicating sequentially in a detergent solution, deionized water, and ethanol, each for 15 minutes.

    • Dry the cleaned FTO glass under a stream of nitrogen or in an oven.

  • Deposition of TiO₂ Layer:

    • Use adhesive tape to mask the edges of the conductive side of the FTO glass to control the active area (e.g., 0.25 cm²).

    • Deposit a layer of TiO₂ paste onto the masked FTO glass using a screen printer or the doctor-blade technique to achieve a uniform thickness.

    • Allow the TiO₂ film to air-dry for a few minutes to level.

  • Sintering of TiO₂ Film:

    • Place the TiO₂-coated FTO glass in a furnace.

    • Heat the film according to a specific temperature profile, for example, ramp up to 450-500°C and maintain for 30 minutes to sinter the TiO₂ particles.

    • Allow the furnace to cool down slowly to room temperature.

Protocol 2: Sensitization of the Photoanode
  • Preparation of Dye Solution:

    • Prepare a dye solution by dissolving this compound in a suitable solvent (e.g., ethanol) to a concentration of approximately 0.3-0.5 mM.

  • Dye Adsorption:

    • Immerse the sintered TiO₂ photoanode into the this compound dye solution while it is still warm (around 80°C).

    • Keep the photoanode in the dye solution for a sufficient time (e.g., 12-24 hours) at room temperature to ensure complete dye adsorption.

    • After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode.

Protocol 3: Assembly of the DSSC
  • Preparation of the Counter Electrode:

    • A platinum-coated FTO glass can be used as the counter electrode. Alternatively, a cost-effective counter electrode can be prepared by coating a thin layer of graphite (B72142) (from a pencil) on the conductive side of a cleaned FTO glass.

  • Cell Assembly:

    • Place a sealing gasket (e.g., a 25-60 µm thick Surlyn film) around the active area of the sensitized TiO₂ photoanode.

    • Place the counter electrode on top of the gasket, with the conductive side facing the TiO₂ film.

    • Heat the assembly on a hot plate at around 100-120°C with gentle pressure to seal the cell.

    • Introduce the iodine-based electrolyte into the cell through small pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

    • Seal the holes with a small piece of Surlyn and a coverslip.

Protocol 4: Photovoltaic Characterization
  • Current-Voltage (I-V) Measurement:

    • Use a solar simulator with a standard Air Mass 1.5 Global (AM 1.5G) spectrum at an intensity of 100 mW/cm².

    • Record the current-voltage characteristics of the assembled DSSC using a source meter.

  • Performance Parameter Calculation:

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), and the fill factor (FF).

    • Calculate the power conversion efficiency (PCE) using the following formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).

Visualizations

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ Film A2->A3 B2 Immerse Photoanode in Dye A3->B2 B1 Prepare this compound Solution B1->B2 C2 Assemble Sandwich Cell B2->C2 C1 Prepare Counter Electrode C1->C2 C3 Inject Electrolyte & Seal C2->C3 D1 Measure I-V Curve C3->D1 D2 Calculate Photovoltaic Parameters D1->D2

Caption: Experimental workflow for the fabrication and characterization of a DSSC sensitized with this compound.

DSSC_Operation_Principle cluster_photoanode Photoanode cluster_cathode Counter Electrode TiO2 TiO₂ Conduction Band CE Platinum/Graphite TiO2->CE 3. Electron Transport (External Circuit) Dye_GS This compound (Ground State) Dye_ES This compound (Excited State) Dye_GS->Dye_ES Dye_ES->TiO2 2. Electron Injection Dye_ES->Dye_GS 4. Dye Regeneration Redox_Ox I₃⁻ Redox_Red 3I⁻ Redox_Ox->Redox_Red 5. Regeneration at Counter Electrode Light Incident Light (hν) Light->Dye_GS 1. Light Absorption

Caption: Principle of operation for a Dye-Sensitized Solar Cell (DSSC).

References

Application Notes and Protocols: Azo Dyes as Photoreversible Cross-linking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of azo dyes as cross-linking agents in photoinitiator systems. It is important to note that the subject of the original query, Disperse Red 86, is an anthraquinone-based dye and not an azo dye.[1][2][3] While some anthraquinone (B42736) derivatives have been investigated as photoinitiators,[4][5][6][7] the mechanism of action and application as a cross-linking agent as specified is more characteristic of azo-containing compounds. Therefore, this document will focus on the application of azo dyes, such as those based on azobenzene (B91143), in photocross-linking applications.

Introduction: Azo Dyes in Photocross-linking

Azo dyes are characterized by the presence of one or more azo groups (-N=N-).[8] A key feature of many aromatic azo compounds, particularly azobenzene derivatives, is their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This conformational change at the molecular level can be harnessed to induce macroscopic changes in a polymer matrix, including the formation and cleavage of cross-links. This property makes them highly valuable in the development of "smart" materials, such as photoresists, data storage media, and drug delivery systems.

The underlying principle involves incorporating the azo dye into a polymer backbone or as a pendant group. Upon photoisomerization, the change in molecular geometry can bring reactive groups into proximity to form a cross-link or, conversely, can lead to the cleavage of a pre-existing cross-linked structure.

Chemical Properties of Representative Azo Dye Cross-linkers

While this compound is an anthraquinone dye, a representative and well-studied class of azo dyes for photocross-linking applications are azobenzene derivatives. The properties of a typical azobenzene-based cross-linker are summarized below for comparative purposes.

PropertyThis compoundRepresentative Azobenzene Cross-linker
Chemical Class Anthraquinone DyeAzo Dye
CAS Number 81-68-5[3][9]Varies depending on the specific molecule
Molecular Formula C₂₂H₁₈N₂O₅S[1][2][3]Varies (e.g., C₁₄H₁₄N₂O₄ for a simple derivative)
Molecular Weight 422.45 g/mol [1][2]Varies
Key Functional Group AnthraquinoneAzo (-N=N-)
Photo-responsive Behavior Not typically photo-responsive for cross-linkingReversible trans-cis isomerization

Experimental Protocols

Synthesis of an Azobenzene-based Cross-linker

This protocol describes the synthesis of a generic bis(methacrylate) azobenzene cross-linker, which can be incorporated into a polymer network via radical polymerization.

Materials:

Procedure:

  • Dissolve 4,4'-dihydroxyazobenzene (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (2.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Photocross-linking of an Azo Dye-containing Polymer Film

This protocol outlines the procedure for photocross-linking a polymer film containing an azobenzene-based cross-linker.

Materials:

Procedure:

  • Prepare a solution of the polymer, azobenzene cross-linker (e.g., 5-10 wt% relative to the polymer), and photoinitiator (e.g., 1-2 wt%) in a suitable solvent.

  • Deposit a thin film of the solution onto a clean glass or quartz substrate using a spin coater.

  • Dry the film in an oven at a temperature below the polymer's glass transition temperature to remove the solvent.

  • Expose the polymer film to UV light (e.g., 365 nm) for a specified duration to induce trans-to-cis isomerization and subsequent cross-linking. The exposure time will depend on the lamp intensity and the concentration of the cross-linker and photoinitiator.

  • To reverse the cross-linking, irradiate the film with visible light (e.g., >450 nm) to induce cis-to-trans isomerization.

Visualization of Concepts

Experimental Workflow

G cluster_synthesis Synthesis of Azo Cross-linker cluster_film Film Preparation and Cross-linking s1 Dissolve Reactants s2 Add Methacryloyl Chloride s1->s2 s3 Reaction at Room Temperature s2->s3 s4 Workup and Purification s3->s4 f1 Prepare Polymer Solution s4->f1 Incorporate into Polymer f2 Spin Coat Thin Film f1->f2 f3 Dry Film f2->f3 f4 UV Irradiation (Cross-linking) f3->f4 f5 Visible Light Irradiation (Reversal) f4->f5

Caption: Workflow for synthesis and photocross-linking.

Photocross-linking Mechanism

G cluster_trans Trans Isomer (Uncross-linked) cluster_cis Cis Isomer (Cross-linked) trans Trans-Azobenzene cis Cis-Azobenzene trans->cis UV Light (e.g., 365 nm) p1 Polymer Chain 1 p1->trans p2 Polymer Chain 2 p2->trans cis->trans Visible Light (e.g., >450 nm) or Heat pc1 Polymer Chain 1 cis->pc1 pc2 Polymer Chain 2 cis->pc2 pc1->cis pc2->cis

Caption: Reversible photocross-linking via azo dye isomerization.

References

Application Note: Sample Preparation for Spectroscopic Analysis of Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is an anthraquinone-based synthetic dye utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical structure, N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide, results in a vibrant red hue and makes it a subject of interest for its spectroscopic properties.[3] Accurate spectroscopic analysis is crucial for quality control, research, and ensuring the safety of dyed materials. This application note provides a detailed protocol for the preparation of this compound samples for analysis by UV-Visible (UV-Vis) spectroscopy.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueSolventReference
Chemical Formula C₂₂H₁₈N₂O₅S-
Molecular Weight 422.45 g/mol -
λmax (Wavelength of Maximum Absorbance) 520 nmDichloromethane[3]
Molar Absorptivity (ε) To be determined experimentallyDichloromethane-

Experimental Protocols

This section outlines the detailed methodology for the preparation of this compound solutions for UV-Vis spectroscopic analysis. The protocol is designed to ensure accurate and reproducible measurements.

1. Materials and Equipment

  • This compound (analytical standard)

  • Spectroscopic grade solvents (e.g., Dichloromethane, N,N-Dimethylformamide (DMF), Ethanol, Acetonitrile)

  • Analytical balance

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

2. Preparation of Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed dye into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., dichloromethane) to dissolve the dye.

  • Once dissolved, fill the volumetric flask to the mark with the same solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

3. Preparation of Working Solutions

To obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0), the stock solution must be diluted. The target concentration for analysis is generally in the 10⁻⁵ to 10⁻⁶ M range.

  • To prepare a 10 µg/mL solution: Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

  • To prepare a 1 µg/mL solution: Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

Further serial dilutions can be performed to create a calibration curve if quantitative analysis is required.

4. Spectroscopic Measurement

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Set the wavelength range for scanning (e.g., 300-700 nm) to identify the λmax.

  • Fill a quartz cuvette with the chosen solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and zero the instrument.

  • Rinse the sample cuvette with a small amount of the working solution before filling it.

  • Fill the sample cuvette with the this compound working solution and place it in the spectrophotometer.

  • Acquire the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

  • For quantitative measurements, measure the absorbance of all standard solutions at the determined λmax.

5. Determination of Molar Absorptivity (ε)

The molar absorptivity can be determined by plotting a calibration curve of absorbance versus concentration (in mol/L). According to the Beer-Lambert law (A = εbc), the slope of the linear regression will be equal to the molar absorptivity, as the path length (b) is typically 1 cm.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the sample preparation and analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quant Quantitative Analysis weigh Weigh 10 mg of This compound dissolve Dissolve in Solvent in 100 mL Volumetric Flask weigh->dissolve stock 100 µg/mL Stock Solution dissolve->stock dilute Perform Serial Dilutions stock->dilute working Working Solutions (e.g., 1-10 µg/mL) dilute->working measure Measure Absorbance (UV-Vis Spectrophotometer) working->measure Sample blank Prepare Blank (Solvent) blank->measure data Data Acquisition (λmax, Absorbance Values) measure->data calibrate Plot Calibration Curve (Absorbance vs. Concentration) data->calibrate calculate Determine Molar Absorptivity (ε) calibrate->calculate logical_relationship start Start prep_stock Prepare Stock Solution start->prep_stock Accurate Weighing prep_working Prepare Working Solutions prep_stock->prep_working Precise Dilution spectro_analysis Spectroscopic Measurement prep_working->spectro_analysis Correct Concentration Range data_analysis Data Analysis spectro_analysis->data_analysis Obtain Spectrum end End data_analysis->end Final Results

References

Troubleshooting & Optimization

Optimizing pH and temperature for Disperse Red 86 dyeing process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dyeing process for Disperse Red 86 on polyester (B1180765) and its blends.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for dyeing polyester with this compound?

The optimal conditions for dyeing polyester with this compound involve a weakly acidic pH and high temperature. The recommended pH for the dyebath is between 4.5 and 5.5, typically maintained using acetic acid.[1][2][3][4] This acidic environment is crucial for satisfactory dye exhaustion.[2][5] For the high-temperature dyeing method, which is preferred for achieving deep shades and high color fastness on polyester, the optimal temperature is 130°C.[1][6][7]

Q2: Why is a high temperature required for dyeing polyester with disperse dyes?

Polyester fibers have a compact, crystalline structure that is difficult for dye molecules to penetrate at lower temperatures.[7][8] High temperatures, typically above 100°C and up to 130°C, cause the fibers to swell.[2][6][9] This swelling opens up the fiber structure, allowing the small, non-ionic disperse dye molecules to diffuse from the dye bath into the amorphous regions of the fiber, where they become physically trapped upon cooling.[6][10]

Q3: What is the role of a dispersing agent in the dyeing process?

Disperse dyes like this compound are sparingly soluble in water.[5][10] A dispersing agent is essential to create a stable and uniform dispersion of fine dye particles in the dyebath.[10][11] This prevents the dye from aggregating or forming larger particles, which can lead to spotting, uneven dyeing, and reduced color yield.[1][12][13]

Q4: What is reduction clearing and why is it necessary?

Reduction clearing is a critical post-treatment step performed after dyeing.[1] It involves treating the dyed fabric in a bath containing sodium hydroxide (B78521) and a reducing agent like sodium hydrosulfite at 70-80°C.[1] This process removes any unfixed dye particles adhering to the fiber surface. Failing to perform reduction clearing can result in poor wash fastness and color bleeding.[3]

Troubleshooting Guide

Q1: The dyed fabric shows uneven color, streaks, or patches. What are the potential causes and solutions?

Uneven dyeing is a common issue that can arise from several factors during the process.

  • Improper Dye Dispersion: If the dye is not properly dispersed, it can lead to aggregation and color spots.[12][13]

    • Solution: Ensure the dye powder is first made into a smooth paste with a small amount of water and the dispersing agent before being added to the main dyebath.[1] Use a high-quality dispersing agent and leveling agent.[14]

  • Incorrect Heating Rate: Raising the temperature of the dyebath too quickly can cause the dye to rush onto the fabric surface, leading to poor leveling.[7][15]

    • Solution: Maintain a controlled heating rate, typically between 1.5°C and 2.0°C per minute, to allow for gradual and even dye uptake.[1][7]

  • Inadequate Fabric Preparation: Oils, sizes, or other impurities on the fabric can act as a barrier to dye penetration.[10]

    • Solution: Thoroughly scour the fabric with a non-ionic detergent before dyeing to ensure all impurities are removed.[1][8]

  • Incorrect pH: Deviation from the optimal pH range of 4.5-5.5 can affect dye stability and uptake.[15] An unstable pH can also lead to dye hydrolysis, especially under high-temperature alkaline conditions, causing changes in color.[16]

    • Solution: Carefully adjust and monitor the dyebath pH using acetic acid before starting the heating cycle.[1][17] It's important to note that the pH can increase during the process due to alkaline substances from the water or fabric.[16]

  • Poor Dye Compatibility: When using multiple dyes for shade matching, differences in their dyeing rates can lead to unevenness.[15][18]

    • Solution: Select disperse dyes with similar dyeing properties and compatibility.

Q2: The final color of the fabric is lighter than expected. What could be the cause?

A lighter-than-expected shade can be due to several factors related to dye stability and process parameters.

  • Dye Hydrolysis: Many disperse dyes can undergo hydrolysis under alkaline conditions (pH > 6) at high temperatures, which breaks down the dye molecule and leads to a lighter color.[16]

    • Solution: Strictly maintain the dyebath pH in the acidic range of 4.5 to 5.5 throughout the dyeing process.[16][17]

  • Insufficient Dyeing Time or Temperature: The dye requires adequate time and temperature to diffuse fully into the polyester fiber.

    • Solution: Ensure the dyeing time at the peak temperature (130°C) is sufficient, typically 45-60 minutes, depending on the desired shade depth.[1][7] Verify the accuracy of the dyeing machine's temperature controller.

  • Dye Recrystallization: Repeated heating and cooling cycles can cause disperse dye particles to grow, a phenomenon known as recrystallization.[11] Larger particles are less able to penetrate the fiber.

    • Solution: Use an effective dispersing agent and avoid unnecessarily long dyeing cycles. Cool the dyebath at a controlled rate (e.g., 2.0°C per minute).[1]

Q3: The fabric has horizontal bands or streaks (barre). What is the cause?

Barre is typically caused by physical inconsistencies in the fabric or yarn rather than the dyeing process itself.[10] These differences become visible after dyeing.

  • Yarn Variation: Differences in yarn linear density, twist, or tension during knitting or weaving can lead to variations in dye uptake.[10]

  • Improper Heat Setting: Variations in heat setting can create differences in the fiber's crystalline structure, affecting how it accepts the dye.[9]

    • Solution: While barre is difficult to correct during dyeing, ensuring high-quality, consistent fabric substrate is the best preventative measure. Proper pre-treatment can sometimes mitigate minor issues.[10]

Data Presentation

Table 1: Chemical Properties of C.I. This compound

PropertyValue
C.I. NameThis compound
C.I. Number62175[1][10]
CAS Number81-68-5 / 12223-43-7[1][10][19]
Chemical ClassAnthraquinone[1][10]
Molecular FormulaC22H18N2O5S[1][10][20]
Molecular Weight422.45 g/mol [1][10][20]
AppearancePink / Peach-pink powder[1][19][20]
ApplicationPolyester, Polyester Blends[1][10][20]

Table 2: Key Parameters for High-Temperature Dyeing Process

ParameterRecommended Value/Range
Dye Concentration
This compound (% owf*)1.0% (for a medium shade)[1]
Auxiliaries
Dispersing Agent1.0 g/L[1]
Leveling Agent0.5 - 1.0 g/L[1]
Acetic AcidAs needed to achieve pH 4.5-5.5[1]
Process Conditions
Liquor Ratio1:10 to 1:20[1]
Dyebath pH4.5 - 5.5[1][2][3][9]
Dyeing Temperature130°C[1][7]
Dyeing Time (at 130°C)45 - 60 minutes[1][7]
Heating Rate1.5 - 2.0 °C/minute[1]
Cooling Rate2.0 °C/minute[1]
Reduction Clearing
Sodium Hydroxide2.0 g/L[1]
Sodium Hydrosulfite2.0 g/L[1]
Temperature70 - 80°C[1]
Time15 - 20 minutes[1]

% owf = on the weight of the fabric

Experimental Protocols

1. Fabric Preparation (Scouring)

Before dyeing, it is crucial to remove any impurities, oils, and sizing agents from the polyester fabric.[1][10]

  • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L).[1]

  • Treat the fabric in this bath at 60-70°C for 15-20 minutes.[1]

  • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Dry the fabric completely before weighing it for the dyeing experiment.[1]

2. Dyebath Preparation

  • Weigh the dry, scoured polyester fabric sample.

  • Calculate the required amounts of this compound, dispersing agent, and leveling agent based on the fabric weight and the desired liquor ratio (see Table 2).[1]

  • Create a smooth paste of the this compound powder with a small amount of water and the calculated dispersing agent. This step is critical to prevent dye agglomeration.[1]

  • Fill the dyeing vessel with the required volume of water and add the dispersing and leveling agents.

  • Add the prepared dye paste to the bath and stir thoroughly to ensure a uniform dispersion.[1]

  • Carefully adjust the pH of the dyebath to the optimal range of 4.5-5.5 using acetic acid.[1][3]

3. High-Temperature Dyeing Cycle

  • Immerse the prepared polyester fabric into the dyebath at a starting temperature of approximately 50-60°C.[1]

  • Seal the dyeing vessel (as this process is under pressure) and begin heating.

  • Raise the temperature at a controlled rate of 1.5-2.0°C per minute until it reaches the target dyeing temperature of 130°C.[1]

  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]

  • After the holding period, cool the dyebath down to 70-80°C at a controlled rate of approximately 2.0°C per minute.[1]

4. Post-Treatment (Reduction Clearing & Rinsing)

  • Remove the fabric from the dyebath and rinse it with hot water.[1]

  • Prepare the reduction clearing bath with sodium hydroxide (2.0 g/L) and sodium hydrosulfite (2.0 g/L).[1]

  • Treat the dyed fabric in this clearing bath at 70-80°C for 15-20 minutes to remove surface dye.[1]

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove any residual chemicals.[1]

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, perform a final cold water rinse and dry the fabric.[1]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_dyebath 2. Dyebath Formulation cluster_dyeing 3. Dyeing Cycle cluster_post 4. Post-Treatment Scour Scour Fabric (60-70°C, 15-20 min) RinseDry Rinse and Dry Fabric Scour->RinseDry Weigh Weigh Dry Fabric RinseDry->Weigh Immerse Immerse Fabric (50-60°C) Weigh->Immerse Paste Make Dye Paste (Dye + Dispersant) Mix Add Paste to Bath Paste->Mix Bath Prepare Water with Auxiliaries Bath->Mix AdjustpH Adjust pH to 4.5-5.5 Mix->AdjustpH AdjustpH->Immerse Heat Heat to 130°C (1.5-2.0°C/min) Immerse->Heat Hold Hold at 130°C (45-60 min) Heat->Hold Cool Cool to 70-80°C (2.0°C/min) Hold->Cool HotRinse1 Hot Water Rinse Cool->HotRinse1 RedClear Reduction Clearing (70-80°C, 15-20 min) HotRinse1->RedClear HotRinse2 Hot & Cold Rinse RedClear->HotRinse2 FinalDry Final Drying HotRinse2->FinalDry FinalProduct Dyed Fabric FinalDry->FinalProduct

Caption: Experimental workflow for dyeing polyester with this compound.

troubleshooting_workflow Start Problem: Uneven Dyeing CheckDispersion Was the dye pasted correctly with a dispersing agent? Start->CheckDispersion CheckHeating Was the heating rate controlled (1.5-2.0°C/min)? CheckDispersion->CheckHeating Yes Sol_Dispersion Solution: Improve dye dispersion. Make a proper paste first. CheckDispersion->Sol_Dispersion No CheckpH Was the dyebath pH maintained at 4.5-5.5? CheckHeating->CheckpH Yes Sol_Heating Solution: Reduce heating rate to ensure gradual uptake. CheckHeating->Sol_Heating No CheckPrep Was the fabric properly scoured? CheckpH->CheckPrep Yes Sol_pH Solution: Monitor and control pH throughout the process. CheckpH->Sol_pH No Sol_Prep Solution: Ensure thorough scouring to remove all impurities. CheckPrep->Sol_Prep No End Result: Evenly Dyed Fabric CheckPrep->End Yes Sol_Dispersion->End Sol_Heating->End Sol_pH->End Sol_Prep->End

Caption: Troubleshooting decision tree for uneven dyeing issues.

References

Technical Support Center: Reduction Clearing for Disperse Red 86 Dyed Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing reduction clearing for polyester (B1180765) dyed with Disperse Red 86.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction clearing process.

Problem Potential Cause Recommended Solution
Poor Wash Fastness 1. Incomplete removal of unfixed dye from the fiber surface.[1] 2. Dye migration during drying or subsequent heat treatments (thermal migration).[2][3] 3. Insufficient concentration of reducing agents or alkali.1. Ensure the reduction clearing bath is prepared with the correct concentrations of sodium hydrosulfite and sodium hydroxide (B78521). 2. Optimize the reduction clearing temperature and time; a typical starting point is 70-80°C for 20 minutes.[4] 3. After reduction clearing, perform thorough rinsing with hot water followed by a cold rinse to remove all residual chemicals and hydrolyzed dye.[4] 4. To minimize thermal migration, consider using a lower setting temperature during post-treatment finishing.[5] 5. Select disperse dyes with lower thermal migration properties if subsequent high-temperature processes are necessary.[6]
Poor Rub Fastness 1. Presence of loose dye particles on the fabric surface. 2. Dye migration to the surface.[2]1. Implement a robust reduction clearing process as outlined in the experimental protocol. 2. Add a non-ionic detergent (e.g., 1 g/L) to the reduction clearing bath to aid in the removal of surface dye.[4] 3. Ensure adequate rinsing after the clearing process.
Shade Change or Dulling of Color 1. Over-reduction of the dye, which can happen with excessive concentrations of reducing agents or prolonged treatment times. 2. Incorrect pH of the reduction clearing bath.1. Adhere to the recommended concentrations of chemicals in the reduction clearing recipe. 2. Monitor the treatment time carefully. Kinetic analysis has shown that the process can be effective in as little as 5-10 minutes. 3. Ensure the pH of the bath is alkaline, but avoid excessively high levels that could affect the dye shade.
Inconsistent Results Batch-to-Batch 1. Variations in process parameters such as temperature, time, and chemical concentrations. 2. Instability of sodium hydrosulfite, which is sensitive to air and moisture.[7]1. Standardize and precisely control all process parameters for each batch. 2. Use fresh sodium hydrosulfite and prepare the reduction clearing bath just before use. 3. Consider using a more stable reducing agent such as a stabilized sulfinic acid derivative or thiourea (B124793) dioxide.[7]
Environmental Concerns with Effluent 1. Use of sodium hydrosulfite, which can lead to by-products that increase the chemical oxygen demand (COD) in wastewater.[8]1. Explore the use of eco-friendly reducing agents.[8] 2. Investigate acidic reduction clearing processes which can sometimes be performed in the cooling dyebath, saving water and energy.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of reduction clearing for this compound on polyester?

A1: The primary purpose of reduction clearing is to remove any unfixed or loosely adhering this compound dye particles from the surface of the polyester fibers after the dyeing process.[1][10] This is crucial for achieving good wash, rub, and overall color fastness, as well as a brighter and more uniform shade.[8][11]

Q2: What is a standard recipe for reduction clearing of this compound?

A2: A commonly used and effective recipe for alkaline reduction clearing is as follows:

Component Concentration
Sodium Hydrosulfite (Na₂S₂O₄)2 g/L
Sodium Hydroxide (NaOH)2 g/L
Non-ionic Detergent1 g/L

This treatment is typically carried out at 70-80°C for 20 minutes.[4]

Q3: Can the reduction clearing process be optimized?

A3: Yes, the process can be optimized. Studies have shown that for some disperse dyes, a reduction clearing time of 5-10 minutes can be sufficient. It is advisable to conduct laboratory trials to determine the optimal time and temperature for your specific process and equipment to potentially save time, energy, and chemicals.

Q4: Are there alternatives to the conventional sodium hydrosulfite and sodium hydroxide method?

A4: Yes, there are several alternatives. Acidic reduction clearing can be performed using sulfinic acid derivatives, which may allow for the process to be carried out in the cooling dyebath, thus saving water and energy.[9] Other reducing agents like thiourea dioxide are also used and are considered more stable than sodium hydrosulfite.[7]

Q5: What is thermal migration and how does it affect the fastness of this compound?

A5: Thermal migration is the phenomenon where, during subsequent dry heat treatments like heat setting, some of the disperse dye molecules migrate from the interior of the polyester fiber back to the surface.[2][3] This can lead to a decrease in wash and rub fastness, even after a successful reduction clearing process.[12] To mitigate this, it is important to select dyes with low thermal migration tendencies and to control the temperature of any post-dyeing heat treatments.[5][6]

Q6: Why is neutralization necessary after alkaline reduction clearing?

A6: Neutralization, typically with a weak acid like acetic acid, is essential to remove any residual alkali from the fabric.[9] If the fabric is not properly neutralized, the residual alkali can interfere with subsequent finishing processes and may also affect the final handle and properties of the fabric. Thorough rinsing after neutralization is also critical.[4]

Experimental Protocols

Protocol 1: Standard Alkaline Reduction Clearing
  • Preparation: After dyeing with this compound, the polyester fabric is rinsed with hot and then cold water.

  • Bath Preparation: Prepare a fresh bath with a liquor-to-goods ratio of 10:1.

  • Chemical Dosing: Add the following chemicals to the bath in the given order:

    • 2 g/L Sodium Hydroxide (to achieve an alkaline pH)

    • 2 g/L Sodium Hydrosulfite

    • 1 g/L Non-ionic Detergent

  • Treatment: Immerse the dyed polyester fabric in the bath and raise the temperature to 70-80°C. Hold at this temperature for 20 minutes, ensuring good circulation of the liquor.[4]

  • Rinsing: Drain the reduction clearing bath and rinse the fabric thoroughly with hot water (around 70°C) for 10 minutes.[4]

  • Neutralization: Perform a neutralization rinse with a weak acid (e.g., 0.5-1.0 g/L acetic acid) to bring the fabric pH to neutral.

  • Final Rinse: Carry out a final cold rinse to remove all residual chemicals.

  • Drying: Dry the fabric at a moderate temperature.

Protocol 2: Wash Fastness Testing (ISO 105-C06)
  • Sample Preparation: A specimen of the reduction-cleared, dyed polyester fabric is prepared and placed in contact with a multifiber fabric.

  • Washing Solution: Prepare a solution containing 4 g/L of a standard soap in deionized water.

  • Washing Procedure: The composite sample is placed in a stainless-steel container with the washing solution and stainless-steel balls to provide mechanical agitation. The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Rinsing and Drying: After the washing cycle, the composite sample is removed, rinsed thoroughly with cold deionized water, and dried.

  • Evaluation: The change in color of the dyed polyester sample and the degree of staining on the multifiber fabric are assessed using standard grey scales under controlled lighting conditions.[4]

Visualizations

Reduction_Clearing_Workflow cluster_dyeing Dyeing Process cluster_clearing Reduction Clearing cluster_finishing Post-Treatment Dyeing Polyester Dyeing with this compound InitialRinse Hot and Cold Rinse Dyeing->InitialRinse BathPrep Prepare Bath: - Sodium Hydrosulfite - Sodium Hydroxide - Detergent InitialRinse->BathPrep Treatment Treat at 70-80°C for 20 minutes BathPrep->Treatment HotRinse Hot Rinse Treatment->HotRinse Neutralization Neutralize with Acetic Acid HotRinse->Neutralization ColdRinse Cold Rinse Neutralization->ColdRinse Drying Drying ColdRinse->Drying Chemical_Mechanism UnfixedDye Unfixed this compound (on fiber surface) ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) + Alkali (NaOH) UnfixedDye->ReducingAgent Chemical Reaction HydrolyzedDye Water-Soluble, Colorless Hydrolyzed Dye Fragments ReducingAgent->HydrolyzedDye Breaks Azo Bonds Washing Washing Off HydrolyzedDye->Washing Polyester Dyed Polyester Fabric Washing->Polyester Cleaned Fabric

References

Technical Support Center: Optimizing Uniformity in Disperse Red 86 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using leveling agents to improve the dyeing uniformity of Disperse Red 86 on synthetic fibers, particularly polyester (B1180765).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are leveling agents necessary for its application?

This compound is an anthraquinone-based disperse dye used to color hydrophobic synthetic fibers like polyester.[1] Due to its low water solubility, it is applied as a fine dispersion in an aqueous bath. Leveling agents are crucial in this process to prevent uneven dyeing. They are chemical auxiliaries that slow down the initial rapid uptake of the dye by the fiber, promoting a more uniform and level coloration.[2][3] Without a suitable leveling agent, issues such as blotchiness, shading variations, and poor dye penetration can occur.[3]

Q2: What are the primary types of leveling agents used with disperse dyes like this compound?

Leveling agents for disperse dyes are typically surfactants and can be broadly categorized as anionic, non-ionic, and cationic compounds.[2] For high-temperature dyeing of polyester with disperse dyes, non-ionic and anionic leveling agents, or their blends, are most commonly used.[4]

  • Non-ionic leveling agents work by forming complexes with the dye molecules, which then gradually release the dye as the temperature increases.[2]

  • Anionic leveling agents are attracted to the fiber surface and create a repulsive force against the similarly charged anionic dye molecules, thereby slowing down the dye uptake.[2]

Q3: How do I select the appropriate leveling agent for my experiment with this compound?

The selection of a leveling agent depends on several factors, including the specific polyester substrate (e.g., standard vs. microfiber), the desired shade depth, and the dyeing equipment. Ultrafine polyester fabrics, for instance, have a faster dye absorption rate and may require a leveling agent with a stronger retarding effect to ensure evenness.[5] It is also important to consider the compatibility of the leveling agent with other auxiliaries in the dyebath, such as dispersing agents.

Q4: What are the critical process parameters to control for achieving uniform dyeing with this compound?

Several parameters in the dyeing process are critical for uniformity:

  • pH: The dyebath should be maintained at a weakly acidic pH, typically between 4.5 and 5.5, using an acetic acid/sodium acetate (B1210297) buffer.[1]

  • Temperature Ramp Rate: A slow and controlled increase in temperature is essential to prevent the dye from rushing onto the fiber.[3]

  • Dyeing Temperature and Time: For polyester, a high temperature of around 130°C is typically required for the dye to penetrate the fiber. The time at this temperature needs to be sufficient for dye migration and leveling.[1]

  • Liquor Ratio: The ratio of the volume of the dyebath to the weight of the fabric should be kept consistent.[1]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Uneven Dyeing (Blotches, Streaks) 1. Too rapid initial dye uptake.[2] 2. Inadequate concentration or performance of the leveling agent.[3] 3. Poor dispersion of the dye.[6] 4. Incorrect pH of the dyebath.[3] 5. Temperature rising too quickly.[3]1. Increase the concentration of the leveling agent or select one with a stronger retarding effect. 2. Ensure the dispersing agent is effective and the dye is properly dispersed before starting the dyeing process. 3. Verify and adjust the dyebath pH to 4.5-5.5.[1] 4. Reduce the temperature ramp rate.
Poor Color Yield (Lighter Shade than Expected) 1. Excessive concentration of the leveling agent, leading to a strong retarding effect.[2] 2. Dye aggregation in the bath.[6] 3. Insufficient dyeing time or temperature.[1]1. Optimize the concentration of the leveling agent; avoid overdosing. 2. Improve dye dispersion by using an effective dispersing agent and ensuring proper mixing. 3. Ensure the dyeing temperature reaches 130°C and is held for an adequate duration.[1]
Color Spots or Stains 1. Agglomeration of dye particles due to poor dispersion.[7] 2. Precipitation of the leveling agent if its cloud point is exceeded.[2] 3. Contaminants in the water or on the fabric.1. Use a high-quality dispersing agent and check for dye agglomeration before dyeing. 2. Select a leveling agent with a cloud point above the dyeing temperature. 3. Ensure the fabric is thoroughly scoured and the water quality is good.
Poor Dye Penetration 1. Insufficient swelling of the polyester fiber.[8] 2. Dyeing temperature is too low.[1] 3. Presence of impurities on the fiber surface.1. Ensure the dyeing temperature reaches at least 130°C to allow for adequate fiber swelling.[1] 2. Properly pre-treat (scour) the fabric to remove any oils, waxes, or sizes.[1]

Experimental Protocols

Protocol for Evaluating the Performance of Leveling Agents

This protocol outlines a method for comparing the effectiveness of different leveling agents on the dyeing of polyester with this compound.

1. Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Leveling agents to be tested (e.g., anionic, non-ionic)

  • Acetic acid and sodium acetate for pH buffer

  • High-temperature, high-pressure laboratory dyeing machine

  • Spectrophotometer for color measurement

2. Dyebath Preparation (per sample):

  • Set the liquor ratio to 20:1.

  • Add 1.0 g/L of dispersing agent.

  • Add the leveling agent at the desired concentration (e.g., 0.5 g/L, 1.0 g/L, 1.5 g/L).

  • Adjust the pH to 4.5-5.5 with acetic acid/sodium acetate buffer.

  • Add 1.0% on weight of fabric (owf) of pre-dispersed this compound.

3. Dyeing Procedure:

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold at 130°C for 60 minutes.

  • Cool down to 70°C at a rate of 3°C/minute.

  • Rinse the dyed fabric with hot and then cold water.

4. Reduction Clearing:

  • Prepare a bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • Treat the dyed fabric at 70-80°C for 20 minutes.

  • Rinse thoroughly and dry.

5. Evaluation:

  • Color Yield (K/S Value): Measure the color strength of the dyed samples using a spectrophotometer. The K/S value is calculated using the Kubelka-Munk equation.[9]

  • Levelness: Visually assess the uniformity of the color on the fabric.

  • Dye Migration Test: A dyed fabric sample is treated in a blank dyebath with an undyed sample in the presence of the leveling agent. The amount of color transfer to the undyed fabric indicates the migration property of the leveling agent.[10]

Data Presentation

The following table is an example of how to structure the quantitative data from the evaluation of different leveling agents.

Leveling Agent TypeConcentration (g/L)Color Yield (K/S)Dye Migration (%)Visual Levelness Rating (1-5, 5 being excellent)
Anionic 0.5
1.0
1.5
Non-ionic 0.5
1.0
1.5
Control (No Leveling Agent) 0

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment and Evaluation prep_fabric Scour and Bleach Polyester Fabric prep_dyebath Prepare Dyebath with Auxiliaries prep_fabric->prep_dyebath dyeing High-Temperature Dyeing (130°C) prep_dyebath->dyeing cooling Controlled Cooling dyeing->cooling reduction_clearing Reduction Clearing cooling->reduction_clearing evaluation Evaluate Color Yield, Levelness, and Fastness reduction_clearing->evaluation

Experimental workflow for dyeing polyester with this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions uneven_dyeing Uneven Dyeing Observed cause1 Rapid Dye Uptake uneven_dyeing->cause1 cause2 Poor Dye Dispersion uneven_dyeing->cause2 cause3 Incorrect Process Parameters uneven_dyeing->cause3 solution1 Adjust Leveling Agent cause1->solution1 solution2 Improve Dispersion cause2->solution2 solution3 Optimize Parameters (pH, Temp. Ramp) cause3->solution3

Logical workflow for troubleshooting uneven dyeing.

References

Addressing unlevel dyeing with Disperse Red 86 on polyester blends

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and technical information for researchers and scientists encountering issues with unlevel dyeing on polyester (B1180765) and its blends using C.I. Disperse Red 86.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of unlevel dyeing (shade variation) on my polyester blend fabric?

Uneven dyeing can stem from several factors throughout the preparation and dyeing process. The most common causes include:

  • Improper Pretreatment: The number one cause is insufficient scouring. Residual oils, waxes, or sizing agents left on the fabric can act as a barrier, resisting dye penetration in localized areas.[1]

  • Rapid Heating Rate: Increasing the dyebath temperature too quickly can cause the dye to "rush" onto the fiber surface unevenly, before it has a chance to migrate and level out.[1]

  • Poor Liquor Circulation: Inadequate pump or nozzle pressure in the dyeing machinery can lead to poor circulation of the dye liquor, causing some parts of the fabric to have more contact with the dye than others.[1]

  • Inadequate Dye Dispersion: If the disperse dye is not properly dispersed into fine particles, it can lead to agglomeration. These larger dye particles can cause spots or resist even distribution.[2][3]

  • Incorrect pH: While polyester dyeing is relatively tolerant, an uncontrolled pH can affect the stability of some disperse dyes. The optimal pH range for most disperse dyes, including this compound, is slightly acidic, typically between 4.5 and 5.5.[4][5]

Q2: My fabric has distinct horizontal streaks or bands (Barre). What is the cause and how can I fix it?

Barre is a defect characterized by repetitive horizontal bands of a different shade.[1][6] It is crucial to understand that barre is almost never a fault of the dyeing process itself but is rather a pre-existing fabric defect that the dyeing process reveals.[1]

  • Causes:

    • Yarn Variation: Using yarns from different production lots that have slight physical or chemical differences can lead to variations in dye affinity.[1][7]

    • Tension Inconsistencies: Variations in tension during the knitting or weaving process can create tighter or looser stitches. These areas reflect light differently and absorb dye at different rates, resulting in visible bands.[1][6]

    • Heat Setting Variations: Non-uniform temperature during the pre-heat setting of the fabric can alter the fiber's crystalline structure unevenly, leading to differential dye uptake.[8]

  • Solutions:

    • Prevention: The most effective solution is prevention. Ensure strict control over yarn lots and maintain consistent tension during fabric manufacturing.[1] A thorough pre-scouring of the fabric is also critical to remove any knitting oils or impurities that could contribute to the issue.[6]

    • Correction: For already dyed fabric, a process of "re-leveling" can be attempted. This involves treating the fabric at a high temperature (e.g., 130°C or higher) with a leveling agent or a non-carrier carrier to encourage the dye to migrate from high-concentration areas to lower-concentration areas.[6]

Q3: I'm observing specks or spots on the dyed fabric. What leads to this issue?

Specks and spots are often caused by aggregated or precipitated dye particles.

  • Causes:

    • Poor Dye Dispersion: The initial dye paste may not have been prepared correctly, leading to clumps of dye in the bath.[9]

    • Dye Agglomeration: High temperatures or prolonged dyeing times can sometimes cause dye particles to aggregate in the bath, especially if an inadequate amount or type of dispersing agent is used.[8]

    • Water Hardness: The presence of metal ions like iron in hard water can affect the stability of the dye dispersion.[10]

    • Oligomers: Polyester fibers can release low-molecular-weight polymers called oligomers during high-temperature dyeing. These can deposit on the fabric surface, attracting dye particles and causing spots.[11]

  • Solutions:

    • Ensure the dye powder is first pasted with a small amount of water and a dispersing agent before being added to the main dyebath.[9][12]

    • Use a suitable dispersing agent and, if necessary, a chelating agent to sequester metal ions in the water.[13]

    • After dyeing, a "reduction clearing" process is essential. This step uses sodium hydrosulfite and caustic soda to remove any unfixed dye particles from the fiber surface, which significantly improves fastness and removes surface spots.[9]

Q4: The final shade is much lighter than expected. What could be the reason?

A lighter-than-expected shade points to issues with dye uptake or exhaustion.

  • Causes:

    • Incorrect Dyeing Temperature: Disperse dyes require high temperatures (typically 120-130°C) to effectively penetrate the compact structure of polyester fibers.[14][15] A temperature that is too low will result in poor dye uptake.

    • Sub-optimal pH: An incorrect pH can affect the dye's stability and exhaustion rate. The ideal range is 4.5-5.5.[4][12]

    • Improper Heat Setting: Heat setting polyester before dyeing is crucial for dimensional stability and consistent dye absorption.[16] However, heat setting at excessively high temperatures can decrease the free volume within the fiber, leading to lower dye uptake.[8]

    • Presence of Carriers (in low-temperature dyeing): When dyeing at lower temperatures (around 100°C), a chemical auxiliary known as a carrier is necessary to swell the fibers and facilitate dye penetration.[17][18] Insufficient carrier will lead to a pale shade.

  • Solutions:

    • Verify the accuracy of the dyeing machine's temperature controller. Ensure the temperature is maintained at the recommended level (e.g., 130°C) for the duration of the dyeing cycle.[19]

    • Carefully control the dyebath pH using a buffer system, such as one based on acetic acid.[5]

    • Optimize the pre-heat setting temperature and time. The ideal range is often 180-210°C, but this should be tested for the specific fabric.[8]

Quantitative Data: Dyeing Parameters

The following table summarizes typical parameters for the high-temperature exhaust dyeing of polyester with this compound.

ParameterRecommended Value/RangePurpose & Rationale
Dye Concentration 0.5 - 4.0% (on weight of fiber)Dependent on the target shade depth.
Liquor Ratio 10:1 to 20:1The ratio of the weight of the dyebath to the weight of the fabric.
Dyeing Temperature 130 - 135°CEssential for swelling the polyester fiber, allowing dye molecules to diffuse into the fiber structure.[12][14]
Dyeing Time 30 - 60 minutes (at 130°C)Time required for dye migration, diffusion, and fixation within the fiber.
Dyebath pH 4.5 - 5.5An acidic environment is optimal for the stability of most disperse dyes and for polyester fiber.[9]
Dispersing Agent 1.0 - 2.0 g/LPrevents dye agglomeration and ensures a fine, stable dispersion in the dyebath.[20]
Leveling Agent 0.5 - 1.0 g/LHelps to control the initial rate of dye uptake, promoting even distribution and migration.[9]
pH Control Agent Acetic AcidA mild acid used to achieve and maintain the target pH.[4][12]
Reduction Clearing 2.0 g/L Sodium Hydrosulfite & 2.0 g/L Sodium Hydroxide (B78521)Post-treatment at 70-80°C to remove surface dye, improving wet fastness and shade brightness.[9]

Experimental Protocols

High-Temperature Dyeing Protocol for Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing polyester fabric.

  • Fabric Preparation (Scouring):

    • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.

    • Treat the polyester fabric at 60-70°C for 15-20 minutes to remove impurities, oils, and sizes.

    • Rinse the fabric thoroughly, first with hot water and then with cold water. Dry the fabric completely.[9]

  • Dyebath Preparation:

    • Weigh the dry, scoured fabric sample.

    • Calculate the required amounts of this compound, dispersing agent, and leveling agent based on the fabric weight and desired liquor ratio (e.g., 15:1).

    • Create a smooth paste of the this compound powder with a small amount of warm water and the calculated amount of dispersing agent. This step is critical to prevent dye agglomeration.[9][12]

    • Fill the dyeing vessel with the required volume of water and add the leveling agent.

    • Add the prepared dye paste to the bath and stir well to ensure a uniform dispersion.

    • Adjust the pH of the dyebath to 4.5-5.5 using a dilute solution of acetic acid.[4][9]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Increase the temperature from 60°C to 130°C at a controlled rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation or circulation.[12]

    • After the holding period, cool the dyebath down to 70-80°C at a rate of approximately 2.0°C per minute.[9]

  • Post-Treatment (Reduction Clearing):

    • Remove the fabric from the dyebath and rinse with hot water.

    • Prepare a separate reduction clearing bath containing 2.0 g/L sodium hydroxide and 2.0 g/L sodium hydrosulfite.

    • Treat the dyed fabric in this new bath at 70-80°C for 15-20 minutes.[9]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove all residual chemicals.

    • Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final cold water rinse.

    • Dry the fabric.

Visualizations

Troubleshooting_Workflow start Unlevel Dyeing Observed (e.g., Streaks, Patches, Shade Variation) cause1 Fabric Issue? start->cause1 cause2 Pretreatment Issue? start->cause2 cause3 Dyebath Issue? start->cause3 cause4 Process Control Issue? start->cause4 sub1a Yarn Variation or Tension Issues (Barre) cause1->sub1a sub2a Incomplete Scouring (Residual Oils/Sizes) cause2->sub2a sub3a Poor Dye Dispersion (Specks/Spots) cause3->sub3a sub3b Incorrect pH cause3->sub3b sub4a Rapid Heating Rate cause4->sub4a sub4b Poor Liquor Circulation cause4->sub4b sol1a Solution: - Strict Yarn Lot Control - Greige Fabric Inspection sub1a->sol1a sol2a Solution: - Ensure Thorough Scouring - Use Effective Non-ionic Detergent sub2a->sol2a sol3a Solution: - Proper Dye Pasting - Use Effective Dispersing Agent sub3a->sol3a sol3b Solution: - Buffer Dyebath to pH 4.5-5.5 - Use Acetic Acid sub3b->sol3b sol4a Solution: - Control Ramp Rate (e.g., 1.5-2°C/min) - Use Leveling Agent sub4a->sol4a sol4b Solution: - Check Machine Pump/Nozzles - Ensure Proper Fabric Loading sub4b->sol4b

Caption: Troubleshooting workflow for unlevel dyeing on polyester.

Dyeing_Factors result Level & Reproducible Dyeing Outcome factor1 Substrate Preparation factor1->result factor2 Dyebath Formulation factor2->result factor3 Process Parameters factor3->result factor4 Post Treatment factor4->result sub1a Thorough Scouring sub1a->factor1 sub1b Uniform Heat Setting sub1b->factor1 sub2a Dye Selection (e.g., this compound) sub2a->factor2 sub2b Dispersing Agent sub2b->factor2 sub2c Leveling Agent sub2c->factor2 sub2d pH Buffer (4.5-5.5) sub2d->factor2 sub3a Temperature (130°C) sub3a->factor3 sub3b Time sub3b->factor3 sub3c Heating/Cooling Rate sub3c->factor3 sub3d Circulation sub3d->factor3 sub4a Reduction Clearing sub4a->factor4 sub4b Thorough Rinsing sub4b->factor4

Caption: Key factors influencing the disperse dyeing of polyester.

References

How to avoid aggregation of Disperse Red 86 particles in dyebath

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of Disperse Red 86 particles in a dyebath.

Troubleshooting Guide

Issue: Observation of particle aggregation, speckling, or uneven color in the dyebath or on the substrate.

This guide provides a systematic approach to troubleshooting aggregation issues with this compound. Follow the steps to identify and resolve the potential causes.

Troubleshooting_Aggregation start Start: Aggregation Observed check_dispersion 1. Verify Proper Initial Dispersion start->check_dispersion check_dyebath_params 2. Examine Dyebath Parameters check_dispersion->check_dyebath_params Dispersion is uniform solution Solution: Stable Dispersion Achieved check_dispersion->solution Poor initial dispersion found and corrected check_dispersant 3. Evaluate Dispersing Agent check_dyebath_params->check_dispersant Parameters are optimal check_dyebath_params->solution Incorrect parameters adjusted check_dye_quality 4. Assess Dye Quality check_dispersant->check_dye_quality Dispersant is appropriate and at correct concentration check_dispersant->solution Dispersant issue resolved check_fabric 5. Inspect Substrate/Fabric check_dye_quality->check_fabric Dye quality is high check_dye_quality->solution Defective dye replaced check_fabric->solution Substrate is clean check_fabric->solution Contaminated substrate addressed

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound particle aggregation in a dyebath?

A1: Particle aggregation of this compound can be attributed to several factors:

  • Improper Dyebath Parameters: Incorrect pH, excessively high temperatures, or rapid heating rates can destabilize the dye dispersion.[1][2][3]

  • Inadequate Dispersing Agent: Insufficient concentration or use of an inappropriate type of dispersing agent will fail to keep the dye particles separated.[4]

  • Poor Dye Quality: The presence of impurities or variations in the crystalline structure of the dye can promote aggregation.[5][6]

  • Water Hardness: High levels of calcium and magnesium ions in the water can lead to the precipitation of the dye.

  • Mechanical Sheer: High pump speeds or excessive agitation in the dyeing machinery can contribute to particle agglomeration.[5]

  • Contaminated Substrate: Residual oils, sizing agents, or other impurities on the fabric can interfere with the dyeing process and cause aggregation.

Q2: What is the optimal pH for a this compound dyebath?

A2: For dyeing polyester (B1180765) with disperse dyes like this compound, a weakly acidic medium with a pH range of 4.5 to 5.5 is optimal for dye stability.[2][7][8] Deviations outside this range can lead to reduced color yield and potential dye aggregation.[3]

Q3: What is the recommended dyeing temperature for this compound on polyester?

A3: A high-temperature dyeing method is typically employed for polyester, with a recommended temperature of 130°C.[8] It is crucial to control the heating rate (e.g., 2°C/minute) to prevent rapid dye uptake and potential aggregation.

Q4: Which type of dispersing agent is suitable for this compound?

A4: this compound is an anthraquinone (B42736) dye, and lignosulfonate-based or naphthalene (B1677914) sulfonic acid-based dispersing agents are commonly used and effective for this class of dyes.[5][6][9]

Q5: How can I test the dispersion stability of my this compound solution?

A5: The AATCC Test Method 146, also known as the filter paper test, is a standard procedure to evaluate the dispersion stability of disperse dyes.[10] This method involves filtering a heated dye solution through a specified filter paper and observing for any residue, which would indicate poor stability.[5][6]

Data Presentation

Table 1: Effect of Dyebath Parameters on this compound Aggregation

ParameterSub-Optimal RangeOptimal RangeConsequence of Sub-Optimal Conditions
pH < 4.0 or > 6.04.5 - 5.5At low pH, uneven dispersion can occur. At high pH, the dye can be expelled from the bath or precipitate.[3]
Temperature > 140°C130°CHigher temperatures can lead to dye degradation and aggregation.
Heating Rate > 3°C/minute1.5 - 2°C/minuteRapid heating can cause uneven dye absorption and aggregation.
Dispersing Agent < 0.5 g/L or > 2.0 g/L1.0 g/LInsufficient concentration leads to poor dispersion, while excessive amounts can interfere with dye uptake.

Note: The data in this table is representative and intended for illustrative purposes. Optimal conditions may vary based on specific experimental setups.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol is designed for laboratory-scale dyeing of polyester fabric to achieve good color yield and fastness.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • C.I. This compound

  • Lignosulfonate-based dispersing agent

  • Acetic acid/sodium acetate (B1210297) buffer

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dyebath Preparation:

    • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

    • Add the dispersing agent (1 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 using the acetic acid/sodium acetate buffer.

    • Pre-disperse the required amount of this compound (e.g., 1% on weight of fabric) in a small amount of water before adding it to the dyebath.

  • Dyeing Process:

    • Immerse the polyester fabric in the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.

    • Rinse the dyed fabric with hot water, followed by cold water.

  • Reduction Clearing:

    • Prepare a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.

    • Treat the dyed fabric in this bath at 70-80°C for 20 minutes to remove any surface dye.

    • Rinse the fabric thoroughly and dry.[8]

Protocol 2: AATCC Test Method 146 - Dispersion Stability (Filter Test)

This protocol is a modification of the standard method to assess the dispersion stability of this compound.

Materials and Equipment:

  • This compound

  • Dispersing agent

  • Acetic acid

  • High-temperature, high-pressure dyeing machine or a suitable heating apparatus

  • Whatman #2 and #4 filter papers

  • Büchner funnel and filtering flask

  • Vacuum source

Procedure:

  • Preparation of Dye Dispersion:

    • Prepare a 10 g/L solution of this compound with the desired concentration of dispersing agent.

    • Adjust the pH to the desired value (e.g., 5.0) with acetic acid.

  • Dispersion Test at Room Temperature:

    • Take 500 mL of the prepared dispersion and filter it through a Whatman #2 filter paper using a Büchner funnel under vacuum.

    • Observe the time taken for filtration and inspect the filter paper for any visible dye particles or residue.

  • Dispersion Test at High Temperature:

    • Take another 400 mL of the dispersion and place it in a high-temperature dyeing apparatus.

    • Heat the dispersion to 130°C and hold for 1 hour.

    • Cool the dispersion down to 70°C.

    • Filter the heated dispersion through a fresh Whatman #2 filter paper.

    • Compare the filter paper with the one from the room temperature test. An increase in residue indicates poor high-temperature dispersion stability.[5][6]

Visualization

Dye_Aggregation_Pathway cluster_ideal Ideal Dispersion cluster_aggregation Aggregation Pathway dye_particles This compound Particles dispersant Dispersing Agent dye_particles->dispersant Adsorption stable_dispersion Stable Dispersion in Dyebath dispersant->stable_dispersion Steric and Electrostatic Repulsion instability_factors Instability Factors (Incorrect pH, High Temp, etc.) stable_dispersion->instability_factors desorption Desorption of Dispersing Agent instability_factors->desorption aggregation Particle Aggregation desorption->aggregation

Caption: Factors influencing the stability and aggregation of this compound.

References

Minimizing dye migration and sublimation of Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dye migration and sublimation of Disperse Red 86. The information is tailored for professionals engaged in research, scientific studies, and drug development who may be utilizing this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an anthraquinone-based disperse dye known for its bright, bluish-pink to peach-pink shades on hydrophobic fibers, particularly polyester (B1180765).[1] It is a high-temperature dye, valued for its excellent lightfastness, washing fastness, and sublimation fastness, making it suitable for applications demanding high durability.[2]

Q2: What are dye migration and sublimation in the context of this compound?

  • Dye Migration: This refers to the movement of dye from a dyed area to an undyed or differently colored area, or to the surface of the fiber. This can occur during dyeing, storage, or subsequent heat treatments.[3] Thermal migration is a common form where heat causes dye to move from the fiber's interior to its surface, often exacerbated by the presence of residual processing aids.

  • Sublimation: This is a process where the dye transitions directly from a solid to a gaseous state without passing through a liquid phase.[4] For disperse dyes, this can happen at high temperatures, such as during heat-setting or ironing, leading to color loss, staining of adjacent materials, and contamination of equipment.[4]

Q3: What causes dye migration and sublimation of this compound?

Several factors can contribute to these issues:

  • High Temperatures: Post-dyeing heat treatments like drying, curing, and heat-setting can provide the energy for dye molecules to migrate or sublimate.[5]

  • Improper Dyeing Process: An unoptimized dyeing cycle, including incorrect heating rates, final temperature, and time, can lead to poor dye fixation and increased potential for migration.[6]

  • Residual Auxiliaries: Chemicals from spinning, weaving, or finishing processes that are not completely removed can act as solvents for the dye at high temperatures, facilitating its movement to the fiber surface.[3]

  • Incorrect Auxiliary Selection: The use of unsuitable dispersing, leveling, or softening agents can contribute to dye agglomeration or create a medium for the dye to migrate.

  • Insufficient After-treatment: Incomplete removal of unfixed dye from the fiber surface through a process called reduction clearing is a major cause of poor fastness and subsequent migration.[6][7]

Q4: How can I test for dye migration and sublimation?

  • Sublimation Fastness: The standard method is ISO 105-P01.[1] This test involves heating a dyed fabric sample in contact with an undyed fabric under controlled temperature and pressure. The degree of color change on the original sample and the staining on the undyed fabric are then assessed using grey scales.[1]

  • Dye Migration: A common method involves placing the dyed fabric on a heat press, applying a plasticizer, and then placing a white cloth on top.[8] The assembly is then heated, and the amount of color transferred to the white cloth indicates the severity of migration.[8]

Troubleshooting Guides

Issue 1: Poor Sublimation Fastness (Color Loss or Staining at High Temperatures)
Potential Cause Recommended Solution
Inappropriate Dye Selection for Application This compound is a high-energy dye with excellent sublimation fastness, suitable for high-temperature applications.[2] However, if extreme temperatures are required, consider alternative dyes with even higher sublimation resistance.
Excessive Heat-Setting Temperature or Time Optimize the heat-setting process. Use the lowest possible temperature and shortest time that still achieves the desired fabric stability. For polyester, heat treatment above 130°C significantly increases thermal migration.[5][6]
Presence of Unfixed Surface Dye Ensure a thorough reduction clearing process is performed after dyeing to remove all residual surface dye.[6][7]
Incompatible Finishing Agents Avoid finishing agents, such as certain softeners, that can lower the sublimation fastness of disperse dyes. Test all finishing agents for their potential to cause dye migration.[9]
Issue 2: Dye Migration (Bleeding of Color, Staining of Adjacent Areas)
Potential Cause Recommended Solution
Residual Spinning/Weaving Oils or Sizing Agents Thoroughly pre-treat the substrate to remove all impurities before dyeing. This ensures a clean surface for dye uptake and prevents these agents from facilitating migration later.[7]
Improper Selection or Concentration of Dyeing Auxiliaries Use a high-quality dispersing agent to ensure the dye remains as a fine, stable dispersion in the dyebath and a leveling agent to promote even dye uptake.[7]
Un-optimized Dyeing Cycle Control the rate of temperature rise during dyeing to allow for gradual and even dye absorption. Maintain the final dyeing temperature for an adequate time to ensure proper dye fixation within the fiber.
Presence of Non-ionic Surfactants from Finishing Non-ionic surfactants are known to cause thermal migration.[3] If their use is unavoidable, ensure thorough rinsing after application.
Storage Conditions Prolonged storage at elevated temperatures can lead to dye migration. Store dyed materials in a cool, dry environment.

Data Presentation

Table 1: Properties and Fastness Ratings of this compound

PropertyValue
Chemical ClassAnthraquinone[1]
Molecular FormulaC₂₂H₁₈N₂O₅S[1]
Molecular Weight422.45 g/mol [1]
Shade on PolyesterBluish-pink to Peach-pink[1]
Fastness (ISO Standards, Scale 1-5)
Light Fastness (Xenon Arc)6-7[1]
Washing Fastness (ISO 105 C06)4-5[1]
Rubbing Fastness (Dry)4-5[1]
Rubbing Fastness (Wet)4[1]
Sublimation Fastness (ISO 105 P01)4[1]

Note: Fastness ratings can vary depending on the depth of shade, substrate, and finishing processes.

Table 2: Representative Thermal Stability Data for this compound

ParameterEstimated ValueAnalytical Technique
Onset Decomposition Temperature (Tonset)280 - 320 °CThermogravimetric Analysis (TGA)[4]
Peak Decomposition Temperature (Tpeak)350 - 400 °CThermogravimetric Analysis (TGA)[4]
Melting Temperature (Tm)210 - 240 °CDifferential Scanning Calorimetry (DSC)[4]

Note: This data is based on the analysis of structurally similar anthraquinone (B42736) dyes and should be considered as an estimate.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This method is standard for achieving good dye penetration and fastness on polyester.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • pH buffer (acetic acid/sodium acetate)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

  • Add a dispersing agent (e.g., 1 g/L) to the water.

  • Adjust the pH of the dyebath to 4.5-5.5 using the acetic acid/sodium acetate (B1210297) buffer.[1]

  • Add the pre-dispersed this compound (e.g., 1% on weight of fabric) to the dyebath.

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.[1]

  • Maintain the temperature at 130°C for 60 minutes.[1]

  • Cool the dyebath down to 70°C at a rate of 3°C/minute.

  • Rinse the dyed fabric with hot and then cold water.

Reduction Clearing

This post-dyeing treatment is crucial for removing unfixed dye from the fabric surface.

Materials:

  • Dyed polyester fabric

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

Procedure:

  • Prepare a treatment bath containing:

    • 2 g/L sodium hydrosulfite[1]

    • 2 g/L sodium hydroxide[1]

    • 1 g/L non-ionic detergent[1]

  • Treat the dyed fabric in this bath at 70-80°C for 20 minutes.[1]

  • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Dry the fabric.

Sublimation Fastness Testing (Based on ISO 105-P01)

Materials and Equipment:

  • Dyed fabric specimen (40 x 100 mm)

  • Undyed cotton adjacent fabric

  • Sublimation fastness tester with heated parallel plates

  • Grey scales for assessing color change and staining

Procedure:

  • Place the dry dyed specimen in contact with the undyed cotton fabric.

  • Place the composite specimen in the heating device at the specified temperature (e.g., 180°C, 200°C, or 220°C) and pressure (4±1 kPa) for a set time (e.g., 30 seconds).[10]

  • Remove the specimen and allow it to cool.

  • Condition the specimen in a standard atmosphere for 4 hours.

  • Assess the change in color of the dyed specimen and the staining of the undyed cotton fabric using the respective grey scales.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation A Substrate Pre-treatment (Scouring & Bleaching) C High-Temperature Exhaust Dyeing (130°C, 60 min) A->C B Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) B->C D Rinsing C->D E Reduction Clearing (70-80°C, 20 min) D->E F Final Rinsing & Drying E->F G Fastness Testing (Sublimation, Migration, etc.) F->G

Caption: A typical experimental workflow for dyeing with this compound.

troubleshooting_logic Start Problem Observed: Dye Migration or Sublimation Q1 Is the issue occurring during post-dyeing heat treatment? Start->Q1 A1_Yes Optimize Heat Treatment: - Lower Temperature - Reduce Time Q1->A1_Yes Yes A1_No Review Dyeing Process & Storage Q1->A1_No No Q2 Was a thorough reduction clearing performed? A1_Yes->Q2 A1_No->Q2 A2_No Implement/Optimize Reduction Clearing Q2->A2_No No A2_Yes Investigate Auxiliaries Q2->A2_Yes Yes End Problem Minimized A2_No->End Q3 Were substrate pre-treatment and rinsing adequate? A2_Yes->Q3 A3_No Improve Pre-treatment & Rinsing Protocols Q3->A3_No No A3_Yes Evaluate Finishing Agents Q3->A3_Yes Yes A3_No->End A3_Yes->End

Caption: A logical troubleshooting workflow for dye migration and sublimation issues.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Red 86 and Disperse Red 60

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of two widely used anthraquinone (B42736) disperse dyes: Disperse Red 86 and Disperse Red 60. The information presented is intended for researchers, scientists, and drug development professionals who may utilize these dyes in textile applications, quality control, or as reference standards. This analysis is supported by a compilation of experimental data from various technical sources.

General Properties

This compound and Disperse Red 60 are both anthraquinone-based dyes primarily used for dyeing synthetic fibers, particularly polyester (B1180765). Their chemical structures, while both derived from anthraquinone, feature different substituents that influence their shade, fastness properties, and other performance characteristics.

PropertyThis compoundDisperse Red 60
C.I. Name This compoundDisperse Red 60
CAS Number 81-68-5[1]17418-58-5[2]
Chemical Class AnthraquinoneAnthraquinone
Molecular Formula C₂₂H₁₈N₂O₅S[1][3]C₂₀H₁₃NO₄[2]
Molecular Weight 422.45 g/mol [1][3]331.32 g/mol
Shade on Polyester Bluish-pink to Peach-pink[3]Bright red with a blue light cast
Primary Applications Polyester and its blends, polyamide, and acetate (B1210297) fibers.[3]Primarily used for dyeing polyester and its blended fabrics, as well as for transfer printing.[4]

Comparative Fastness Properties on Polyester

The fastness properties of a dye are critical indicators of its performance and durability. The following table summarizes the comparative fastness ratings of this compound and Disperse Red 60 on polyester fibers, based on standardized ISO and AATCC test methods. The ratings are on a scale of 1 to 5 (or 1 to 8 for lightfastness), with a higher number indicating better performance.

Fastness PropertyTest StandardThis compoundDisperse Red 60
Light Fastness (Xenon Arc) ISO 105-B02 / AATCC TM16.36-75-6
Washing Fastness (Color Change) ISO 105-C06 / AATCC TM614-54
Rubbing Fastness (Dry) ISO 105-X12 / AATCC TM84-54
Rubbing Fastness (Wet) ISO 105-X12 / AATCC TM843-4
Sublimation Fastness ISO 105-P0143-4
Perspiration Fastness ISO 105-E04 / AATCC TM154-54

Note: The fastness ratings are compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.

Based on the available data, this compound generally exhibits superior lightfastness and sublimation fastness compared to Disperse Red 60. Its performance in washing and rubbing fastness is also very good. While both are anthraquinone dyes, these differences in performance can be attributed to their distinct molecular structures. Anthraquinone dyes, in general, are often selected for applications where high lightfastness is a critical requirement.

Toxicological Profile

For researchers and professionals in drug development, understanding the toxicological profile of chemical compounds is paramount. Here is a summary of the available toxicological information for both dyes.

DyeToxicological Information
This compound May cause damage to organs through prolonged or repeated exposure.[5] It is also considered toxic to aquatic life with long-lasting effects.[6] It is listed as a potential endocrine-disrupting compound.[6]
Disperse Red 60 May cause an allergic skin reaction.[4] Studies on zebrafish embryos have shown that it can induce biochemical alterations at environmentally realistic concentrations. It is also reported to be an eye irritant.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the performance of disperse dyes on polyester fabrics.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fastness.

  • Apparatus: High-temperature dyeing machine, beakers, pH meter, and a spectrophotometer for color measurement.

  • Procedure:

    • A dyebath is prepared with a specific concentration of the disperse dye, a dispersing agent, and a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5).

    • The polyester fabric is introduced into the dyebath.

    • The temperature of the dyebath is raised to 130-135°C under pressure and maintained for 30-60 minutes.

    • After dyeing, the fabric is rinsed and subjected to a reduction clearing process to remove any unfixed dye from the surface.

    • The fabric is then dried and conditioned before performance evaluation.

Fastness Testing
  • Light Fastness (ISO 105-B02): Dyed specimens are exposed to a xenon arc lamp under specified conditions, which simulates natural sunlight. The change in color is assessed by comparing the exposed sample with an unexposed sample against a blue wool scale (rated 1-8).

  • Washing Fastness (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multifiber strip) and then washed in a soap or detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of the adjacent undyed fabrics are evaluated using grey scales (rated 1-5).

  • Rubbing Fastness (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure using a crockmeter. The degree of color transfer to the cotton cloth is assessed using a grey scale for staining (rated 1-5).

  • Sublimation Fastness (ISO 105-P01): A dyed sample is placed in contact with an undyed fabric and heated under pressure at a specific temperature (e.g., 180°C, 200°C, or 220°C) for a set time (e.g., 30 seconds). The change in color of the sample and the staining of the undyed fabric are evaluated.

Purity Analysis for Research Applications

For scientific and drug development applications where purity is critical, High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of disperse dyes.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Typical Method:

    • System: A liquid chromatograph equipped with a photodiode array (PDA) or a mass spectrometry (MS) detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.

    • Detection: The PDA detector can provide spectral information for peak identification, while an MS detector offers higher sensitivity and specificity for impurity profiling.

This analytical approach allows for the quantification of the main dye component and the identification and quantification of any impurities, which is crucial for ensuring the reliability and reproducibility of experimental results.

Diagrams

Dyeing_and_Testing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Performance Evaluation Dye_Dispersion Dye Dispersion (this compound or 60) Dyeing High-Temperature Dyeing (130-135°C) Dye_Dispersion->Dyeing Polyester_Fabric Polyester Fabric Polyester_Fabric->Dyeing Rinsing Rinsing Dyeing->Rinsing Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Drying Drying Reduction_Clearing->Drying Fastness_Testing Fastness Testing (Light, Wash, Rubbing, etc.) Drying->Fastness_Testing Color_Measurement Color Measurement (Spectrophotometer) Drying->Color_Measurement

Caption: Experimental workflow for dyeing and performance evaluation of disperse dyes.

Purity_Analysis_Workflow Sample Dye Sample (this compound or 60) Extraction Extraction with appropriate solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Detection Detection (PDA and/or MS) HPLC_System->Detection Data_Analysis Data Analysis (Purity Assessment) Detection->Data_Analysis

Caption: Workflow for purity analysis of disperse dyes using HPLC.

Conclusion

References

A Comparative Guide to the Lightfastness of Anthraquinone and Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the selection of colorants with high stability is critical. Disperse dyes, designed for hydrophobic fibers like polyester (B1180765), are broadly categorized into two major chemical classes: azo and anthraquinone (B42736). While both offer a wide range of colors, their performance under light exposure varies significantly. This guide provides an objective comparison of their lightfastness, supported by experimental data and standardized testing protocols.

General Comparison: Azo vs. Anthraquinone Dyes

Anthraquinone dyes are structurally based on the anthraquinone molecule. They are renowned for their exceptional stability and are often used to achieve brilliant blue, green, and red shades.[1] Generally, this class of dyes is characterized by its superior lightfastness and wash fastness, attributed to their stable molecular structure.[1][2]

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1] They offer a wide spectrum of vibrant colors.[1] However, their lightfastness is highly dependent on the specific chemical structure of the dye molecule and is generally considered lower than that of anthraquinone dyes.[1][3] The degradation of azo dyes is primarily a photo-oxidative or photo-reductive process initiated by light absorption, which can lead to the cleavage of the azo bond and a subsequent loss of color.[4]

Innovations in azo dye chemistry, such as the development of heterocyclic structures, have led to products with improved fastness properties that can rival the performance of some anthraquinone dyes.[1]

Data Presentation: Lightfastness Ratings

The lightfastness of a dye is its ability to retain its color when exposed to light, typically evaluated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[1][5] The following table summarizes the typical lightfastness properties of anthraquinone and azo disperse dyes based on published data.

Dye ClassTypical Lightfastness Rating (Blue Wool Scale)Key Structural FeaturesAdvantagesDisadvantages
Anthraquinone 5 - 8 (Good to Excellent)[3]Stable fused aromatic ring system.[1]Generally superior lightfastness[1], good chemical stability.[6][7]Lower coloring power (tinctorial strength) than azo dyes[6][7], can be susceptible to gas fading (fading by NOx/SOx).[7]
Azo 3 - 6 (Fair to Good)[8]Contains one or more azo (-N=N-) bonds.[1]High coloring power, wide color range, cost-effective.[4][9]Generally lower lightfastness[3], performance is highly structure-dependent.[1]

Note: The data presented is a synthesis from multiple sources. Direct comparison can vary due to differences in specific dyes, substrate materials, and experimental conditions.[1]

Factors Influencing Lightfastness

The resistance of a dye to fading is not solely dependent on its chemical class. Several factors can influence its performance:

  • Chemical Structure: Within each class, specific molecular features play a crucial role. For anthraquinone dyes, high lightfastness is associated with 1,4-substituted amino derivatives that have electron-withdrawing groups.[10] For azo dyes, the presence of certain electron-withdrawing groups or metal complexes can significantly improve stability.[4][11]

  • Substrate: The type of fiber the dye is applied to affects its lightfastness. For instance, disperse dyes on polyester fiber generally show better lightfastness than on polyamide fibers.[12]

  • Shade Depth: Deeper shades, having a higher concentration of dye, usually offer better resistance to fading compared to pale shades.[3][13]

  • Auxiliaries: The presence of other chemicals, such as UV absorbers or certain finishing agents, can either enhance or diminish lightfastness.[3][14] Cationic fixing agents, for example, can significantly reduce the lightfastness of dyed fabric.[14][15]

Experimental Protocols for Lightfastness Assessment

To ensure reproducibility and comparability of results, the evaluation of lightfastness is conducted using standardized experimental protocols.[1] The most widely recognized international standards are ISO 105-B02 and AATCC Test Method 16.3, both of which utilize a xenon arc lamp to simulate natural daylight.[5][16]

Protocol: ISO 105-B02 - Colour Fastness to Artificial Light: Xenon Arc Fading Lamp Test

This international standard specifies a method for determining the resistance of the color of textiles to an artificial light source representative of natural daylight (D65).[5]

  • Principle: A textile specimen is exposed to the light from a xenon arc lamp under controlled conditions, alongside a set of eight blue wool references with known lightfastness (rated 1 to 8). The lightfastness is assessed by comparing the change in color of the test specimen with the change in the references.[5][17]

  • Apparatus: A xenon arc fading lamp apparatus, specimen holders, opaque masks, the Grey Scale for assessing color change, and Blue Wool References are required.

  • Procedure:

    • Mount the test specimen and a set of appropriate Blue Wool References in the specimen holders.

    • Cover a portion of each specimen and reference with an opaque mask to serve as an unexposed control.[5]

    • Place the holders in the xenon arc apparatus and expose them to the light source under specified conditions of temperature and humidity.[5][16]

    • The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale for Color Change.[5]

  • Evaluation: After exposure, the samples are conditioned in the dark. The lightfastness rating is the number of the Blue Wool Reference that exhibits a similar degree of fading to the test specimen.[5]

Visualizations

Chemical Structures

The fundamental structural differences between the two dye classes underpin their varying stability.

G cluster_0 Azo Dye (General Structure) cluster_1 Anthraquinone Dye (Core Structure) A Ar1-N=N-Ar2 B

Caption: General chemical structures of Azo and Anthraquinone dyes.

Experimental Workflow

The process for testing lightfastness follows a standardized, logical progression to ensure accurate and repeatable results.

G prep Sample Preparation (Mount on Card) mask Masking (Cover a portion of sample and Blue Wool standards) prep->mask expose Exposure (Xenon Arc Lamp) mask->expose condition Conditioning (Store in dark) expose->condition eval Evaluation (Compare fading against Blue Wool standards) condition->eval report Assign Rating (1-8) eval->report

Caption: Standardized workflow for lightfastness testing.

References

A Comparative Performance Analysis of Disperse Red 86 and Other Leading Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of Disperse Red 86 against a selection of other prominent red disperse dyes. It is intended for researchers, scientists, and professionals in the textile and drug development industries to facilitate informed decisions based on objective performance data. This document outlines the key performance indicators, detailed experimental methodologies for their evaluation, and a visual representation of the testing workflow.

Overview of this compound and Selected Alternatives

This compound is an anthraquinone-based dye valued for its brilliant bluish-pink hue and good overall fastness properties, particularly on polyester (B1180765) and its blends.[1][2] To provide a thorough comparison, its performance is evaluated against other commercially significant red disperse dyes from both the anthraquinone (B42736) and azo chemical classes:

  • Disperse Red 60: An anthraquinone dye.

  • Disperse Red 82: A monoazo dye.

  • Disperse Red 167: A heterocyclic azo dye.

  • Disperse Red 343: A high-energy disperse dye.

The selection of these alternatives allows for a comparative analysis across different chemical structures, which influences their dyeing behavior and fastness properties.

Quantitative Performance Data

The following table summarizes the key performance characteristics of this compound and its alternatives. The data has been compiled from various sources and standardized testing methods to ensure comparability. Higher ratings indicate superior performance.

Dye NameC.I. NameChemical ClassLight Fastness (Xenon Arc, AATCC 16.3)Wash Fastness (Color Change, AATCC 61, 2A)Wash Fastness (Staining, AATCC 61, 2A)Rubbing Fastness (Dry, ISO 105-X12)Rubbing Fastness (Wet, ISO 105-X12)
This compound 62175Anthraquinone74-54-54-54
Disperse Red 60 60756Anthraquinone5-64443-4
Disperse Red 82 11140Monoazo4-54443
Disperse Red 167 11338:1Heterocyclic Azo64-54-54-54
Disperse Red 343 Data not availableData not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Temperature, High-Pressure (HTHP) Dyeing of Polyester

This method is the standard procedure for applying disperse dyes to polyester, ensuring optimal dye penetration and fastness.

  • Apparatus: A high-temperature, high-pressure laboratory dyeing machine.

  • Procedure:

    • Prepare a dyebath with a liquor-to-goods ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L of a lignosulfonate-based product).

    • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

    • Add the pre-dispersed dye (1% on weight of fabric).

    • Immerse the polyester fabric in the dyebath at ambient temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath to 70°C at a rate of 3°C/minute.

    • Rinse the dyed fabric thoroughly with hot and then cold water.

    • Perform a reduction clearing process to remove surface dye and improve wash fastness. This involves treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes.

    • Finally, rinse the fabric again and air dry.

Color Fastness to Laundering: Accelerated (AATCC Test Method 61, Test No. 2A)

This test assesses the resistance of the color of textiles to home and commercial laundering.[1][3][4][5]

  • Apparatus: A launder-ometer or similar accelerated laundering machine, stainless steel canisters, and stainless steel balls.

  • Procedure:

    • Prepare a 50 x 150 mm specimen of the dyed fabric.

    • Attach a multi-fiber test fabric to the specimen.

    • Place the specimen in a stainless steel canister containing 150 mL of a 0.15% AATCC standard reference detergent solution and 50 stainless steel balls.

    • Operate the machine for 45 minutes at 49°C.

    • After the cycle, rinse the specimen in deionized water and then air dry.

    • Evaluate the color change of the specimen and the staining of the multi-fiber test fabric using the appropriate gray scales under standardized lighting.

Color Fastness to Light: Xenon-Arc (AATCC Test Method 16.3)

This method evaluates the resistance of the color of textiles to the fading effects of light.[6][7][8][9][10]

  • Apparatus: A xenon-arc lamp apparatus.

  • Procedure:

    • Mount a specimen of the dyed fabric in a sample holder.

    • Place the holder in the xenon-arc apparatus.

    • Expose the specimen to the light from the xenon-arc lamp under controlled conditions of temperature and humidity.

    • Simultaneously expose AATCC Blue Wool Lightfastness Standards.

    • The exposure is continued until a specified amount of fading occurs on the test specimen or the standard.

    • The lightfastness is rated by comparing the fading of the specimen to that of the standards.

Color Fastness to Rubbing (Crocking) (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[11][12][13][14][15]

  • Apparatus: A crockmeter.

  • Procedure:

    • A specimen of the dyed fabric is mounted on the base of the crockmeter.

    • A square of standard white cotton crocking cloth is mounted on the rubbing finger.

    • The rubbing finger is then passed back and forth over the test specimen a specified number of times with a constant downward force.

    • This is performed for both dry and wet (with distilled water) crocking cloths.

    • The amount of color transferred to the white crocking cloth is assessed by comparison with the Gray Scale for Staining.

Determination of Dyebath Exhaustion

This procedure quantifies the percentage of dye that has been transferred from the dyebath to the fabric.

  • Apparatus: A UV-Visible spectrophotometer.

  • Procedure:

    • Before the dyeing process begins, take an aliquot of the initial dyebath.

    • After the dyeing process is complete, take another aliquot of the final dyebath.

    • Dilute both the initial and final dyebath samples to a concentration that falls within the linear range of the spectrophotometer.

    • Measure the absorbance of both diluted samples at the wavelength of maximum absorbance (λmax) of the dye.

    • Calculate the percentage of dyebath exhaustion using the following formula: Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Visualizations

The following diagrams illustrate the experimental workflow for the comparative evaluation of the disperse dyes.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_analysis Data Analysis Dye_Selection Dye Selection (this compound & Alternatives) HTHP_Dyeing High-Temperature High-Pressure Dyeing Dye_Selection->HTHP_Dyeing Fabric_Prep Fabric Preparation (100% Polyester) Fabric_Prep->HTHP_Dyeing Wash_Fastness Wash Fastness (AATCC 61) HTHP_Dyeing->Wash_Fastness Light_Fastness Light Fastness (AATCC 16.3) HTHP_Dyeing->Light_Fastness Rubbing_Fastness Rubbing Fastness (ISO 105-X12) HTHP_Dyeing->Rubbing_Fastness Dye_Exhaustion Dye Bath Exhaustion HTHP_Dyeing->Dye_Exhaustion Data_Comparison Comparative Data Analysis Wash_Fastness->Data_Comparison Light_Fastness->Data_Comparison Rubbing_Fastness->Data_Comparison Dye_Exhaustion->Data_Comparison

Caption: Experimental workflow for the comparative evaluation of disperse dyes.

Dyeing_Process_Flow start Start prepare_dyebath Prepare Dyebath (Dye, Dispersing Agent, Buffer) start->prepare_dyebath immerse_fabric Immerse Polyester Fabric prepare_dyebath->immerse_fabric ramp_temp Ramp Temperature to 130°C immerse_fabric->ramp_temp hold_temp Hold at 130°C for 60 min ramp_temp->hold_temp cool_down Cool Down to 70°C hold_temp->cool_down rinse1 Hot and Cold Rinse cool_down->rinse1 reduction_clear Reduction Clearing rinse1->reduction_clear rinse2 Final Rinse reduction_clear->rinse2 dry Air Dry rinse2->dry end End dry->end

Caption: High-Temperature High-Pressure (HTHP) dyeing process workflow.

References

A Comparative Guide to the Quantitative Analysis of Disperse Red 86 Purity by RP-HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative analytical techniques—Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectroscopy—for the quantitative analysis of Disperse Red 86 purity. Ensuring the purity of this anthraquinone (B42736) dye is critical for consistent and reliable results in research, textile applications, and potential biomedical applications. This document provides detailed experimental protocols, a comparative analysis of these methods, and illustrative data to guide researchers in selecting the most appropriate technique for their needs.

This compound, chemically known as N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, is synthesized through the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[1] This synthesis can lead to impurities, including unreacted starting materials and side-products, making robust purity assessment essential.[1] A multi-faceted approach combining chromatographic and spectroscopic techniques is recommended for a thorough evaluation of this compound purity.[1]

Comparative Analysis of Analytical Methods

The choice of analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitative precision, sample throughput, and available instrumentation. RP-HPLC is generally considered the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[2] TLC offers a rapid and cost-effective screening method, while UV-Vis Spectroscopy provides a simple, non-destructive method for concentration determination, which can be correlated to purity if the impurities do not have significant absorbance at the analytical wavelength.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

FeatureRP-HPLCThin-Layer Chromatography (TLC)UV-Visible (UV-Vis) Spectroscopy
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Differential migration on a solid stationary phase with a liquid mobile phase.Measurement of light absorbance at a specific wavelength.
Quantitation Highly quantitative (area percentage).[1]Semi-quantitative (visual spot intensity) or quantitative with a densitometer.Quantitative for concentration, indirect for purity.
Resolution HighModerate to LowNone (measures total absorbance)
Sensitivity High (ng to pg levels).[2]Moderate (µg to ng levels)Low to Moderate
Throughput ModerateHigh (multiple samples per plate)High
Cost High (instrumentation and solvents)Low (plates and solvents)Low to Moderate (instrumentation)
Advantages Accurate, precise, and capable of separating complex mixtures.[2]Simple, rapid, and cost-effective for screening.[1]Fast, non-destructive, and simple.
Limitations Requires expensive equipment and skilled operators.Lower resolution and sensitivity compared to HPLC.Prone to interference from absorbing impurities.
Illustrative Purity >98%Major spot observed, minor impurities detectedAbsorbance consistent with reference standard

Experimental Protocols

Quantitative Analysis by RP-HPLC

This protocol details a gradient RP-HPLC method for the accurate determination of this compound purity.

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.[1]

  • Dissolve the sample in 10 mL of N,N-dimethylformamide (DMF) or a mixture of acetonitrile (B52724) and water to create a stock solution.[1]

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and the visible λmax of the dye (approximately 520 nm).[1]

  • Column Temperature: 30 °C.[1]

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.[1] For accurate quantification, the use of a certified analytical standard is crucial.[1]

Workflow for RP-HPLC Purity Analysis of this compound

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Workflow for this compound purity analysis by RP-HPLC.

Semi-Quantitative Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and economical method for the qualitative and semi-quantitative assessment of this compound purity.

Methodology:

  • Stationary Phase: Silica gel 60 F254 TLC plates.[1]

  • Mobile Phase: Toluene:Ethyl Acetate (80:20, v/v).[1]

  • Sample Application: Spot 5 µL of a 1 mg/mL solution of this compound in DMF onto the TLC plate.[1]

  • Development: Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.[1]

  • Visualization: Visualize the separated spots under UV light (254 nm and 365 nm) and in visible light.[1]

Interpretation: The presence of multiple spots indicates impurities. The retention factor (Rf) of the main spot should be compared to that of an analytical standard.[1] A visual estimation of the intensity of impurity spots relative to the main spot provides a semi-quantitative measure of purity.

Logical Flow for TLC Purity Assessment

TLC_Workflow start Start prep Prepare Sample Solution (1 mg/mL in DMF) start->prep spot Spot Sample onto TLC Plate prep->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize under UV and Visible Light develop->visualize analyze Analyze Spots (Number and Rf) visualize->analyze end End analyze->end

Caption: Logical workflow for TLC-based purity assessment.

Purity Estimation by UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to estimate the purity of this compound by comparing its absorbance to that of a high-purity reference standard. This method assumes that any impurities present do not significantly absorb at the wavelength of maximum absorbance (λmax) of this compound.

Methodology:

  • Prepare a Standard Solution: Accurately prepare a solution of a high-purity this compound reference standard of known concentration in a suitable solvent (e.g., DMF).

  • Prepare a Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Measure Absorbance: Measure the absorbance of both solutions at the λmax of this compound (approximately 520 nm).

  • Calculate Purity: The purity of the sample can be estimated using the following formula:

    Purity (%) = (Absorbance of Sample / Absorbance of Standard) x Purity of Standard (%)

Signaling Pathway for Purity Determination via UV-Vis

UV_Vis_Purity cluster_solutions Solution Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Purity Calculation standard Prepare Standard Solution measure_std Measure Absorbance of Standard standard->measure_std sample Prepare Sample Solution measure_sample Measure Absorbance of Sample sample->measure_sample calculate Calculate Purity (%) measure_std->calculate measure_sample->calculate

Caption: Signaling pathway for purity estimation using UV-Vis spectroscopy.

References

A Comparative Guide to the Evaluation of Disperse Red 86 Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of C.I. Disperse Red 86 against two common alternatives, C.I. Disperse Red 60 and C.I. Disperse Red 82, based on standardized ISO and AATCC test methods. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and experimental design. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for the cited test methods are provided.

Performance Comparison of Disperse Dyes

This compound, an anthraquinone (B42736) dye, is known for its brilliant bluish-pink to peach-pink shades on polyester (B1180765) and its generally good fastness properties.[1] It is often chosen for applications where high light fastness is a critical requirement.[1] This guide compares its performance against another anthraquinone dye, Disperse Red 60, and a monoazo dye, Disperse Red 82.

General Properties
PropertyC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 82
C.I. Name This compoundDisperse Red 60Disperse Red 82
Chemical Class Anthraquinone[1]Anthraquinone[1]Monoazo[1]
Molecular Formula C₂₂H₁₈N₂O₅S[2]C₂₀H₁₃NO₄C₂₁H₂₁N₅O₆
Shade on Polyester Bluish-pink to Peach-pink[1]Bright red[3]Bluish-red
Primary Applications Polyester and its blends, polyamide, acetate (B1210297) fibers[1]Polyester and its blends[1]Polyester and its blends, especially for deep shades[1]
Comparative Fastness Properties on Polyester

The following table summarizes the fastness properties of the three disperse dyes on polyester fabric, rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.

Fastness PropertyStandardC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 82
Light Fastness ISO 105-B02 / AATCC 167[2]6-7[4]6-7[5]
Washing Fastness (Color Change) ISO 105-C06 / AATCC 614-5[2]4-5[4]4[5]
Washing Fastness (Staining) ISO 105-C06 / AATCC 614-5[2]4[4]-
Rubbing Fastness (Dry) ISO 105-X12 / AATCC 84-54-54[5]
Rubbing Fastness (Wet) ISO 105-X12 / AATCC 8444[5]
Perspiration Fastness (Acid & Alkali) ISO 105-E04 / AATCC 155[2]5[4]-
Sublimation Fastness ISO 105-P014-52-3[4]4[5]

Note: Fastness ratings are compiled from multiple sources and can vary depending on the depth of shade, dyeing process, and finishing treatments applied.[1]

From the data, C.I. This compound exhibits excellent light fastness, which is a key characteristic of many anthraquinone dyes.[1] Its performance in washing, rubbing, and perspiration fastness is also very good.[2] C.I. Disperse Red 60, another anthraquinone dye, also shows good light fastness but has notably lower sublimation fastness compared to this compound.[4] The monoazo dye, C.I. Disperse Red 82, provides good all-around fastness properties but may not reach the same level of light and sublimation fastness as this compound.[1][5]

Experimental Protocols

Detailed methodologies for the key ISO and AATCC standard test methods used to evaluate the performance of these disperse dyes are provided below.

Light Fastness (ISO 105-B02 / AATCC 16)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

  • Apparatus : Xenon arc lamp apparatus, blue wool references, grey scale for assessing color change.

  • Specimen Preparation : A specimen of the dyed textile is mounted on a card.

  • Procedure : The specimen, along with a set of blue wool references, is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.[6] The exposure is continued until a specified fading of the blue wool references is achieved. The change in color of the test specimen is then assessed by comparing the exposed and unexposed portions with the grey scale for color change.[6] The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[6]

Washing Fastness (ISO 105-C06 / AATCC 61)

This method evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.

  • Apparatus : A suitable laundering machine (e.g., Launder-Ometer), stainless steel canisters and balls, multifiber test fabric, grey scales for assessing color change and staining.[7]

  • Specimen Preparation : A specimen of the dyed fabric is stitched together with a multifiber test fabric.

  • Procedure : The composite specimen is placed in a stainless steel canister with a specified detergent solution and stainless steel balls to simulate mechanical action.[8] The canister is then rotated in a thermostatically controlled water bath at a specified temperature and for a set duration (e.g., 49°C for 45 minutes for AATCC 61 2A).[7] After the washing cycle, the specimen is rinsed, dried, and the color change of the dyed fabric and the staining of the different fibers in the multifiber fabric are evaluated using the respective grey scales.[8] Ratings are given on a scale of 1 to 5.[9]

Rubbing Fastness (ISO 105-X12 / AATCC 8)

This test assesses the degree of color transfer from the surface of a colored textile material to other surfaces by rubbing.

  • Apparatus : Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, grey scale for assessing staining.[10]

  • Specimen Preparation : A specimen of the dyed fabric is mounted on the base of the crockmeter.

  • Procedure : A conditioned white cotton cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the test specimen for a specified number of cycles (e.g., 10 cycles) with a constant downward force (9 N).[11][12] This is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specific moisture content.[10] The degree of color transferred to the white rubbing cloth is assessed using the grey scale for staining, with ratings from 1 to 5.[12]

Perspiration Fastness (ISO 105-E04 / AATCC 15)

This method determines the resistance of the color of textiles to the action of simulated human perspiration.

  • Apparatus : Perspirometer or equivalent device, oven, multifiber test fabric, grey scales.

  • Reagents : Two solutions are prepared: an acidic solution and an alkaline solution, to simulate perspiration.[13] The AATCC 15 acid solution typically contains L-histidine monohydrochloride, sodium chloride, and sodium phosphate, adjusted to a pH of 4.3.[14]

  • Specimen Preparation : A dyed fabric specimen is sewn together with a multifiber test fabric.

  • Procedure : The composite specimen is immersed in the acidic or alkaline perspiration solution for a specified time (e.g., 30 minutes).[15] It is then placed between plates in a perspirometer under a specified pressure and heated in an oven for a set duration (e.g., 6 hours at 38°C).[15] After drying, the color change of the specimen and the staining of the multifiber fabric are evaluated using the grey scales.[15]

Sublimation Fastness (ISO 105-P01)

This test evaluates the resistance of the color of textiles to sublimation, where the dye turns into a gas upon heating and can stain adjacent materials.

  • Apparatus : A heating device capable of maintaining a constant temperature and applying a specified pressure, undyed polyester fabric, grey scales.[16]

  • Procedure : The dyed specimen is placed in contact with an undyed fabric. This composite specimen is then placed in the heating device at a specified temperature (e.g., 150°C, 180°C, or 210°C) and pressure (4 kPa) for a set time (e.g., 30 seconds).[17][18] After cooling, the change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the grey scales.[17]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the key ISO and AATCC test methods described above.

Light_Fastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation prep_specimen Prepare Test Specimen mount_specimen Mount on Card prep_specimen->mount_specimen expose Expose in Xenon Arc Tester mount_specimen->expose prep_refs Prepare Blue Wool References prep_refs->expose assess_fading Assess Color Change vs. Unexposed Area expose->assess_fading compare_grey Compare with Grey Scale assess_fading->compare_grey assign_rating Assign Light Fastness Rating (1-8) compare_grey->assign_rating

Light Fastness Testing Workflow (ISO 105-B02 / AATCC 16)

Washing_Fastness_Workflow cluster_prep Preparation cluster_washing Washing cluster_eval Evaluation prep_specimen Prepare Test Specimen attach_multifiber Attach Multifiber Fabric prep_specimen->attach_multifiber place_canister Place in Canister with Steel Balls attach_multifiber->place_canister prep_solution Prepare Detergent Solution prep_solution->place_canister wash Wash in Launder-Ometer place_canister->wash rinse_dry Rinse and Dry Specimen wash->rinse_dry assess_color_change Assess Color Change with Grey Scale rinse_dry->assess_color_change assess_staining Assess Staining with Grey Scale rinse_dry->assess_staining assign_ratings Assign Ratings (1-5) assess_color_change->assign_ratings assess_staining->assign_ratings Rubbing_Fastness_Workflow cluster_prep Preparation cluster_rubbing Rubbing cluster_eval Evaluation prep_specimen Prepare Test Specimen mount_specimen Mount Specimen on Crockmeter prep_specimen->mount_specimen prep_cloth Prepare Dry & Wet Rubbing Cloths perform_dry_rub Perform Dry Rubbing Test prep_cloth->perform_dry_rub perform_wet_rub Perform Wet Rubbing Test prep_cloth->perform_wet_rub mount_specimen->perform_dry_rub mount_specimen->perform_wet_rub assess_staining Assess Staining of Rubbing Cloths perform_dry_rub->assess_staining perform_wet_rub->assess_staining compare_grey Compare with Grey Scale assess_staining->compare_grey assign_ratings Assign Ratings (1-5) compare_grey->assign_ratings Perspiration_Fastness_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation prep_specimen Prepare Composite Specimen immerse Immerse in Perspiration Solution prep_specimen->immerse prep_solutions Prepare Acid & Alkaline Solutions prep_solutions->immerse press Place in Perspirometer under Pressure immerse->press heat Heat in Oven press->heat dry_specimen Dry Specimen heat->dry_specimen assess_color_change Assess Color Change dry_specimen->assess_color_change assess_staining Assess Staining dry_specimen->assess_staining assign_ratings Assign Ratings (1-5) assess_color_change->assign_ratings assess_staining->assign_ratings Sublimation_Fastness_Workflow cluster_prep Preparation cluster_heating Heating cluster_eval Evaluation prep_specimen Prepare Composite Specimen heat_press Heat under Pressure prep_specimen->heat_press cool Cool Specimen heat_press->cool assess_color_change Assess Color Change cool->assess_color_change assess_staining Assess Staining cool->assess_staining assign_ratings Assign Ratings (1-5) assess_color_change->assign_ratings assess_staining->assign_ratings

References

A Comparative Analysis of the Sublimation Fastness of Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sublimation fastness of C.I. Disperse Red 86 against other commercially significant disperse dyes. The information herein is curated to assist researchers and scientists in making informed decisions for their specific applications, with a focus on objective performance data and detailed experimental methodologies.

Introduction to Sublimation Fastness in Disperse Dyes

Sublimation fastness is a critical property of disperse dyes, particularly in the context of dyeing synthetic fibers like polyester (B1180765).[1][2] It refers to the resistance of a dye to convert from a solid to a gaseous state upon heating, without passing through a liquid phase.[2] Dyes with poor sublimation fastness can lead to several issues during textile processing and end-use, including:

  • Color changes in the dyed fabric.[2]

  • Staining of adjacent materials during processing or storage.[2]

  • Contamination of processing equipment.

The sublimation fastness of a disperse dye is intrinsically linked to its molecular structure, with factors such as molecular weight, polarity, and chemical class playing significant roles.[1] Generally, dyes with larger molecular sizes and higher polarity exhibit better sublimation fastness. Disperse dyes are often categorized by their energy levels (low, medium, high), which corresponds to their sublimation and dyeing properties. High-energy dyes typically have higher sublimation fastness.

Comparative Analysis of Sublimation Fastness

This compound is an anthraquinone-based dye known for its bright, bluish-pink hue and excellent overall fastness properties on polyester.[3] To provide a comprehensive performance overview, its sublimation fastness is compared with other disperse dyes from different chemical classes: anthraquinone (B42736) and monoazo.

The following table summarizes the sublimation fastness ratings of this compound and other selected disperse dyes at various standard testing temperatures. The ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Table 1: Comparative Sublimation Fastness of Selected Disperse Dyes on Polyester

Dye NameC.I. NameChemical ClassSublimation Fastness Rating (Staining)
150°C
This compoundThis compoundAnthraquinone5
Disperse Red 60Disperse Red 60Anthraquinone4
Disperse Red 82Disperse Red 82Monoazo4
Disperse Blue 56Disperse Blue 56Anthraquinone4-5
Disperse Yellow 54Disperse Yellow 54Quinoline (B57606)4-5

Note: The fastness ratings are compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.

From the data presented, C.I. This compound demonstrates superior sublimation fastness compared to the other selected dyes, particularly at higher temperatures. Its anthraquinone structure contributes to its higher molecular weight and stability, resulting in reduced sublimation. In contrast, the monoazo dye, Disperse Red 82, exhibits significantly lower sublimation fastness, especially at elevated temperatures. While also an anthraquinone dye, Disperse Red 60 shows intermediate performance. Disperse Blue 56, another anthraquinone dye, shows good performance but is slightly outperformed by this compound at higher temperatures. The quinoline dye, Disperse Yellow 54, also shows good sublimation fastness, comparable to the anthraquinone dyes at lower temperatures but with a more noticeable decrease at 210°C.

Experimental Protocols

The sublimation fastness of disperse dyes is determined using standardized test methods. The two most common methods are ISO 105-P01 and AATCC Test Method 117.

ISO 105-P01: Colour Fastness to Dry Heat (excluding pressing)

This method determines the resistance of the color of textiles to the action of dry heat.

Apparatus and Materials:

  • Heating device capable of maintaining temperatures of 150°C ± 2°C, 180°C ± 2°C, and 210°C ± 2°C.

  • White, undyed polyester fabric for staining assessment.

  • Grey Scale for assessing staining.

  • Dyed specimen (40 mm x 100 mm).

Procedure:

  • Place the dyed specimen between two pieces of the undyed white polyester fabric.

  • Place the composite specimen in the heating device at the specified temperature (e.g., 150°C, 180°C, or 210°C) for 30 seconds.

  • Remove the specimen and allow it to cool.

  • Assess the degree of staining on the white polyester fabric using the Grey Scale for Staining. The assessment is done by comparing the stained white fabric with an unstained piece of the same fabric.

AATCC Test Method 117: Colorfastness to Heat: Dry (Excluding Pressing)

This method is used to assess the resistance of the color of textiles to dry heat.

Apparatus and Materials:

  • Scorch Tester or equivalent heating device with controlled temperature and pressure.

  • Undyed multifiber test fabric or white polyester fabric.

  • Grey Scale for Staining.

  • Dyed specimen (40 mm x 100 mm).

Procedure:

  • Prepare a composite specimen by placing the dyed fabric sample in contact with the multifiber test fabric or a piece of white polyester fabric.

  • Place the composite specimen into the heating device, which has been preheated to the desired temperature (e.g., 150°C, 180°C, or 210°C).

  • Lower the heated plate to make contact with the specimen and hold for 30 seconds.

  • Remove the specimen and allow it to condition for at least one hour in a standard atmosphere.

  • Evaluate the staining of the adjacent fabric using the Grey Scale for Staining.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the sublimation fastness of disperse dyes.

G cluster_prep Sample Preparation cluster_testing Sublimation Fastness Testing (ISO 105-P01 / AATCC 117) cluster_analysis Data Analysis and Comparison Dye_Selection Select Disperse Dyes (e.g., this compound, Red 60, Red 82) Fabric_Prep Prepare Dyed Polyester Fabric Samples Dye_Selection->Fabric_Prep Composite_Sample Create Composite Sample (Dyed + Undyed Fabric) Fabric_Prep->Composite_Sample Undyed_Fabric_Prep Prepare Undyed White Polyester Fabric Undyed_Fabric_Prep->Composite_Sample Heating Heat Composite Sample (150°C, 180°C, 210°C for 30s) Composite_Sample->Heating Cooling Cool and Condition Sample Heating->Cooling Staining_Assessment Assess Staining of Undyed Fabric (Using Grey Scale) Cooling->Staining_Assessment Rating_Comparison Compare Sublimation Fastness Ratings Staining_Assessment->Rating_Comparison Conclusion Draw Conclusions on Dye Performance Rating_Comparison->Conclusion

Caption: Workflow for Comparative Sublimation Fastness Evaluation.

Signaling Pathway of Sublimation

The process of dye sublimation from a polymer substrate is a physical phenomenon driven by heat energy. The following diagram illustrates the conceptual pathway.

G cluster_fiber Polyester Fiber cluster_surface Fiber Surface cluster_adjacent Adjacent Fabric Dye_Inside Dye Molecules (Solid State, inside fiber) Dye_Surface Dye Molecules (Gaseous State) Dye_Inside->Dye_Surface Sublimation Dye_Stain Dye Molecules (Condensed, causing staining) Dye_Surface->Dye_Stain Condensation Heat_Input Heat Energy Input (e.g., 180°C) Heat_Input->Dye_Inside Increases Kinetic Energy

Caption: Conceptual Pathway of Dye Sublimation and Staining.

Conclusion

References

A Researcher's Guide to Validating Experimental Findings with Disperse Red 86 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disperse Red 86, the integrity of experimental findings hinges on the purity and accurate characterization of the dye. This guide provides a comprehensive comparison of analytical methodologies for validating commercial this compound against high-purity analytical standards. We present detailed experimental protocols, comparative data, and an overview of alternative disperse dyes to support robust and reproducible research.

Understanding this compound: Properties and Potential for Impurities

This compound is an anthraquinone (B42736) dye primarily used in the textile industry for dyeing synthetic fibers like polyester (B1180765).[1][2] Its chemical name is N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, and its CAS number is 81-68-5.[3][4] The manufacturing process, which typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide, can lead to the presence of unreacted starting materials and side-products as impurities.[5] Therefore, rigorous analytical validation is crucial.

Comparative Analysis of this compound and Alternatives

The performance of this compound can be benchmarked against other commercially available red disperse dyes. The selection of an appropriate dye depends on the specific application, considering factors such as shade, fastness properties, and cost. Here, we compare this compound with two common alternatives: Disperse Red 60 (another anthraquinone dye) and Disperse Red 82 (a monoazo dye).

PropertyThis compoundDisperse Red 60Disperse Red 82
CAS Number 81-68-517418-58-5[6]12223-42-6[7]
Chemical Class AnthraquinoneAnthraquinoneMonoazo
Molecular Formula C22H18N2O5S[8]C20H13NO4[6]C21H21N5O6
Molecular Weight 422.45 g/mol [8]331.33 g/mol 439.42 g/mol
Typical Purity Min. 95% (Commercial Grade)[9]Analytical standards availableAnalytical standards available
Shade on Polyester Bluish-pink to Peach-pinkRedBluish-red

Experimental Protocols for Purity Validation

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify this compound and its impurities.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of N,N-dimethylformamide (DMF) to create a stock solution. Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Detection: DAD at 254 nm and the visible λmax of the dye (approximately 520 nm).[5]

    • Column Temperature: 30 °C.[5]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Accurate quantification requires comparison with a certified analytical standard.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To identify this compound and its impurities based on their mass-to-charge ratio.

Methodology:

  • Sample Preparation: Prepare the sample as described for HPLC-UV. For trace analysis in complex matrices, a solid-phase extraction (SPE) step may be necessary.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase should be MS-compatible (e.g., using formic acid instead of phosphoric acid).[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for disperse dyes.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Data Analysis: The identification of this compound is confirmed by its specific precursor and product ion transitions. Quantification is achieved by comparing the peak area to a calibration curve prepared from an analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information about this compound and identify any structural variants or impurities.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire 1H NMR and 13C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used for detailed structural elucidation.

  • Data Analysis: The chemical shifts and coupling constants in the 1H and 13C NMR spectra are compared with those of a certified analytical standard to confirm the structure and identify any impurities. The 1H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons, while the 13C NMR spectrum will show characteristic signals for the carbonyl, aromatic, and aliphatic carbons.[1]

Visualizing Methodologies and Relationships

To better illustrate the processes involved in validating this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Validation start Commercial this compound Sample weigh Weigh 10 mg start->weigh dissolve Dissolve in 10 mL DMF weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute nmr NMR dissolve->nmr filter Filter (0.45 µm) dilute->filter hplc HPLC-UV filter->hplc lcms LC-MS/MS filter->lcms compare Compare with Analytical Standard hplc->compare lcms->compare nmr->compare purity Determine Purity compare->purity structure Confirm Structure compare->structure impurities Identify Impurities compare->impurities

Caption: Experimental workflow for the validation of this compound.

dyeing_mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber dye_dispersion This compound (Fine Particles) fiber_surface Fiber Surface dye_dispersion->fiber_surface Adsorption amorphous_region Amorphous Regions fiber_surface->amorphous_region Diffusion (High Temperature) amorphous_region->amorphous_region Van der Waals Forces & Hydrogen Bonding crystalline_region Crystalline Regions

Caption: Mechanism of dyeing polyester with this compound.

Caption: Logical workflow for validating experimental findings.

References

Cross-Validation of HPLC and Spectrophotometry for the Analysis of Disperse Red 86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of the anthraquinone (B42736) dye, Disperse Red 86, this guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound, chemically known as N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, is widely used for dyeing synthetic fibers due to its vibrant color and good fastness properties.[1] Its purity and concentration are critical parameters in various applications, necessitating robust analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) offers high sensitivity and selectivity for separating the analyte from impurities, while UV-Visible (UV-Vis) spectrophotometry provides a simpler and more rapid analysis.[2][3] The choice between these methods depends on the specific requirements of the analysis, including the need for impurity profiling, sample complexity, and desired accuracy.

Comparative Analysis of Performance

The selection of an appropriate analytical method is crucial for quality control and research. The following table summarizes the key performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of disperse dyes, providing a basis for a cross-validation assessment.

ParameterHPLCUV-Vis Spectrophotometry
Principle Separation based on polarity, followed by detection.[2]Measurement of light absorption at a specific wavelength.[3]
Selectivity High (separates dye from impurities).[1]Low (potential interference from other absorbing species).
Sensitivity High (LOD can reach ng/L levels with MS detection).[3]Moderate (LOD typically in the mg/L or µmol/L range).[4][5]
**Linearity (R²) **Typically > 0.999.[2]Typically > 0.99.[4][5]
Precision (%RSD) Generally < 2%.[3]Generally < 5%.
Accuracy (% Recovery) Typically 98-102%.Typically 95-105%.[4][5]
Analysis Time Longer (due to chromatographic separation).Rapid.
Cost & Complexity Higher cost and more complex instrumentation.Lower cost and simpler instrumentation.

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric analysis are provided below. These protocols are based on established methods for this compound and similar disperse dyes.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the accurate quantification of this compound and the identification of impurities.[1]

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile (B52724) and water to create a stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Maximum absorbance wavelength (λmax) of this compound.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

UV-Visible Spectrophotometry Method

This method is a rapid and cost-effective technique for the quantitative analysis of this compound in solutions where it is the primary absorbing species.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF, acetonitrile, or a mixture with a dispersant) at a known concentration.[1][4][5]

  • Prepare a series of standard solutions by diluting the stock solution to concentrations that fall within the linear range of the spectrophotometer.

  • Prepare the unknown sample solution at a concentration expected to be within the calibration range.

2. Spectrophotometric Measurement:

  • Instrument: UV-Vis Spectrophotometer.

  • Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the unknown sample solution.

3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Visualizing the Methodologies

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Spec Spectrophotometric Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (HPLC only) dilute->filter measure Measure Absorbance at λmax dilute->measure inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect_hplc UV-Vis/DAD Detection separate->detect_hplc quant_hplc Quantify using Peak Area detect_hplc->quant_hplc quant_spec Quantify using Calibration Curve measure->quant_spec

Figure 1. Experimental workflow for HPLC and Spectrophotometric analysis.

Cross_Validation_Logic cluster_params Compare Performance Parameters start Analyze Same Sample Set hplc HPLC Method start->hplc spec Spectrophotometry Method start->spec linearity Linearity (R²) hplc->linearity accuracy Accuracy (% Recovery) hplc->accuracy precision Precision (%RSD) hplc->precision lod_loq LOD / LOQ hplc->lod_loq spec->linearity spec->accuracy spec->precision spec->lod_loq conclusion Determine Method Suitability linearity->conclusion accuracy->conclusion precision->conclusion lod_loq->conclusion

Figure 2. Logical relationship in the cross-validation process.

Conclusion

The cross-validation of HPLC and spectrophotometry for the analysis of this compound reveals distinct advantages for each technique. HPLC is the superior method when high selectivity, sensitivity, and the ability to separate and quantify impurities are required.[1][2] It is the recommended approach for regulatory submissions, quality control of raw materials, and in-depth research. Conversely, UV-Vis spectrophotometry offers a rapid, simple, and cost-effective alternative for routine analysis of samples where this compound is the main component and interferences are minimal.[3] The choice of method should be guided by the specific analytical needs, balancing the required level of detail and accuracy with considerations of time and resources.

References

A Comparative Performance Evaluation of Disperse Red 86 in Textile Finishing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Disperse Red 86 and Its Alternatives

C.I. This compound is an anthraquinone-based dye recognized for the brilliant bluish-pink to peach-pink shades it imparts on polyester (B1180765) and its good overall fastness properties.[1] It is frequently chosen for applications where high light fastness is a critical requirement.[1] For a thorough evaluation, its performance is benchmarked against another anthraquinone (B42736) dye, C.I. Disperse Red 60, and a monoazo dye, C.I. Disperse Red 82.

Data Presentation

The following tables summarize the general properties and comparative fastness properties of this compound and its alternatives on polyester.

Table 1: General Properties of C.I. This compound and Alternatives

PropertyC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 82
C.I. Name This compoundDisperse Red 60Disperse Red 82
Chemical Class AnthraquinoneAnthraquinoneMonoazo
Molecular Formula C₂₂H₁₈N₂O₅S[1]C₂₀H₁₃NO₄[1]C₂₁H₂₁N₅O₆[1]
Molecular Weight 422.45 g/mol [1][2]331.32 g/mol [1]439.42 g/mol [1]
Shade on Polyester Bluish-pink to Peach-pink[1][2]Bright blueish redBluish-red[1]
Primary Applications Polyester and its blends, polyamide, acetate (B1210297) fibers[1][3]Polyester and its blends[1]Polyester and its blends, especially for deep shades[1]

Table 2: Comparative Fastness Properties on Polyester

Fastness TestStandardC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 82
Light Fastness ISO 105-B027[2]6[4]6-7[5]
Washing Fastness (Staining) ISO 105-C064-5[1]4-5[4]4[5]
Washing Fastness (Color Change) ISO 105-C064-5[1]4-5[4]4[5]
Rubbing Fastness (Dry) ISO 105-X124-5[1]4[4]4[5]
Rubbing Fastness (Wet) ISO 105-X124[1]4[4]4[5]
Sublimation Fastness ISO 105-P014[1]4[4]4[5]

Note: Fastness ratings are based on a scale of 1 to 5 for washing and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent). The data is compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.[1]

From the compiled data, C.I. This compound demonstrates superior light fastness compared to both Disperse Red 60 and Disperse Red 82.[1][2] Its performance in washing and rubbing fastness is also very good and comparable to the alternatives.[1][4] Anthraquinone dyes, like this compound and Disperse Red 60, are often preferred in applications where light fastness is a critical factor, even though they may be tinctorially weaker than azo dyes like Disperse Red 82.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Temperature Exhaust Dyeing of Polyester

This method is standard for dyeing polyester with disperse dyes to achieve good dye penetration and fastness.[1]

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • C.I. This compound (or alternative dye)

  • Dispersing agent (e.g., lignosulfonate-based)

  • pH buffer (acetic acid/sodium acetate)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

  • Add a dispersing agent (1 g/L) to the water.

  • Adjust the pH of the dyebath to a range of 4.5-5.5 using an acetic acid/sodium acetate buffer.[1]

  • Add the predispersed dye (e.g., 1% on weight of fabric, owf) to the dyebath.

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.[1]

  • Maintain the temperature at 130°C for 60 minutes.[1]

  • Cool the dyebath down to 70°C at a rate of 3°C/minute.[1]

  • Rinse the dyed fabric with hot water and then cold water.

  • Perform a reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 20 minutes to remove unfixed surface dye.[1]

  • Rinse the fabric thoroughly and allow it to dry.

Fastness Testing Protocols

The following standard test methods are utilized to evaluate the colorfastness of the dyed fabrics.

  • Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp under controlled conditions. The change in color is then assessed by comparing it with a blue wool standard.[1]

  • Washing Fastness (ISO 105-C06): The dyed sample, in contact with a multifiber fabric, is washed in a soap solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the sample and the staining of the multifiber fabric are evaluated using grey scales.[1]

  • Rubbing Fastness (ISO 105-X12): A dry and a wet cotton cloth are rubbed against the dyed sample under a specified pressure. The degree of color transfer to the cotton cloths is assessed using the grey scale for staining.[1]

  • Sublimation Fastness (ISO 105-P01): The dyed sample is heated under pressure while in contact with an undyed fabric. The change in color of the sample and the staining of the undyed fabric are subsequently evaluated.[1][6]

Mandatory Visualization

The following diagram illustrates a logical workflow for the selection and performance evaluation of disperse dyes in a research or development context.

G cluster_0 Phase 1: Dye Selection cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Data Analysis & Decision A Define Application Requirements (e.g., Fiber Type, Desired Shade, Fastness Needs) B Identify Potential Dyes (e.g., this compound, 60, 82) A->B C Review Literature & Supplier Data B->C D Procure Dye Samples & Substrate C->D Proceed to Experimentation E Perform Standardized Dyeing D->E F Conduct Fastness Tests (Light, Wash, Rubbing, Sublimation) E->F G Compile & Compare Performance Data F->G Generate Quantitative Data H Select Optimal Dye Based on Results G->H I Final Report & Protocol Documentation H->I I->A Iterate for New Requirements

Caption: Logical workflow for disperse dye selection and evaluation.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Disperse Red 86

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Disperse Red 86 (CAS No. 81-68-5). The following procedures are based on general best practices for handling disperse dyes and available data for this compound.

Physical and Chemical Properties

PropertyValue
CAS Number 81-68-5[1][2]
Molecular Formula C22H18N2O5S[3]
Molecular Weight 422.5 g/mol [3]
Appearance Peach-pink to blue-light pink powder[4]
Synonyms C.I. This compound, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl-benzenesulfonamide[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety when handling this compound.

EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield where splashing is possible.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and during use.
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. Always work in a well-ventilated area or under a chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Conduct all weighing and handling of this compound powder inside a chemical fume hood to control dust.

  • Use anti-static weighing paper to prevent dispersal of the powder.

  • Keep the container of this compound tightly sealed when not in use.[6]

2. Dissolving the Dye:

  • This compound has low water solubility.[2] To prepare a solution, slowly add the weighed powder to the solvent to avoid clumping and dust generation.

  • A small amount of a dispersing agent may be necessary for aqueous solutions.[7] Alternatively, an initial stock solution can be prepared in an organic solvent like acetone (B3395972) and then diluted.[7]

  • Use a magnetic stirrer to aid in dissolution and ensure a homogenous mixture.

3. Experimental Use:

  • Clearly label all containers with the contents, concentration, and date.

  • Avoid all personal contact, including inhalation of dust or aerosols.[6]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[5][6]

  • Wash hands thoroughly with soap and water after handling the dye, even if gloves were worn.[5][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect all waste containing this compound, including unused solutions, contaminated labware, and used PPE, in a designated and clearly labeled hazardous waste container.

  • Do not discharge this compound solutions into the sewer or waterways.[5][6]

2. Container Decontamination and Disposal:

  • For empty containers, triple rinse with a suitable solvent. Collect the rinsate as hazardous waste.

  • Puncture the empty and rinsed containers to prevent reuse.[6]

3. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe weigh Weigh Dye in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment waste Collect Waste experiment->waste decontaminate Decontaminate Glassware waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose end End dispose->end

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disperse red 86
Reactant of Route 2
Reactant of Route 2
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試験管内研究製品の免責事項と情報

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